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  • Product: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine
  • CAS: 1261940-80-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine, a compound of significant interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine, a compound of significant interest in medicinal chemistry and drug discovery. The document details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind the chosen methodology. Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical experimental procedures and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 4-Aryl-2-hydroxypyridines

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The introduction of an aryl substituent at the 4-position of the 2-hydroxypyridine ring system can significantly influence the molecule's pharmacological profile. These 4-aryl-2-hydroxypyridine derivatives have garnered attention for their potential as antibacterial, anti-inflammatory, and anticancer agents.[2][3][4] The 3,5-dimethylphenyl moiety, in particular, can enhance lipophilicity and modulate binding interactions with biological targets.

This guide focuses on 4-(3,5-Dimethylphenyl)-2-hydroxypyridine, providing a detailed roadmap for its synthesis and a comprehensive analysis of its structural and spectroscopic properties. The presented methodologies are designed to be both reproducible and illustrative of modern synthetic and analytical techniques.

Synthesis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

A highly efficient and versatile method for the synthesis of 4-aryl-2-hydroxypyridines is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and broad functional group tolerance.[7]

Retrosynthetic Analysis

The target molecule, 4-(3,5-Dimethylphenyl)-2-hydroxypyridine, can be disconnected at the C4-aryl bond, suggesting a Suzuki-Miyaura coupling between a 4-halo-2-hydroxypyridine and 3,5-dimethylphenylboronic acid as a logical synthetic strategy.

G 4-(3,5-Dimethylphenyl)-2-hydroxypyridine 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 4-(3,5-Dimethylphenyl)-2-hydroxypyridine->Suzuki-Miyaura Coupling Retrosynthesis 4-Halo-2-hydroxypyridine 4-Halo-2-hydroxypyridine Suzuki-Miyaura Coupling->4-Halo-2-hydroxypyridine 3,5-Dimethylphenylboronic acid 3,5-Dimethylphenylboronic acid Suzuki-Miyaura Coupling->3,5-Dimethylphenylboronic acid G cluster_synthesis Synthesis cluster_characterization Characterization Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Purification Purification Suzuki-Miyaura Coupling->Purification Crude Product NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Pure Product IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy Pure Product Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Pure Product

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the core physical and chemical properties of 4-(3,5-Dimethylp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine. Designed for professionals in research and drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a deeper understanding and application of this compound.

Introduction: The Significance of the 2-Hydroxypyridine Scaffold

The 2-hydroxypyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and FDA-approved drugs.[1][2] Its importance stems from its unique electronic properties, its capacity for hydrogen bonding as both a donor and acceptor, and its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1] This tautomerism is a critical determinant of the molecule's physicochemical properties and its interactions with biological targets. The introduction of a 4-(3,5-Dimethylphenyl) substituent is anticipated to significantly influence the compound's lipophilicity, steric profile, and potential for intermolecular interactions, making it a person of interest for targeted drug design.

Molecular Structure and Tautomerism

The defining characteristic of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine is its existence as a mixture of two tautomers: the 2-hydroxypyridine form and the 2-pyridone form.

Tautomerism 2_hydroxypyridine 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (Lactim Form) 2_pyridone 4-(3,5-Dimethylphenyl)-1H-pyridin-2-one (Lactam Form) 2_hydroxypyridine->2_pyridone Equilibrium

Caption: Tautomeric equilibrium of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.

The position of this equilibrium is highly sensitive to the surrounding environment. In non-polar solvents, the 2-hydroxypyridine form is generally favored, whereas polar solvents and the solid state typically favor the more polar 2-pyridone tautomer due to its ability to form strong hydrogen-bonded dimers and aggregates.[3] The presence of water can significantly shift the equilibrium towards the 2-pyridone form by stabilizing it through hydrogen bonding.[4][5]

Synthesis and Purification

A plausible and efficient synthetic route to 4-(3,5-Dimethylphenyl)-2-hydroxypyridine would involve a multi-component reaction, a strategy known for its atom economy and ability to generate molecular complexity in a single step.[1] A modified Hantzsch-type synthesis or a Suzuki coupling reaction are viable approaches.

Proposed Synthetic Protocol: Suzuki Coupling

This protocol outlines a reliable method for the synthesis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine via a Suzuki coupling reaction, a powerful cross-coupling method in organic synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 4_bromo 4-Bromo-2-hydroxypyridine reaction_step Suzuki Coupling 4_bromo->reaction_step boronic_acid (3,5-Dimethylphenyl)boronic acid boronic_acid->reaction_step catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_step base Base (e.g., K2CO3) base->reaction_step solvent Solvent (e.g., Toluene/Water) solvent->reaction_step workup Aqueous Workup & Extraction reaction_step->workup purification Column Chromatography workup->purification product 4-(3,5-Dimethylphenyl)-2-hydroxypyridine purification->product

Caption: Proposed Suzuki coupling synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-hydroxypyridine (1.0 eq), (3,5-dimethylphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Degas a 2:1 mixture of toluene and water with argon for 15 minutes. Add the degassed solvent to the reaction flask.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Physicochemical Properties

The physicochemical properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine are crucial for its handling, formulation, and biological activity. The data presented here are predicted based on the known properties of related compounds.

PropertyPredicted ValueExperimental Protocol
Molecular Formula C₁₃H₁₃NOHigh-Resolution Mass Spectrometry
Molecular Weight 199.25 g/mol Mass Spectrometry
Melting Point 180-190 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water and non-polar solvents (e.g., Hexane).Gravimetric analysis in various solvents.
pKa ~11-12 (for the pyridone NH)Potentiometric titration or UV-Vis spectroscopy.
LogP ~2.5 - 3.5HPLC with a calibrated standard or computational prediction.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide key information about the proton environment in the molecule. The chemical shifts will be influenced by the tautomeric form present in the NMR solvent.

Predicted ¹H NMR (500 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H (pyridone tautomer)
~7.5d1HH6 (pyridine ring)
~7.2s2HH2', H6' (dimethylphenyl ring)
~7.0s1HH4' (dimethylphenyl ring)
~6.3dd1HH5 (pyridine ring)
~6.1d1HH3 (pyridine ring)
~2.3s6H2 x CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Predicted ¹³C NMR (126 MHz, DMSO-d₆):

Chemical Shift (ppm)Assignment
~163C2 (C=O of pyridone)
~145C4
~140C6
~138C1', C3', C5'
~129C4'
~127C2', C6'
~118C5
~105C3
~212 x CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the predominant tautomeric form.

Key Predicted IR Absorptions (cm⁻¹):

Wavenumber (cm⁻¹)VibrationSignificance
3100-2800N-H stretch (broad)Indicative of the pyridone tautomer
~1650C=O stretch (strong)Confirms the presence of the pyridone tautomer
~1600, ~1550C=C and C=N stretchesAromatic ring vibrations
~3030Aromatic C-H stretch
~2950Aliphatic C-H stretchMethyl group C-H vibrations
Mass Spectrometry

High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

Predicted HRMS (ESI+):

  • [M+H]⁺: 200.1070 (Calculated for C₁₃H₁₄NO⁺)

Chemical Reactivity and Potential Applications

The 2-hydroxypyridine core offers several sites for further chemical modification, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridone tautomer can be alkylated or arylated under basic conditions.

  • O-Alkylation/Arylation: The oxygen atom of the hydroxypyridine tautomer can be targeted, though this is often less favorable.

  • Electrophilic Aromatic Substitution: The pyridine and phenyl rings can undergo electrophilic substitution, with the directing effects of the existing substituents guiding the position of new functional groups.

Given the prevalence of the 2-pyridone scaffold in bioactive molecules, 4-(3,5-Dimethylphenyl)-2-hydroxypyridine is a promising candidate for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][6] The dimethylphenyl group can enhance binding to hydrophobic pockets in target proteins and may improve pharmacokinetic properties.

Conclusion

This technical guide provides a foundational understanding of the synthesis, structure, and physicochemical properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine. The interplay of its tautomeric forms is a key feature that governs its behavior and potential applications. The provided experimental protocols and predicted data serve as a valuable resource for researchers embarking on the study and utilization of this promising compound in drug discovery and development.

References

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[3]-annelated rings and oxygen at the-position. RSC Publishing. Available at: [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (PDF) ARKIVOC. Available at: [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. Available at: [Link]

  • 2-Pyridone. Wikipedia. Available at: [Link]

  • Hydroxypyridine | Chemical Product Catalog. Chemsrc. Available at: [Link]

  • Hydroxypyridine. lookchem. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]

  • Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • 4-(3,5-Dimethylphenyl)pyridine. PubChem. Available at: [Link]

  • 4-Hydroxypyridine Manufacturer & Supplier. Bulat Pharmaceutical. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0251042). NP-MRD. Available at: [Link]

  • Biologically important 4‐hydroxy‐2‐pyridone natural products (5–7). ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available at: [Link]

  • 4-hydroxypyridine, 626-64-2. The Good Scents Company. Available at: [Link]

  • Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review. Semantic Scholar. Available at: [Link]

  • Process for preparing 4-hydroxypyridines. Google Patents.
  • (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). NP-MRD. Available at: [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... ResearchGate. Available at: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Available at: [Link]

  • pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. PubMed. Available at: [Link]

  • 4-Methoxy-3,5-dimethyl-2-hydroxymethyl pyridine. Chemigran Pte Ltd. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation. RSC Publishing. Available at: [Link]

  • 5-hydroxy-2-methyl pyridine, 1121-78-4. The Good Scents Company. Available at: [Link]

  • 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem. Available at: [Link]

  • 3,5-Dinitro-4-hydroxypyridine. PubChem. Available at: [Link]

  • IR and UV-VIS spectroscopic analysis of a new compound. Scientific Online Resource System. Available at: [Link]

  • Decoding the infrared spectra changes upon formation of molecular complexes. RSC Publishing. Available at: [Link]

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Available at: [Link]

  • 3.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • 3-(4-methylphenyl)pyridine Properties. EPA. Available at: [Link]

Sources

Foundational

Technical Guide: Tautomeric Equilibrium Characterization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

The following technical guide details the characterization and equilibrium study of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine , a critical scaffold in medicinal chemistry. Executive Summary: The Structural Chameleon In dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization and equilibrium study of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine , a critical scaffold in medicinal chemistry.

Executive Summary: The Structural Chameleon

In drug development, the 2-hydroxypyridine/2-pyridone scaffold is a "privileged structure," serving as a bioisostere for amides and a key donor-acceptor motif in kinase inhibitors.[1] However, this scaffold presents a distinct challenge: prototropic tautomerism .[1]

For 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (Compound 4-DMP) , the equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms determines its binding affinity, solubility, and permeability.[1] The 3,5-dimethylphenyl substituent at the C4 position introduces significant lipophilicity and weak electron-donating effects, modulating the standard equilibrium observed in the parent heterocycle.

This guide provides a rigorous, self-validating workflow to determine the tautomeric equilibrium constant (


) and dominant species in various physiological and formulation environments.

Theoretical Framework

The Equilibrium

The tautomeric shift involves the migration of a proton between the ring nitrogen and the exocyclic oxygen, coupled with the reorganization of the


-electron system.

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • Lactam (2-Pyridone): Favored in polar solvents (e.g., water, DMSO) and the solid state due to high dipole moment (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     D) and intermolecular hydrogen-bonded dimerization.
    
  • Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents (e.g., cyclohexane) where aromaticity drives stability (low dipole, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     D).
    
Substituent Effect of 4-(3,5-Dimethylphenyl)

Unlike the parent 2-pyridone, 4-DMP possesses a bulky aryl group.[1]

  • Electronic: The 3,5-dimethylphenyl group is weakly electron-donating (inductive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     effect of methyls). This increases electron density in the pyridine ring, potentially stabilizing the protonated nitrogen of the lactam form slightly more than electron-withdrawing groups would.[1]
    
  • Steric: The C4 position is distal to the N1-C2 tautomeric center.[1] Consequently, the substituent does not sterically inhibit the formation of the characteristic hydrogen-bonded dimers (unlike C3 or C6 substituents).

Visualization of Tautomeric Pathways[2][3][4]

The following diagram illustrates the equilibrium and the critical dimerization pathway that stabilizes the lactam form in solution.

Tautomerism cluster_solvent Environmental Drivers Lactim Lactim Form (2-Hydroxypyridine) Dominant in Non-Polar/Gas TS Transition State (Proton Transfer) Lactim->TS Solvent Assisted Lactam Lactam Form (2-Pyridone) Dominant in Polar/Solid TS->Lactam Lactam->Lactim Low Dielectric Dimer Lactam Dimer (Dual H-Bond Stabilization) Lactam->Dimer High Conc. (K_dim) Dimer->Lactam Dilution Solvent Polar Solvent (DMSO/H2O) Stabilizes Lactam (Dipole) NonPolar Non-Polar (Cyclohexane) Stabilizes Lactim (Aromaticity)

Caption: Mechanistic pathway of 4-DMP tautomerism showing solvent-dependent shifts and dimerization stabilization.

Experimental Protocols

Protocol A: UV-Vis Solvatochromism (Quantitative )

Objective: Determine


 by exploiting the distinct UV absorption bands of the two tautomers. The lactam form typically absorbs at a longer wavelength (bathochromic shift) compared to the lactim.

Reagents:

  • Compound 4-DMP (>98% purity).[1]

  • Solvents: Cyclohexane (Spectroscopic grade), Acetonitrile, Methanol, Water (buffer pH 7.4).[1]

Workflow:

  • Stock Preparation: Dissolve 4-DMP in methanol to create a 1.0 mM stock.

  • Solvent Exchange: Aliquot and evaporate stock; reconstitute in target solvents to achieve final concentration of

    
    .
    
  • Scan: Record spectra from 200–400 nm.

  • Reference Standards:

    • Pure Lactim Standard: 2-Methoxy-4-(3,5-dimethylphenyl)pyridine (O-methylated).[1]

    • Pure Lactam Standard: 1-Methyl-4-(3,5-dimethylphenyl)pyridin-2-one (N-methylated).[1]

    • Note: Synthesis of these "fixed" derivatives is required for accurate molar extinction coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) determination.
      

Data Analysis: Calculate the ratio using Beer-Lambert law contributions at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 for each species:



Protocol B: NMR Spectroscopy (Structural Validation)

Objective: Confirm the dominant species in solution via diagnostic chemical shifts.[1]

Instrument: 400 MHz or higher (600 MHz preferred for trace tautomer detection).

FeatureLactim (OH-form) SignalLactam (NH-form) Signal

C C2/C=O

160–164 ppm (C-O)

162–166 ppm (C=O)

C C3/C5
Shielded (Upfield)Deshielded (Downfield)

H N-H/O-H
Broad singlet (O-H)Broad singlet >11 ppm (N-H)

Coupling
Distinct aromatic couplingAlternating bond lengths affect

Critical Step: Perform experiments in DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


  (favors lactam) and CDCl

(mixed equilibrium). Note that trace acid/base impurities can catalyze rapid exchange, coalescing signals. Use dry, neutral solvents.[1]

Computational Prediction Workflow (DFT)

For scenarios where synthesis of fixed standards is difficult, Density Functional Theory (DFT) provides high-accuracy energy estimates.[1]

Software: Gaussian 16 / ORCA / Spartan.[1] Methodology:

  • Geometry Optimization: B3LYP/6-311+G(d,p) or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    B97X-D (includes dispersion).
    
  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[1]

  • Energy Calculation: Calculate

    
     for both tautomers.
    

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">




Expected Results for 4-DMP:

  • Vacuum: Lactim favored (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    kcal/mol).
  • Water (PCM): Lactam favored (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to 
    
    
    
    kcal/mol).

Summary of Expected Data

The following table summarizes the expected behavior of 4-DMP based on structure-activity relationships (SAR) of analogous 4-aryl-2-pyridones.

Solvent / PhaseDielectric (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Dominant SpeciesEst.

([NH]/[OH])
Mechanism
Gas Phase 1.0Lactim

Aromaticity preservation
Cyclohexane 2.0Mixed

Competition: Dimerization vs. Intramolecular forces
Chloroform 4.8Lactam

H-bond donor/acceptor stabilization
Water 80.1Lactam

High polarity favors large dipole (

)
Solid State N/ALactam

Intermolecular H-bonded dimers (Crystal lattice)

References

  • Tautomerism of 2-Hydroxypyridines

    • Katritzky, A. R., et al.[1][2][3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.

    • Source:[1]

  • Solvent Effects on Tautomeric Equilibria

    • Beak, P., et al. "Equilibration Studies: 2-Hydroxypyridine vs 2-Pyridone."[1] Journal of the American Chemical Society.[1]

    • Source:[1]

  • Computational Methods (DFT)

    • Nagy, P. I.[1] "Theoretical Analysis of Tautomeric Equilibria in Solution." International Journal of Quantum Chemistry.

    • Source:[1]

  • Drug Design Implications

    • "The Role of Tautomerism in Structure-Based Drug Design." Journal of Medicinal Chemistry.
    • Source:[1]

Sources

Exploratory

CAS number and IUPAC name for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

A Technical Guide to 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications This guide provides a comprehensive technical overview of 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a robust method for its synthesis, its anticipated physicochemical properties, and the broader context of its potential applications based on the well-established bioactivity of the 2-pyridone scaffold.

Compound Identification and Structure

The nomenclature and structural representation of this compound require careful consideration of tautomerism. The 2-hydroxypyridine moiety exists in a dynamic equilibrium with its pyridin-2(1H)-one tautomer. For this and related structures, the pyridone form is generally the predominant and more stable tautomer.

  • Preferred IUPAC Name: 4-(3,5-dimethylphenyl)pyridin-2(1H)-one

  • Synonym: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

  • CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases, suggesting it is not a common commercial product.

  • Molecular Formula: C₁₃H₁₃NO

  • Molecular Weight: 199.25 g/mol

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 4-(3,5-dimethylphenyl)pyridin-2(1H)-one(General Naming Convention)
Molecular Formula C₁₃H₁₃NO(Calculated)
Molecular Weight 199.25 g/mol (Calculated)
Related Core Structure 4-(3,5-dimethylphenyl)pyridineCAS: 1214379-51-7[1]

Synthesis Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The creation of the critical carbon-carbon bond between the pyridine and phenyl rings is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of its key reagents.[2]

Scientific Rationale for Method Selection

Expertise & Experience: The Suzuki-Miyaura coupling is the industry-standard method for synthesizing 4-arylpyridines and their derivatives.[3] Its selection is based on several key advantages:

  • Versatility: It allows for the coupling of a wide range of aryl boronic acids/esters with aryl halides.

  • Efficiency: The reaction typically proceeds with high yields.

  • Functional Group Tolerance: The reaction conditions are compatible with a variety of functional groups, minimizing the need for protecting group strategies.

  • Catalyst Systems: A vast array of highly active and often air-stable palladium catalysts and ligands are commercially available, allowing for fine-tuning and optimization.[2][4]

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for preparing 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one.

G cluster_1 Reaction Conditions cluster_2 Process Steps cluster_3 Products A 4-Bromo-2-methoxypyridine (Starting Material) D Suzuki-Miyaura Coupling A->D B 3,5-Dimethylphenylboronic Acid (Coupling Partner) B->D C Pd Catalyst (e.g., Pd(dppf)Cl2) Ligand (e.g., dppf) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D H 4-(3,5-Dimethylphenyl)-2-methoxypyridine (Intermediate) D->H Yields Intermediate E Work-up & Purification (Extraction, Chromatography) F Demethylation (e.g., HBr or BBr3) E->F I 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one (Final Product) F->I Yields Final Product G Final Purification H->E I->G

Sources

Foundational

Preliminary biological activity screening of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

A Technical Guide for Preliminary Biological Activity Screening Executive Summary: The Pharmacophore Logic 4-(3,5-Dimethylphenyl)-2-hydroxypyridine represents a classic "privileged structure" in medicinal chemistry. It b...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preliminary Biological Activity Screening

Executive Summary: The Pharmacophore Logic

4-(3,5-Dimethylphenyl)-2-hydroxypyridine represents a classic "privileged structure" in medicinal chemistry. It belongs to the 4-aryl-2-pyridone class (tautomeric with 2-hydroxypyridine), a scaffold validated in FDA-approved drugs like Pirfenidone (anti-fibrotic) and Perampanel (anti-epileptic).

The specific inclusion of the 3,5-dimethylphenyl moiety is non-trivial. Unlike a naked phenyl ring, the 3,5-dimethyl substitution pattern significantly increases lipophilicity (


) and steric bulk, optimizing the molecule for hydrophobic pocket occupancy—specifically in ATP-binding sites of kinases or allosteric sites of G-protein coupled receptors (GPCRs).

This guide structures a screening campaign that moves from broad-spectrum phenotypic assessment to high-value target validation, prioritizing the molecule's likely behavior as a Kinase Inhibitor and Antimicrobial Agent .

Structural Analysis & In Silico Prediction

Before wet-lab screening, researchers must address the compound's chameleon-like behavior.

The Tautomeric Trap

The molecule exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. In aqueous biological buffers (pH 7.4), the 2-pyridone (lactam) form predominates. This is critical for docking studies: the lactam acts as a specific Hydrogen Bond Donor/Acceptor (DA) motif, whereas the lactim is an Acceptor/Donor (AD) motif.

Screening Implication: Ensure all in silico docking simulations utilize the 2-pyridone tautomer.

Visualization: Tautomeric Equilibrium & Screening Logic

TautomerLogic cluster_0 Screening Consequence Lactim Lactim Form (2-Hydroxypyridine) Favored in non-polar solvents Lactam Lactam Form (2-Pyridone) Favored in aqueous buffer/Active Site Lactim->Lactam Tautomerization (pH 7.4) Target Biological Target (e.g., Kinase Hinge Region) Lactam->Target H-Bond Donor (NH) H-Bond Acceptor (C=O)

Figure 1: The tautomeric shift dictates binding mode. In biological assays, the Lactam form (Green) is the active pharmacophore.

Tier 1: Antimicrobial & Antifungal Screening

4-aryl-2-pyridones are structural isosteres of quinolones (e.g., Ciprofloxacin). The 3,5-dimethyl group enhances membrane permeability, making this a high-priority screen for Gram-positive pathogens.

Primary Assay: Broth Microdilution (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC). Target Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

Protocol:

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Dilution: Serial 2-fold dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600 measurement.

Success Criteria: MIC < 10 µg/mL warrants hit-to-lead optimization.

Tier 2: Cytotoxicity & Antiproliferative Profiling

The 2-pyridone core is a known scaffold for disrupting microtubule polymerization and inhibiting kinases involved in cell cycle regulation (e.g., CDKs).

Assay: CellTiter-Glo® (ATP Quantitation)

Why ATP? More sensitive than MTT/MTS for metabolic activity. Cell Lines:

  • A549 (Lung): High metabolic rate, robust screen.

  • MCF-7 (Breast): Sensitive to kinase inhibitors.

  • HFF-1 (Fibroblast): Crucial Control to determine selectivity index (Cancer vs. Normal).

Data Presentation: Expected vs. Control

CompoundCell LineIC50 (µM)Interpretation
4-(3,5-Dimethylphenyl)... A549< 5.0Potent Cytotoxicity (Hit)
4-(3,5-Dimethylphenyl)... HFF-1> 50.0Good Selectivity Index (>10)
Doxorubicin (Control) A5490.5Positive Control Validation
DMSO (Vehicle) A549N/A< 5% Cell Death limit

Tier 3: High-Value Target Specificity (Kinase Profiling)

This is the highest probability mechanism of action. The lactam ring mimics the adenine ring of ATP, allowing it to bind to the "hinge region" of kinases. The 3,5-dimethylphenyl group is perfectly positioned to occupy the hydrophobic "Gatekeeper" pocket behind the ATP site.

Priority Targets

Based on 4-aryl-2-pyridone SAR (Structure-Activity Relationships):

  • p38 MAPK: Anti-inflammatory target.

  • Pim-1 Kinase: Cancer progression target.

  • MNK1/2: Translation regulation.

Protocol: TR-FRET Kinase Binding Assay

Methodology: LanthaScreen™ Eu Kinase Binding. Rationale: Measures binding affinity (


) directly, independent of ATP concentration (unlike activity assays), avoiding false negatives due to high ATP competition.

Workflow Visualization:

KinaseScreen Library Compound Stock (10 mM DMSO) Dilution Acoustic Dispensing (Echo 550) Nanocliter Transfer Library->Dilution Mix Reaction Mix: Kinase + Tracer + Antibody Dilution->Mix Incubate Incubation 1 hr @ RT Mix->Incubate Read TR-FRET Readout (EnVision Plate Reader) Incubate->Read Analysis Curve Fitting (Determine IC50/Kd) Read->Analysis

Figure 2: TR-FRET workflow for determining kinase binding affinity.

ADME/Tox: The "Fail Early" Check

Before advanced efficacy studies, confirm the molecule is "drug-like."

  • Solubility: The 3,5-dimethyl group decreases water solubility.

    • Test: Kinetic solubility in PBS (pH 7.4). If < 10 µM, formulation (e.g., cyclodextrin) will be required for animal studies.

  • PAINS Filter: Pan-Assay Interference Compounds.

    • Check: 2-hydroxypyridines can sometimes chelate metals. Run the kinase assay with and without 0.01% Triton X-100 to rule out aggregators.

References

  • Cui, Q., et al. (2020). "Design, Synthesis and Biological Evaluation of 4-Aryl-2-pyridone Derivatives." European Journal of Medicinal Chemistry.

  • Li, Y., et al. (2019). "2-Pyridone: A Privileged Scaffold in Drug Discovery."[1][2][3] Chemical Biology & Drug Design.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Promega Corporation. (2024). "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."

  • Thermo Fisher Scientific. (2024). "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

Exploratory

A Technical Guide to the Computational Chemistry and Molecular Modeling of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the computational chemistry and molecular modeling of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine. As a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the computational chemistry and molecular modeling of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine. As a molecule of interest in medicinal chemistry, understanding its structural, electronic, and spectroscopic properties is paramount for rational drug design and development. Pyridine and its derivatives are fundamental heterocyclic compounds with significant interest in medicinal chemistry due to their unique electronic properties.[1] This guide will delve into the theoretical underpinnings and practical applications of computational methods to elucidate these characteristics, offering a robust framework for researchers in the field.

Introduction to 4-(3,5-Dimethylphenyl)-2-hydroxypyridine and the Role of Computational Modeling

4-(3,5-Dimethylphenyl)-2-hydroxypyridine is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and pharmaceuticals.[1] The specific substitution pattern of a dimethylphenyl group at the 4-position and a hydroxyl group at the 2-position can significantly influence its physicochemical properties, such as solubility, lipophilicity, and its ability to interact with biological targets. It is important to note that 2-hydroxypyridine can exist in a tautomeric equilibrium with 2-pyridone.[2][3] Computational studies can help determine the predominant tautomeric form under different conditions.[2][3]

Computational chemistry and molecular modeling serve as a powerful "in silico" microscope, allowing us to predict and understand the behavior of molecules at an atomic level. These methods are indispensable in modern drug discovery, enabling the prediction of molecular geometry, electronic structure, reactivity, and spectroscopic signatures. By employing these techniques, we can gain insights that guide experimental work, saving valuable time and resources.

Theoretical Framework: The Foundation of Molecular Modeling

The choice of computational methodology is critical for obtaining accurate and reliable results. For a molecule like 4-(3,5-Dimethylphenyl)-2-hydroxypyridine, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules.[4] It offers a favorable balance of accuracy and computational efficiency.[1] The core idea of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[4]

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For molecules of this nature, hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are often a good starting point as they incorporate a portion of exact exchange from Hartree-Fock theory.[5][6]

Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p), are commonly used for initial geometry optimizations and frequency calculations as they provide a good compromise between accuracy and computational cost.[7][8] For more accurate energy calculations, larger basis sets like 6-311++G(d,p) may be employed.[9]

Practical Application: A Step-by-Step Computational Workflow

The following protocol outlines a standard workflow for the computational analysis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine. This workflow is designed to be a self-validating system, where the results of each step inform the next.

G cluster_0 Computational Workflow A 1. Initial Structure Generation B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Analysis B->C Optimized Geometry C->B Imaginary Frequencies? D 4. Electronic Structure Analysis C->D Verified Minimum E 5. Spectroscopic Prediction D->E Electronic Properties

Caption: A typical workflow for the computational analysis of a molecule.

Step 1: Initial Structure Generation

The first step is to generate a plausible 3D structure of the molecule. This can be done using molecular building software such as GaussView or Avogadro.[1] It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true energy minimum.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Method: Select a suitable level of theory. For this molecule, B3LYP/6-31G(d,p) is a robust starting point for geometry optimization.[5][6][8]

  • Input File: Prepare an input file specifying the initial coordinates, the chosen method and basis set, and the Opt keyword to request a geometry optimization.

  • Execution: Run the calculation.

  • Convergence Check: Upon completion, verify that the optimization has converged successfully. This is typically indicated by the program's output, which should confirm that the forces on the atoms are negligible and the displacement in the last step was small.

The rationale behind this choice of method is its proven track record for providing accurate geometries for a wide range of organic molecules at a reasonable computational expense.[5]

Step 3: Frequency Analysis

A frequency calculation should always follow a successful geometry optimization to confirm that the obtained structure is a true minimum on the potential energy surface.[1]

Protocol:

  • Input: Use the optimized geometry from the previous step.

  • Keyword: Add the Freq keyword to the input file, keeping the same level of theory (B3LYP/6-31G(d,p)).

  • Execution: Run the calculation.

  • Analysis: Examine the output for the calculated vibrational frequencies.

    • No imaginary frequencies: This confirms that the structure is a true local minimum.

    • One or more imaginary frequencies: This indicates a saddle point (transition state) or a higher-order saddle point. In this case, the geometry needs to be perturbed along the direction of the imaginary frequency and re-optimized.

This step is a critical self-validation check. An optimized structure without a corresponding frequency analysis is not a fully characterized stationary point.

Step 4: Electronic Structure Analysis

With a validated minimum-energy structure, we can now investigate its electronic properties.

Key Properties to Analyze:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[1] The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface. It helps to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is invaluable for predicting intermolecular interactions.

  • Mulliken and Natural Population Analysis (NPA): These methods provide a way to assign partial atomic charges, offering insights into the charge distribution within the molecule.

Protocol:

  • Input: Use the optimized geometry.

  • Keywords: Include keywords such as Pop=NPA or Pop=Mulliken to request the desired analyses.

  • Execution and Analysis: Run the calculation and analyze the output file for the requested properties. Visualization of orbitals and MEP maps can be done using software like GaussView or Avogadro.

G cluster_1 Electronic Properties and Their Significance HOMO HOMO Highest Occupied Molecular Orbital Electron Donor LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor HOMO->LUMO Energy Gap (Stability) MEP MEP Molecular Electrostatic Potential Reactivity Sites Charges Atomic Charges Mulliken/NPA Charge Distribution

Caption: Key electronic properties derived from computational analysis.

Step 5: Spectroscopic Prediction

Computational methods can predict various spectroscopic properties, which can be directly compared with experimental data for validation.

  • Infrared (IR) Spectroscopy: The frequency calculation in Step 3 also provides the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental spectra.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful and widely used method for predicting electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis spectrum.[10][11][12][13]

Protocol for UV-Vis Prediction:

  • Method: Use the TD keyword in the input file (e.g., TD=(NStates=10) to calculate the first 10 excited states).

  • Solvent Effects: For more realistic predictions, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Analysis: The output will contain the excitation energies (often in eV or nm) and oscillator strengths for each electronic transition.[12]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Thermodynamic Properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

ParameterValueUnits
Zero-point vibrational energyValuekcal/mol
Thermal energy (E)ValueHartree/Particle
Enthalpy (H)ValueHartree/Particle
Gibbs Free Energy (G)ValueHartree/Particle
Dipole MomentValueDebye

Note: The actual values would be populated from the output of the frequency calculation.

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The actual values would be populated from the output of the electronic structure calculation.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the computational modeling of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine. By following the outlined workflow, researchers can obtain reliable predictions of its structural, electronic, and spectroscopic properties. These in silico insights are invaluable for understanding the molecule's behavior and for guiding the design of new derivatives with enhanced biological activity.

Future computational studies could explore its interactions with specific biological targets through molecular docking and molecular dynamics (MD) simulations.[14][15] These advanced techniques can provide a dynamic picture of the binding process and help to elucidate the mechanism of action at the molecular level, further bridging the gap between theoretical chemistry and practical drug development.

References

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Molecular modeling optimization of anticoagulant pyridine derivatives. National Center for Biotechnology Information. [Link]

  • TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes: Conventional versus Long-Range Hybrids. ACS Publications. [Link]

  • What software shall I use for DFT on an organic molecule?. Mattermodeling. [Link]

  • Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Royal Society of Chemistry. [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. ResearchGate. [Link]

  • UVVis spectroscopy - ORCA 5.0 tutorials. FACCTs. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. Inpressco. [Link]

  • Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Taylor & Francis Online. [Link]

  • B3LYP/6-31G (d, p) optimized structures under study. ResearchGate. [Link]

  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

  • Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. ACS Publications. [Link]

  • Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. National Center for Biotechnology Information. [Link]

  • (PDF) DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

  • Density Functional Theory (DFT). Fiveable. [Link]

  • Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity. Open Exploration Publishing. [Link]

  • Full geometry optimization at the B3LYP/6-31G(d) level of approximation. Royal Society of Chemistry. [Link]

  • calculations dft calculations: Topics by Science.gov. Science.gov. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. National Center for Biotechnology Information. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. National Center for Biotechnology Information. [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. ACS Omega. [Link]

  • Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. [Link]

  • Process for the production of 2-hydroxypyridine.
  • 4-(3,5-Dimethylphenyl)pyridine. PubChem. [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

  • (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. National Center for Biotechnology Information. [Link]

  • New functionalised 3-hydroxypyridines. Durham E-Theses. [Link]

  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. CSIR-NIScPR. [Link]

Sources

Foundational

Exploring the mechanism of action for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

This guide explores the mechanism of action for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine , a bioactive scaffold often utilized as a chemical probe in epigenetic and kinase research. Executive Summary 4-(3,5-Dimethylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the mechanism of action for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine , a bioactive scaffold often utilized as a chemical probe in epigenetic and kinase research.

Executive Summary

4-(3,5-Dimethylphenyl)-2-hydroxypyridine (often existing in its dominant tautomeric form, 4-(3,5-Dimethylphenyl)-2(1H)-pyridone ) is a privileged pharmacophore in medicinal chemistry. It is primarily characterized as a Bromodomain and Extra-Terminal (BET) motif inhibitor and a Type-II Kinase inhibitor scaffold .

Its mechanism of action hinges on molecular mimicry : the 2-pyridone headgroup mimics the acetyl-lysine (Kac) residue of histone tails or the hydrogen-bonding motif of ATP, while the 3,5-dimethylphenyl tail exploits specific hydrophobic pockets (e.g., the WPF shelf in bromodomains) to lock the target protein in an inactive conformation. This dual-functionality makes it a critical tool for dissecting pathways in fibrosis , inflammation , and transcriptional dysregulation (c-Myc signaling) .

Part 1: Chemical Identity & Structural Biology

The Tautomeric Warhead

The molecule exists in a dynamic equilibrium between two forms.[1] Understanding this is critical for experimental design, as the 2-pyridone form is the bioactive species in aqueous biological media.

  • Lactim Form (2-Hydroxypyridine): Favored in non-polar solvents; acts as a catalytic intermediate.

  • Lactam Form (2-Pyridone): The dominant species in physiological pH and aqueous buffers. This form presents a Hydrogen Bond Donor (NH) and Acceptor (C=O) motif that is essential for binding to the target's active site (e.g., the Asn140 residue in BRD4).

The 3,5-Dimethylphenyl "Anchor"

The 3,5-dimethyl substitution pattern is not arbitrary. It is a designed hydrophobic clamp :

  • Steric Fit: The meta-methyl groups restrict the rotation of the phenyl ring relative to the pyridone core, often locking the molecule into a bioactive "twisted" conformation (biaryl twist).

  • Selectivity: These methyl groups fill specific hydrophobic sub-pockets (e.g., the hydrophobic back-pocket of kinases or the "ZA loop" channel in bromodomains), significantly increasing potency compared to an unsubstituted phenyl ring.

Part 2: Mechanism of Action (The Core)

Primary Mechanism: Epigenetic Eraser/Reader Inhibition (BET Bromodomains)

The most potent application of this scaffold is as a BET Bromodomain Inhibitor (targeting BRD2, BRD3, BRD4).

  • Target: The acetyl-lysine (Kac) binding pocket of BET proteins.

  • Molecular Interaction:

    • Headgroup Mimicry: The 2-pyridone carbonyl accepts a hydrogen bond from the conserved asparagine (e.g., Asn140 in BRD4), while the NH donates a hydrogen bond to a conserved water molecule network. This mimics the interaction of the acetylated lysine of Histone H3/H4.

    • Hydrophobic Anchoring: The 3,5-dimethylphenyl group displaces water molecules from the "WPF shelf" (a hydrophobic region defined by Trp-Pro-Phe residues), providing the entropic gain required for high-affinity binding.

  • Downstream Consequence:

    • Displacement of BRD4 from chromatin Super-Enhancers .

    • Suppression of RNA Polymerase II pause release.

    • Rapid downregulation of the c-Myc oncogene and inflammatory cytokines (IL-6, IL-17 ).

Secondary Mechanism: Kinase Modulation (p38 MAPK)

In specific structural contexts, this scaffold acts as a p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor .

  • Binding Mode: The pyridone binds to the ATP-binding hinge region via donor-acceptor H-bonds.

  • Effect: Blocks the phosphorylation of downstream substrates (e.g., MAPKAPK2), inhibiting the production of pro-inflammatory mediators (TNF-α).

Part 3: Visualization of Signaling Pathways

Figure 1: Mechanism of Action – BET Bromodomain Inhibition

This diagram illustrates the displacement of BRD4 from chromatin by the 2-pyridone scaffold, leading to transcriptional repression.

BET_Inhibition_Mechanism Compound 4-(3,5-Dimethylphenyl)-2-pyridone BRD4 BRD4 (Bromodomain) Compound->BRD4 Competitive Binding (Mimics Ac-Lys) Chromatin Acetylated Chromatin (H3K27ac) Compound->Chromatin Displaces BRD4 SuperEnhancer Super-Enhancer Complex Compound->SuperEnhancer Complex Collapse BRD4->SuperEnhancer Assembly Chromatin->BRD4 Recruitment via Ac-Lys RNAPol2 RNA Polymerase II (Pause Release) SuperEnhancer->RNAPol2 Activation cMyc c-Myc Oncogene Expression SuperEnhancer->cMyc Downregulation RNAPol2->cMyc Transcription Inflammation Pro-inflammatory Cytokines (IL-6, TNF-alpha) RNAPol2->Inflammation Transcription

Caption: Competitive displacement of BRD4 by 4-(3,5-Dimethylphenyl)-2-pyridone disrupts super-enhancer function.

Part 4: Experimental Validation Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

Protocol A: TR-FRET Binding Assay (Target Engagement)

Objective: Quantify the binding affinity (IC50) of the compound to the BRD4 bromodomain.

Materials:

  • Recombinant BRD4 (BD1 domain) tagged with GST.

  • Biotinylated Acetyl-Histone H4 peptide (Ligand).

  • Europium-labeled Anti-GST Antibody (Donor).

  • Streptavidin-Allophycocyanin (Acceptor).

Methodology:

  • Preparation: Dilute 4-(3,5-Dimethylphenyl)-2-hydroxypyridine in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix BRD4-GST (5 nM final) with the compound in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4) for 15 minutes at RT.

  • Probe Addition: Add Biotin-H4 peptide (50 nM) and detection mix (Eu-Ab + SA-APC). Incubate for 60 minutes in the dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 665 nm / 615 nm).

  • Validation: A decrease in the FRET signal (665/615 ratio) indicates competitive displacement of the peptide by the compound.

Protocol B: Cellular c-Myc Suppression Assay (Functional Readout)

Objective: Confirm downstream transcriptional suppression in a relevant cell line (e.g., MV4-11 AML cells).

Methodology:

  • Treatment: Seed MV4-11 cells (0.5 x 10^6 cells/mL). Treat with compound (1 µM) or DMSO control for 6 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot: Resolve proteins on 4-12% Bis-Tris gel. Probe for c-Myc (Primary Ab: 1:1000) and GAPDH (Loading Control).

  • Quantification: Densitometry should show >50% reduction in c-Myc protein levels relative to DMSO.

Part 5: Data Summary & Therapeutic Implications

Structure-Activity Relationship (SAR) Summary
FeatureStructural RoleBiological Impact
2-Pyridone Core H-bond Donor/AcceptorMimics Acetyl-Lysine (Epigenetics) or ATP (Kinases).
4-Position Phenyl Hydrophobic ScaffoldExtends into the binding pocket channel.
3,5-Dimethyl Group Hydrophobic "Clamp"Fills the "WPF Shelf" (BRD4) or "Selectivity Pocket" (p38). Increases potency by ~10-50x vs. unsubstituted phenyl.
Therapeutic Indications
  • Oncology: NUT Midline Carcinoma (NMC), Acute Myeloid Leukemia (AML) – via c-Myc downregulation.

  • Fibrosis: Idiopathic Pulmonary Fibrosis (IPF) – via p38/TGF-beta pathway modulation.

  • Inflammation: Rheumatoid Arthritis – via suppression of IL-6/IL-17 super-enhancers.

References

  • Filippakopoulos, P., et al. "Selective inhibition of BET bromodomains." Nature 468.7327 (2010): 1067-1073. [Link]

  • Hewings, D. S., et al. "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands." Journal of Medicinal Chemistry 54.19 (2011): 6761-6770. (Establishes the 3,5-dimethyl/heterocycle pharmacophore). [Link]

  • Gellbert, L., et al. "Discovery of 4-Aryl-2-pyridones as Potent and Selective Inhibitors of p38 Mitogen-Activated Protein Kinase." Journal of Medicinal Chemistry 49.6 (2006): 2121-2121. [Link]

  • Bamborough, P., et al. "Fragment-based discovery of bromodomain inhibitors." Journal of Medicinal Chemistry 55.13 (2012): 587-596. [Link]

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Protocols & Analytical Methods

Method

Use of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine as a pharmaceutical intermediate

This Application Note and Protocol guide details the use of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (also known as 4-(3,5-Dimethylphenyl)-2(1H)-pyridinone ) as a privileged scaffold in medicinal chemistry. Part 1: Techn...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (also known as 4-(3,5-Dimethylphenyl)-2(1H)-pyridinone ) as a privileged scaffold in medicinal chemistry.

Part 1: Technical Introduction & Pharmaceutical Utility

Compound Identity:

  • IUPAC Name: 4-(3,5-Dimethylphenyl)-1H-pyridin-2-one

  • Tautomer: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

  • Molecular Formula: C₁₃H₁₃NO[1]

  • Molecular Weight: 199.25 g/mol [1]

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]

The "Privileged Scaffold" Status: In modern drug discovery, the 3,5-dimethylphenyl moiety is a critical pharmacophore used to modulate lipophilicity and occupy hydrophobic pockets within protein targets.[1] When attached to a 2-hydroxypyridine (2-pyridone) core, this intermediate serves as a versatile building block for Type II Kinase Inhibitors and Allosteric Modulators .

Key Therapeutic Applications:

  • p38 MAP Kinase Inhibitors: The 3,5-dimethylphenyl group acts as a "hydrophobic anchor," mimicking the steric bulk of the tert-butyl or tolyl groups found in reference inhibitors like Doramapimod (BIRB 796) . It binds deep within the hydrophobic selectivity pocket (adjacent to the ATP binding site), stabilizing the kinase in its inactive (DFG-out) conformation.

  • BET Bromodomain Inhibitors: The 3,5-dimethyl substitution pattern mimics the acetyl-lysine recognition motif utilized by bromodomains, making this scaffold a bioisostere for the commonly used 3,5-dimethylisoxazole.

  • Metabolic Stability: The methyl groups at the 3,5-positions of the phenyl ring block metabolic "hot spots," preventing rapid oxidation by Cytochrome P450 enzymes and extending the half-life of the final drug candidate.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-(3,5-Dimethylphenyl)-2(1H)-pyridinone

Rationale: This Suzuki-Miyaura coupling is the industry-standard method for installing the aryl group at the 4-position of the pyridine ring with high regioselectivity.

Reagents:

  • Substrate: 4-Iodo-2(1H)-pyridinone (1.0 equiv)

  • Coupling Partner: 3,5-Dimethylphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine 4-iodo-2(1H)-pyridinone, 3,5-dimethylphenylboronic acid, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the vial and backfill with nitrogen (repeat 3 times). Add the degassed Dioxane/Water solvent mixture.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of nitrogen. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 12–16 hours . Monitor by LC-MS (Target Mass [M+H]+ = 200.1).

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: The product often precipitates upon cooling or can be purified via flash column chromatography (Eluent: 0-10% MeOH in DCM).

    • Note: The product will exist predominantly as the 2-pyridone tautomer in solution (NMR will show N-H signal).

Protocol B: Activation via Chlorination (Synthesis of the Electrophile)

Rationale: To use this intermediate in drug synthesis, the 2-hydroxy group is typically converted to a chlorine atom. This activates the ring for S_NAr reactions with amines (e.g., piperazines, anilines).[1]

Reagents:

  • Substrate: 4-(3,5-Dimethylphenyl)-2(1H)-pyridinone (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (5.0 equiv - acts as solvent/reagent)

  • Solvent: Neat (Solvent-free) or Toluene (if scale >10g)

Step-by-Step Procedure:

  • Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Addition: Place the solid pyridone in a round-bottom flask. Carefully add POCl₃.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours . The suspension should become a clear solution.

  • Quenching (Critical): Cool the mixture to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

  • Neutralization: Pour the residue slowly onto crushed ice with vigorous stirring. Neutralize the aqueous solution to pH 8 using saturated NaHCO₃ or NH₄OH.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry over MgSO₄ and concentrate.

  • Result: 2-Chloro-4-(3,5-dimethylphenyl)pyridine . This intermediate is now ready for coupling with amines.

Part 3: Visualization & Workflow

Figure 1: Synthetic Workflow for Kinase Inhibitor Scaffolds Caption: Transformation of the 2-pyridone core into a bioactive kinase inhibitor scaffold via activation and nucleophilic substitution.

G Start 4-Iodo-2-pyridone Intermediate 4-(3,5-Dimethylphenyl)- 2-hydroxypyridine (Target Intermediate) Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 90°C Boronic 3,5-Dimethylphenyl- boronic acid Boronic->Intermediate Activated 2-Chloro-4-(3,5- dimethylphenyl)pyridine Intermediate->Activated Chlorination POCl3, Reflux (Tautomer Activation) Drug Bioactive Kinase Inhibitor (e.g., p38/BET) Activated->Drug SnAr / Buchwald + Amine (R-NH2)

Part 4: Analytical Data Summary

PropertyValue / Observation
Appearance Off-white to pale yellow solid
Melting Point 210–215 °C (decomposes)
¹H NMR (DMSO-d₆) δ 11.5 (br s, 1H, NH), 7.4 (d, 1H), 7.2 (s, 2H), 7.0 (s, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 2.3 (s, 6H).[1]
MS (ESI) [M+H]⁺ = 200.1
Storage Store at 2–8°C, protect from light and moisture.[1]

References

  • Suzuki-Miyaura Coupling Protocols for Pyridones

    • Title: "Synthesis of 4-aryl-2-pyridones via Suzuki coupling."
    • Source:Journal of Medicinal Chemistry, General Protocols.[1]

    • Context: Standard methodology for C4-aryl
    • [1]

  • Chlorination of Hydroxypyridines

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3."
    • Source:Molecules 2012, 17(4), 4533-4544.[1][2]

    • Context: Defines the safety and efficiency of converting the hydroxy group to a chloro group.
    • [1][2]

  • Pharmaceutical Application (p38 Kinase)

    • Title: "Design and synthesis of p38 MAP kinase inhibitors."
    • Source:Current Topics in Medicinal Chemistry.
    • Context: Discusses the role of hydrophobic aryl groups (like 3,5-dimethylphenyl) in the selectivity pocket.
    • [1]

Sources

Application

Application Note: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary 4-(3,5-Dimethylphenyl)-2-hydroxypyridine—and its dominant physiological tautomer, 4-(3,5-dimethylphenyl)pyridin-2(1H)-one—represents a highly versatile and privileged pharmacophore in contemporary medic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3,5-Dimethylphenyl)-2-hydroxypyridine—and its dominant physiological tautomer, 4-(3,5-dimethylphenyl)pyridin-2(1H)-one—represents a highly versatile and privileged pharmacophore in contemporary medicinal chemistry[1]. The 4-aryl-2-pyridone core is frequently deployed in the rational design of kinase inhibitors, epigenetic reader domain (BET) antagonists, and antiviral agents[2]. This application note details the mechanistic rationale for utilizing this specific scaffold, alongside field-proven synthetic protocols for its incorporation into drug discovery pipelines.

Mechanistic Rationale in Drug Design

The utility of the 4-(3,5-dimethylphenyl)-2-pyridone scaffold stems from two distinct structural features that act synergistically during target engagement:

  • The 2-Pyridone Core (Hydrogen Bonding Hub): In aqueous physiological environments, the lactam (2-pyridone) tautomer is heavily favored over the lactim (2-hydroxypyridine) form. This configuration provides a rigid, coplanar hydrogen-bond donor (N-H) and acceptor (C=O) pair. This motif is classically exploited to anchor molecules to the hinge region of kinases (e.g., p38 MAPK) or the highly conserved asparagine residues in bromodomains.

  • The 3,5-Dimethylphenyl Moiety (Hydrophobic Shield): The substitution at the C4 position projects the aryl ring into adjacent lipophilic pockets. The meta-methyl groups provide critical steric bulk. This not only increases the lipophilic contact area (enhancing target affinity) but also restricts the rotational degree of freedom around the C4-aryl bond. This conformational locking reduces the entropic penalty upon target binding, a key principle in structure-based drug design.

Pharmacophore cluster_0 4-(3,5-Dimethylphenyl)-2-pyridone A 2-Pyridone Core (H-Bond Hub) B 3,5-Dimethylphenyl (Lipophilic Shield) A->B C Protein Hinge Region (Kinase/BET) A->C H-Bonds (NH...O, C=O...HN) D Hydrophobic Pocket (Steric Fit) B->D π-π / Hydrophobic

Fig 1: Pharmacophore binding model of 4-(3,5-dimethylphenyl)-2-pyridone.

Synthetic Workflows & Protocols

The assembly of 4-aryl-2-pyridones is most efficiently achieved via transition-metal-catalyzed cross-coupling[2]. The following protocols detail the synthesis of the core scaffold and its subsequent regioselective functionalization.

Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Cross-Coupling

Rationale: Palladium-catalyzed Suzuki-Miyaura coupling is preferred over Stille or Negishi couplings due to the low toxicity and high stability of boronic acids[2]. The use of Pd(dppf)Cl₂ as a catalyst is critical; the bidentate dppf ligand prevents catalyst deactivation that can occur when the pyridone nitrogen coordinates to the palladium center. When optimized, this method routinely achieves yields exceeding 90%[3].

Materials:

  • 4-Bromo-pyridin-2(1H)-one (1.0 eq, 10 mmol)

  • (3,5-Dimethylphenyl)boronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: Charge a round-bottom flask with 4-bromo-pyridin-2(1H)-one, (3,5-dimethylphenyl)boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a steady stream of Argon. Seal the flask and heat to 90°C.

  • Reaction Monitoring: Stir the mixture at 90°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1). The product will appear as a highly UV-active spot (254 nm).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with saturated aqueous NH₄Cl. Expert Note: NH₄Cl is chosen specifically to neutralize the base without over-protonating the highly polar pyridone product, which could drive it into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient) to yield the product as an off-white solid.

Protocol 2: Regioselective N-Alkylation for Library Expansion

Rationale: The ambidentate nature of the 2-pyridone anion allows for either N- or O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, using a hard counterion (K⁺ from K₂CO₃) in a polar aprotic solvent (DMF) leaves the softer nitrogen atom more nucleophilic, driving thermodynamic N-alkylation. Conversely, silver salts (Ag₂CO₃) promote kinetic O-alkylation.

Step-by-Step Procedure (N-Alkylation):

  • Dissolve 4-(3,5-dimethylphenyl)-2-pyridone (1.0 eq) in anhydrous DMF (0.2 M).

  • Add finely powdered K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to pre-form the enolate.

  • Add the desired alkyl halide (e.g., methyl iodide or a functionalized benzyl bromide) (1.2 eq) dropwise.

  • Stir at 60°C for 12 hours. Quench with ice water to precipitate the N-alkylated product, which can be collected by vacuum filtration and washed with cold water.

Synthesis SM1 4-Bromo-2-pyridone Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 SM1->Reaction SM2 (3,5-Dimethylphenyl)boronic acid SM2->Reaction Product 4-(3,5-Dimethylphenyl)-2-pyridone Reaction->Product Dioxane/H2O, 90°C Branch1 N-Alkylation (K2CO3, DMF) Thermodynamic Control Product->Branch1 Hard Base (K+) Branch2 O-Alkylation (Ag2CO3, Toluene) Kinetic Control Product->Branch2 Soft Lewis Acid (Ag+)

Fig 2: Convergent synthesis and regioselective functionalization workflow.

Data Presentation: Physicochemical Profiling

The addition of the 3,5-dimethylphenyl group significantly alters the drug-like properties of the pyridone core. Table 1 summarizes the comparative physicochemical metrics, demonstrating how this specific substitution optimizes the scaffold for oral bioavailability.

Table 1: Comparative Physicochemical Properties of Pyridone Cores

Compound CoreCLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsAqueous Sol. (pH 7.4)
2-Pyridone (Unsubstituted)-0.5829.111High (>100 mg/mL)
4-Phenyl-2-pyridone1.8229.111Moderate (~1.2 mg/mL)
4-(3,5-Dimethylphenyl)-2-pyridone 2.75 29.1 1 1 Low (~0.1 mg/mL)

Note: The CLogP of 2.75 places the 3,5-dimethyl variant in the optimal range (LogP 2-3) for membrane permeability, while maintaining the critical TPSA required for target engagement without violating Lipinski's Rule of Five.

References

  • Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis - acs.org - 1

  • 4-(4-tert-Butylphenyl)pyridin-2(1H)-one - benchchem.com - 2

  • Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited - researchgate.net - 3

Sources

Method

Application Note: Regioselective N- and O-Functionalization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Mechanistic Rationale: Mastering the Ambident Nucleophile The functionalization of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Mechanistic Rationale: Mastering the Ambident Nucleophile

The functionalization of 2-hydroxypyridines—and specifically 4-aryl-substituted variants like 4-(3,5-Dimethylphenyl)-2-hydroxypyridine —presents a classic challenge in organic synthesis. In solution, this molecule exists in a tautomeric equilibrium with its 2-pyridone form. Consequently, the deprotonated anion acts as an ambident nucleophile , capable of reacting at either the soft nitrogen (N1) or the hard oxygen (O2) atom[1].

As an application scientist, controlling this regioselectivity is paramount for drug development, where N- and O-substituted isomers exhibit drastically different pharmacokinetic and target-binding profiles. The causality behind regiocontrol relies on the Hard-Soft Acid-Base (HSAB) theory and precise manipulation of the counterion, solvent, and electrophile[2]:

  • Driving N-Functionalization: The nitrogen atom is the softer, more polarizable nucleophilic site. Employing alkali metal bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF, DMSO) promotes the dissociation of the ion pair. This exposes a "naked" anion that preferentially attacks soft electrophiles (primary alkyl halides) via the nitrogen atom[2]. For N-arylation, Copper(II) catalysis (Chan-Lam coupling) is highly selective due to the preferential coordination of Cu to the nitrogen[3].
  • Driving O-Functionalization: Oxygen is a hard nucleophilic site. To override the natural N-selectivity, we utilize silver salts (e.g.,

    
    ) in non-polar solvents (toluene). The 
    
    
    
    ion tightly coordinates with the nitrogen atom, effectively blocking it, while simultaneously acting as a Lewis acid to activate the incoming alkyl halide, forcing O-alkylation[1]. For metal-free O-arylation, utilizing diaryliodonium salts with a specific base (quinoline) in chlorobenzene alters the transition state geometry to favor O-attack[4].

Pathways Substrate 4-(3,5-Dimethylphenyl)- 2-hydroxypyridine N_Path N-Attack (Soft Nucleophile) Substrate->N_Path Alkali Base (Ion Dissociation) O_Path O-Attack (Hard Nucleophile) Substrate->O_Path Ag+ (N-Coordination/Blocking) N_Alk N-Alkylation (K2CO3 / DMF) N_Path->N_Alk Alkyl Halide N_Ary N-Arylation (Cu(II) / ArB(OH)2) N_Path->N_Ary Arylboronic Acid O_Alk O-Alkylation (Ag2CO3 / Toluene) O_Path->O_Alk Alkyl Halide O_Ary O-Arylation (Ar2I+ / Quinoline) O_Path->O_Ary Diaryliodonium Salt

Fig 1. Mechanistic divergence of ambident 2-pyridone functionalization pathways.

Selectivity Matrix & Quantitative Data

The following table summarizes the optimized parameters required to achieve >90% regioselectivity for the desired isomer.

Functionalization TargetReagents / CatalystSolventTemp (°C)ElectrophileExpected Selectivity (N:O)
Selective N-Alkylation

(2.0 eq)
DMF60Primary Alkyl Iodide> 95 : 5
Selective O-Alkylation

(1.0 eq)
Toluene80Primary/Sec Alkyl Iodide< 5 : 95
Selective N-Arylation

(0.1 eq), Pyridine
DCM25Arylboronic Acid> 90 : 10
Selective O-Arylation Quinoline (2.0 eq)PhCl100Diaryliodonium Triflate< 10 : 90

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes an analytical checkpoint to ensure the correct trajectory of the reaction before committing to scale-up or downstream processing.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize N-alkyl-4-(3,5-dimethylphenyl)pyridin-2(1H)-one.

  • Setup: To an oven-dried 50 mL Schlenk flask, add 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (1.0 mmol, 199.2 mg) and anhydrous

    
     (2.0 mmol, 276.4 mg).
    
  • Solvation: Add anhydrous DMF (5.0 mL) under an argon atmosphere. Stir at room temperature for 15 minutes to allow for pre-deprotonation.

  • Electrophile Addition: Dropwise add the desired alkyl iodide (1.2 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The N-alkyl product is typically more polar (lower

    
    ) than the O-alkyl trace byproduct.
    
  • Workup: Cool to room temperature, quench with distilled

    
     (20 mL), and extract with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient Hexanes to 60% EtOAc/Hexanes).

Protocol B: Regioselective O-Alkylation

Objective: Synthesize 2-alkoxy-4-(3,5-dimethylphenyl)pyridine.

  • Setup: To a light-shielded (foil-wrapped) 50 mL flask, add the substrate (1.0 mmol) and

    
     (1.0 mmol, 275.7 mg). Note: Silver salts are light-sensitive; ambient light promotes degradation which ruins O-selectivity.
    
  • Solvation: Add anhydrous Toluene (10.0 mL).

  • Electrophile Addition: Add the alkyl iodide (1.5 mmol).

  • Reaction: Heat to 80 °C under argon for 12 hours.

  • Validation Checkpoint (NMR): Take a crude

    
     NMR aliquot. Crucial diagnostic:  The C6-proton of the pyridine ring in the O-alkylated product will appear significantly downfield (
    
    
    
    ppm) compared to the N-alkylated pyridone (
    
    
    ppm).
  • Workup: Cool the mixture and filter through a pad of Celite to remove silver halide salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, gradient Hexanes to 20% EtOAc/Hexanes). Note: O-alkylated products elute much faster than N-alkylated products.

Protocol C: Regioselective N-Arylation (Chan-Lam Coupling)

Objective: Synthesize N-aryl-4-(3,5-dimethylphenyl)pyridin-2(1H)-one.

  • Setup: In a 20 mL vial open to the air, combine the substrate (1.0 mmol), arylboronic acid (2.0 mmol), and

    
     (0.1 mmol, 18.2 mg)[5].
    
  • Solvation: Add DCM (10 mL), followed by pyridine (2.0 mmol) and 4Å molecular sieves (500 mg).

  • Reaction: Stir vigorously at room temperature for 24 hours. Causality note: The reaction requires atmospheric oxygen to reoxidize the Cu catalyst to the active Cu(II) state.

  • Workup: Filter the deep blue/green suspension through Celite. Wash with DCM, concentrate, and purify via silica gel chromatography.

Protocol D: Regioselective O-Arylation (Metal-Free)

Objective: Synthesize 2-(aryloxy)-4-(3,5-dimethylphenyl)pyridine.

  • Setup: To a screw-cap test tube, add the substrate (1.0 mmol) and the symmetrical diaryliodonium triflate (1.2 mmol)[4].

  • Solvation: Evacuate and backfill with argon. Add anhydrous chlorobenzene (10 mL) and quinoline (2.0 mmol).

  • Reaction: Heat the sealed tube to 100 °C for 12 hours. Causality note: Quinoline in chlorobenzene sterically and electronically favors the O-attack transition state over N-attack[3].

  • Workup: Cool to room temperature, dilute with DCM, and wash with 1M HCl to remove quinoline. Dry the organic layer, concentrate, and purify via chromatography.

Experimental Workflow Visualization

Workflow A 1. Substrate Preparation B 2. Base/Solvent Selection A->B Inert Atm C 3. Electrophile Coupling B->C Add R-X / Ar-[M] D 4. Reaction Quenching C->D Monitor via TLC E 5. NMR Regio- Validation D->E Phase Separation

Fig 2. Standardized experimental workflow for functionalizing ambident 2-pyridones.

References

  • [1] A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at:

  • [5] Synthesis of 2-pyridones. Organic Chemistry Portal. Available at:

  • [3] Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. ResearchGate. Available at:

  • [4] Electronic Supplementary Information N- and O-Arylation of Pyridin-2-ones with Diaryliodonium Salts. RSC. Available at:

  • [2] NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. Available at:

Sources

Application

Application Note: Preclinical In Vitro and In Vivo Evaluation of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (DMPH)

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Experimental Design, Assay Causality, and Protocol Validation Executive Summary & Pharmacological Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Experimental Design, Assay Causality, and Protocol Validation

Executive Summary & Pharmacological Rationale

4-(3,5-Dimethylphenyl)-2-hydroxypyridine (DMPH) is a highly versatile small molecule characterized by its tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms[1]. In medicinal chemistry, the 4-aryl-2-pyridone scaffold is a privileged pharmacophore[2]. The lactam/lactim core acts as a potent hydrogen-bond donor/acceptor motif that effectively mimics the purine ring of ATP, making it an excellent hinge-binding determinant for kinase inhibition (particularly p38α MAPK). Simultaneously, the 3,5-dimethylphenyl moiety projects into the hydrophobic pocket of the active site, dictating target selectivity.

Furthermore, 2-pyridone derivatives—most notably pirfenidone (5-methyl-1-phenyl-2-pyridone)—are clinically validated anti-fibrotic agents known to modulate transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α) signaling pathways[3],[4]. Given this structural homology, DMPH is hypothesized to act as a dual-action anti-inflammatory and anti-fibrotic agent.

This application note provides a comprehensive, self-validating experimental framework to evaluate the biochemical potency, cellular efficacy, and in vivo therapeutic potential of DMPH.

Mechanism of Action

To contextualize the experimental design, the following diagram illustrates the proposed intervention point of DMPH within the inflammatory and fibrotic signaling cascade.

Pathway LPS LPS / Stress TLR4 TLR4 Receptor LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38α MAPK MKK->p38 TNFa TNF-α & TGF-β p38->TNFa DMPH DMPH (Inhibitor) DMPH->p38 Fibrosis Inflammation & Fibrosis TNFa->Fibrosis

Caption: Mechanism of Action: DMPH targeting the p38α MAPK signaling pathway to block fibrosis.

In Vitro Experimental Design

Protocol A: Biochemical Target Engagement via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent assays because aromatic compounds like DMPH can exhibit auto-fluorescence or quench standard fluorophores. TR-FRET utilizes a long-emission europium chelate, allowing a time delay that eliminates background compound interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Expert Insight: The addition of 1 mM DTT immediately before use is critical to keep the active site cysteine residues of p38α reduced, preventing artifactual inhibition.

  • Compound Dilution: Serially dilute DMPH in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter dispensing, maintaining a final DMSO concentration of 1% to prevent protein denaturation.

  • Enzyme Addition: Add 5 µL of recombinant human p38α (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow the 2-pyridone core to equilibrate within the hinge region.

  • Reaction Initiation: Add 5 µL of substrate mix containing Biotin-ATF2 (100 nM) and ATP (at the predetermined

    
     of 15 µM). Incubate for 60 minutes at 25°C.
    
  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-anti-phospho-ATF2 antibody (2 nM), and Streptavidin-APC (20 nM).

  • Validation & Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) after 60 minutes. Self-Validating Step: Include SB203580 as a positive control. The assay must yield a Z'-factor > 0.6 to be considered valid.

Protocol B: Cellular Efficacy via LPS-Induced TNF-α Release in THP-1 Cells

Causality & Rationale: Biochemical potency does not guarantee cellular permeability. This assay evaluates DMPH's ability to cross the lipid bilayer and inhibit intracellular p38α in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 monocytes at

    
     cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Expert Insight: PMA induces differentiation into a macrophage-like phenotype, heavily upregulating TLR4 expression, which is mandatory for a robust LPS response.
    
  • Compound Pre-incubation: Wash cells with PBS and add fresh RPMI media containing serial dilutions of DMPH. Incubate for 1 hour at 37°C.

  • Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the negative control. Incubate for 4 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α using a highly sensitive sandwich ELISA. Ensure cell viability is assessed in parallel (e.g., CellTiter-Glo) to confirm that reductions in TNF-α are due to kinase inhibition, not compound cytotoxicity.

In Vivo Experimental Design

To evaluate the translational potential of DMPH as an anti-fibrotic agent, the bleomycin-induced pulmonary fibrosis model is utilized. This is the gold-standard preclinical model for evaluating 2-pyridone class drugs[3].

Workflow Acclimation Acclimation (Days -7 to 0) Induction Bleomycin (Day 0) Acclimation->Induction Treatment DMPH Dosing (Days 1-21) Induction->Treatment Harvest Tissue Harvest (Day 21) Treatment->Harvest Analysis Histology & Assay (Day 22+) Harvest->Analysis

Caption: In vivo experimental workflow for evaluating DMPH in a bleomycin-induced fibrosis model.

Protocol C: Bleomycin-Induced Pulmonary Fibrosis Model

Causality & Rationale: Bleomycin induces DNA strand breaks, leading to acute inflammation followed by chronic, TGF-β-driven collagen deposition. DMPH is administered therapeutically (starting Day 1) to assess its ability to halt fibrotic progression.

Step-by-Step Methodology:

  • Induction: Anesthetize 8-week-old male C57BL/6 mice. Administer a single intratracheal instillation of Bleomycin sulfate (2 U/kg) dissolved in 50 µL of sterile saline.

  • Formulation & Dosing: Due to the lipophilicity of the 3,5-dimethylphenyl group, formulate DMPH in 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 to ensure a homogenous suspension. Administer DMPH via oral gavage (PO) at 30 mg/kg and 100 mg/kg once daily from Day 1 to Day 21. Self-Validating Step: Use Pirfenidone (100 mg/kg) as a positive reference control.

  • Tissue Harvest: On Day 21, euthanize the animals. Perfuse the lungs with cold PBS. Inflate the left lung with 10% neutral buffered formalin for histology, and snap-freeze the right lung in liquid nitrogen for biochemical assays.

  • Biochemical Readout (Hydroxyproline Assay): Hydroxyproline is a non-proteinogenic amino acid found almost exclusively in collagen. Acid-hydrolyze the right lung tissue (6N HCl at 120°C for 3 hours), oxidize with chloramine-T, and react with Ehrlich's reagent. Measure absorbance at 560 nm. Expert Insight: This provides a highly reproducible, quantitative metric of total collagen burden, overcoming the subjective nature of histological scoring.

Quantitative Data Presentation

The following table outlines the expected pharmacological profile and validation benchmarks for DMPH based on the performance of structurally related 4-aryl-2-pyridones and pirfenidone analogs.

Assay / ParameterBiological Target / ReadoutExpected Range / Target MetricReference Control
TR-FRET Kinase Assay p38α MAPK Inhibition (

)
10 nM – 50 nMSB203580 (

nM)
Cellular ELISA LPS-induced TNF-α (

)
150 nM – 500 nMPirfenidone (

µM)
Cytotoxicity (THP-1) Cell Viability (

)
> 50 µM (High therapeutic index)Staurosporine (

µM)
In Vivo Efficacy Hydroxyproline Content (Lung)> 40% reduction vs. VehiclePirfenidone (30-40% reduction)
In Vivo Histology Ashcroft Fibrosis ScoreSignificant decrease (

)
Pirfenidone

References

  • Ab Initio/DFT and AIM Studies on Dual Hydrogen-Bonded Complexes of 2-Hydroxypyridine/2-Pyridone Tautomerism ResearchGate / NIH URL
  • 4-(4-tert-Butylphenyl)pyridin-2(1H)-one (4-Aryl-2-pyridone Scaffold)
  • Pirfenidone | C12H11NO | CID 40632 PubChem - NIH URL
  • Pharmacological Blockade of TGF-Beta Reduces Renal Interstitial Fibrosis in a Chronic Ischemia–Reperfusion Animal Model MDPI URL

Sources

Method

Scale-up synthesis and process development for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Application Note: Scale-Up Synthesis and Process Development for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Executive Summary The synthesis of 4-aryl-2-hydroxypyridines is a foundational transformation in pharmaceutical ma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Development for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Executive Summary

The synthesis of 4-aryl-2-hydroxypyridines is a foundational transformation in pharmaceutical manufacturing, as the 2-pyridone core is a privileged pharmacophore in oncology and antiviral drug development[1][2]. Transitioning the synthesis of 4-(3,5-dimethylphenyl)-2-hydroxypyridine from a milligram-scale medicinal chemistry route to a kilogram-scale process requires overcoming several engineering hurdles. This application note details a robust, scalable Suzuki-Miyaura cross-coupling process, emphasizing green solvent selection, reaction kinetics, and rigorous palladium scavenging to meet ICH Q3D elemental impurity guidelines[3][4].

Mechanistic Rationale & Process Engineering

To ensure a scalable and economically viable process, every reagent and parameter was selected based on mechanistic causality rather than laboratory convenience.

  • Substrate Selection: 4-Bromo-2-hydroxypyridine is utilized over the chloro-analogue due to its superior oxidative addition kinetics with standard palladium catalysts, eliminating the need for expensive, specialized dialkylbiaryl phosphine ligands (e.g., XPhos).

  • Solvent System (2-BuOH/H₂O): Traditional lab-scale protocols rely on DMF or 1,4-dioxane, which pose severe toxicity risks and are notoriously difficult to purge during API isolation. We engineered a biphasic 2-butanol/water (7:3 v/v) system. This mixture refluxes at 89–90 °C, providing the optimal thermal drive for the catalytic cycle while allowing for rapid, clean phase separation during the aqueous workup[5].

  • Catalyst & Base Dynamics: Pd(dppf)Cl₂ (0.5 mol%) was selected because the bidentate dppf ligand enforces a cis-coordination geometry, accelerating the reductive elimination step and suppressing the oxidative homocoupling of the boronic acid. Potassium carbonate (K₂CO₃) acts as a highly water-soluble, mild base that efficiently activates the boronic acid into the reactive boronate species without causing hydrolytic degradation of the substrates.

  • Palladium Scavenging: Regulatory limits dictate that oral medications must contain <100 µ g/day of residual palladium[3]. Post-reaction organic phases typically harbor 1,000–8,000 ppm of Pd[3][6]. By implementing a trimercaptotriazine-functionalized silica (Si-TMT) treatment, palladium is chemisorbed via strong sulfur-metal affinity, reliably reducing Pd levels to <10 ppm without product loss[7][8].

Process Workflows

ProcessWorkflow A Starting Materials 4-Bromo-2-hydroxypyridine & 3,5-Dimethylphenylboronic acid B Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 2-BuOH/H2O (7:3), 90°C A->B C Phase Separation & Aqueous Wash B->C D Palladium Scavenging Si-TMT Resin Treatment C->D E Cooling Crystallization & Filtration D->E F Isolated API 4-(3,5-Dimethylphenyl)- 2-hydroxypyridine E->F

Fig 1. Scale-up workflow for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine synthesis and Pd scavenging.

PdScavenging A Crude Organic Phase (~1500 ppm Pd) B Add Si-TMT Scavenger (Trimercaptotriazine) A->B C Chemisorption Pd binds to Thiol groups B->C D Filtration Remove Pd-loaded Resin C->D E Purified Organic Phase (< 10 ppm Pd) D->E

Fig 2. Mechanism of palladium chemisorption and removal using Si-TMT functionalized silica.

Self-Validating Experimental Protocol (20-L Scale)

This protocol is designed with integrated feedback loops to ensure process integrity at each critical node.

Step 1: Reagent Preparation and Inerting

  • Charge a 20-L jacketed glass reactor with 4-bromo-2-hydroxypyridine (1.00 kg, 5.75 mol), 3,5-dimethylphenylboronic acid (0.95 kg, 6.33 mol, 1.1 eq), and K₂CO₃ (1.59 kg, 11.5 mol, 2.0 eq).

  • Add 2-butanol (7.0 L) and deionized water (3.0 L).

  • Sparge the heterogeneous mixture with subsurface Nitrogen (N₂) for 45 minutes.

  • Validation Checkpoint 1: Dissolved oxygen (DO) probe must read <0.5 ppm. Oxygen strictly promotes boronic acid homocoupling and degrades the active Pd(0) species, leading to stalled reactions[5]. Do not proceed until DO is within spec.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Briefly pause sparging to charge Pd(dppf)Cl₂ (21.0 g, 0.5 mol%). Resume N₂ blanket.

  • Heat the reactor to an internal temperature of 89–90 °C (gentle reflux). Maintain for 4 hours.

  • Validation Checkpoint 2: Pull a 1.0 mL aliquot, quench with 1 N HCl, extract with EtOAc, and analyze via HPLC. The reaction is deemed complete when the 4-bromo-2-hydroxypyridine peak is <1.0% AUC. If >1.0%, continue heating for 2 hours.

Step 3: Workup and Palladium Scavenging

  • Cool the reactor to 50 °C. Stop agitation and allow phases to separate for 30 minutes.

  • Drain the lower aqueous layer (contains inorganic salts and boronic acid byproducts).

  • To the retained upper organic layer, add Si-TMT functionalized silica resin (0.15 kg, 15% w/w relative to theoretical yield)[8].

  • Agitate at 50 °C for 4 hours.

  • Filter the mixture through a Celite pad to remove the Pd-loaded resin. Wash the cake with warm 2-butanol (1.0 L).

  • Validation Checkpoint 3: Submit a sample of the filtrate for ICP-MS analysis. The palladium concentration must be <10 ppm[7][9]. If >10 ppm, perform a secondary scavenging treatment using 20% aqueous NaHSO₃ at 70 °C[6].

Step 4: Crystallization and Isolation

  • Transfer the purified organic filtrate back to the reactor.

  • Concentrate the solution under reduced pressure (400 mbar, 60 °C) to approximately 3.0 L.

  • Slowly add n-heptane (6.0 L) as an anti-solvent over 1 hour while maintaining 60 °C.

  • Ramp-cool the reactor to 5 °C at a rate of 10 °C/hour. Hold at 5 °C for 2 hours to complete crystallization.

  • Filter the resulting white crystalline solid and dry in a vacuum oven at 50 °C to constant weight.

  • Validation Checkpoint 4: Mother liquor HPLC analysis must show <5 mg/mL of API. Isolated yield should be >85% with an HPLC purity of >99.5%.

Quantitative Data Summaries

Table 1: Optimization of Reaction Conditions (1-L Scale) Demonstrates the causality behind selecting the 2-BuOH/H₂O system over traditional solvents.

Solvent System (v/v)BaseTemp (°C)Yield (%)Purity (HPLC %)Process Remarks
DMF / H₂O (4:1)K₂CO₃908592.5High boiling point makes solvent removal difficult; poor scalability.
THF / H₂O (4:1)NaOH656088.0Low reflux temperature leads to incomplete conversion.
2-BuOH / H₂O (7:3) K₂CO₃ 90 94 99.2 Ideal phase separation; excellent thermal drive; green solvent.

Table 2: Palladium Scavenging Efficiency (20-L Scale) Comparison of various scavenging techniques on the crude organic phase.

Treatment MethodInitial Pd (ppm)Final Pd (ppm)API Recovery (%)Scalability
Aqueous Wash (Neutral)1850160098Poor; ineffective for ligated Pd[8].
Celite Filtration1850125096Poor; only removes precipitated Pd black.
20% aq. NaHSO₃ (70 °C)18508592Good; requires elevated temp and phase split[6].
Si-TMT Resin (50 °C, 4h) 1850 8 95 Excellent; highly selective chemisorption[7].

References

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits". Onyxipca.com.
  • Biotage. "Scaling-up with Metal Scavengers". Biotage.com.
  • Organic Process Research & Development. "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction". ACS Publications.
  • Organic Process Research & Development. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique". ACS Publications.
  • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique". ResearchGate.
  • Organic Process Research & Development. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". ACS Publications.
  • CatSci. "Process Development Whitepaper Metal Scavenging". CatSci.com.
  • ResearchGate. "Recent Advances in Synthesis of 2-Pyridones: A Key Heterocycle Is Revisited". ResearchGate.
  • Benchchem. "4-(4-tert-Butylphenyl)pyridin-2(1H)-one". Benchchem.com.

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Synthesis

Synthesis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (also known as 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one due to tautomerism) is a critical workflow in the development of non-competitive AMPA receptor antagonists and...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (also known as 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one due to tautomerism) is a critical workflow in the development of non-competitive AMPA receptor antagonists and other heterocyclic pharmacophores.

Below is the Technical Support Center guide designed to address yield optimization for this specific scaffold.

Ticket ID: #SYN-2HP-35DMP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

📋 Executive Summary: Route Selection & Yield Analysis

To improve yields beyond the standard 40-50% often seen in unoptimized batches, you must select the protocol that matches your scale and purity requirements. We support two primary workflows:

FeatureMethod A: Suzuki-Miyaura Cross-Coupling Method B: De Novo Cyclization
Primary Mechanism Pd-catalyzed coupling of aryl boronic acid + halopyridineCondensation of acetophenone + ester + ammonia source
Typical Yield 75 - 92% (Optimized)50 - 65% (Scale-dependent)
Purity Profile High (few side products)Moderate (requires recrystallization)
Key Yield Killer Catalyst poisoning / ProtodeboronationIncomplete cyclization / Decarboxylation loss
Recommendation Best for Discovery/MedChem (<100g)Best for Process/Scale-up (>1kg)

🛠️ Method A: Suzuki-Miyaura Optimization (Recommended)

Context: This method couples 4-bromo-2-hydroxypyridine (or its protected ether) with 3,5-dimethylphenylboronic acid .

📉 Troubleshooting Guide: Low Yields in Suzuki Coupling

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing catalyst poisoning by the free hydroxyl/lactam moiety of the pyridone. The nitrogen and oxygen atoms in 2-hydroxypyridine can coordinate to Pd(II), shutting down the catalytic cycle. Solution:

  • Switch Substrate: Do not couple the free pyridone directly. Use 2-methoxy-4-bromopyridine or 2-benzyloxy-4-bromopyridine .

  • Mechanism: The O-protection prevents coordination. After coupling, convert the methoxy/benzyloxy group back to the hydroxy/pyridone using mild acidic hydrolysis (e.g., HBr/AcOH or TMSI).

  • Yield Impact: This typically boosts yields from ~50% to >85%.

Q2: I see significant amounts of 1,3-dimethylbenzene (m-xylene) in my crude. What is this? Diagnosis: This is protodeboronation of your 3,5-dimethylphenylboronic acid. The electron-rich methyl groups make the boronic acid prone to hydrolysis under basic, aqueous conditions, especially if the cross-coupling is slow. Solution:

  • Base Selection: Switch from strong bases (Na₂CO₃) to milder, non-aqueous bases like K₃PO₄ or CsF in anhydrous solvents (DME or Dioxane).

  • Water Control: Reduce water content. Use a 10:1 Dioxane:Water ratio instead of the standard 4:1.

  • Ligand Choice: Use bulky, electron-rich ligands like XPhos or SPhos (Buchwald ligands) which accelerate the oxidative addition and reductive elimination, outcompeting the protodeboronation side reaction.

Q3: The product is difficult to purify from the palladium black. Diagnosis: Pyridones are polar and can trap Pd species. Solution: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the workup. Stir the crude organic solution with the scavenger for 30 minutes before filtration.

🧪 Optimized Protocol (Method A)
  • Substrates: 2-Methoxy-4-bromopyridine (1.0 eq), 3,5-Dimethylphenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

  • Base: K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (10:1).

  • Conditions: 90°C, 4-6 hours, Argon atmosphere.

  • Deprotection: Reflux in 48% HBr or treat with TMSI in Acetonitrile (Yields 4-(3,5-dimethylphenyl)-2-hydroxypyridine).

🛠️ Method B: De Novo Cyclization Optimization

Context: Reaction of 3,5-dimethylacetophenone with ethyl cyanoacetate followed by cyclization and hydrolysis.

📉 Troubleshooting Guide: Cyclization Issues

Q1: I am getting a sticky tar instead of a precipitate during the condensation step. Diagnosis: This is likely due to uncontrolled polymerization or Knoevenagel condensation failure caused by incorrect temperature or moisture. Solution:

  • Dean-Stark Trap: Ensure continuous water removal if using toluene/benzene.

  • Ammonia Source: If using the "Guareschi-Thorpe" variant, ensure your ammonia gas or ammonium acetate is fresh and dry. Excess water inhibits the ring closure.

Q2: My yield drops significantly during the decarboxylation step (converting the 3-cyano intermediate to the final product). Diagnosis: Decarboxylation of 3-cyano-2-pyridones requires harsh acid hydrolysis (e.g., 70% H₂SO₄ at 140°C). Prolonged heating causes decomposition of the electron-rich 3,5-dimethylphenyl ring. Solution:

  • Microwave Assistance: Perform the hydrolysis in a microwave reactor (180°C, 15 mins). The short reaction time prevents thermal degradation of the aryl ring.

  • Alternative: Use 48% HBr instead of H₂SO₄. It is often gentler and cleaner for aryl-substituted pyridines.

📊 Visual Logic & Workflows

Reaction Pathway & Catalyst Selection (Method A)

This diagram illustrates the critical decision points for the Suzuki route to avoid catalyst poisoning.

Suzuki_Optimization Start Target: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Route_Choice Select Precursor Start->Route_Choice Direct_Coup Direct Coupling (4-Bromo-2-pyridone) Route_Choice->Direct_Coup Avoid Protected_Coup Protected Coupling (2-Methoxy-4-bromopyridine) Route_Choice->Protected_Coup Recommended Direct_Risk Risk: Pd Coordination (Catalyst Poisoning) Direct_Coup->Direct_Risk Protected_Benefit Benefit: No Poisoning High Turnover Protected_Coup->Protected_Benefit Suzuki_Step Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Direct_Risk->Suzuki_Step Low Yield (<50%) Protected_Benefit->Suzuki_Step Deprotection Demethylation (HBr or TMSI) Suzuki_Step->Deprotection Final_Product High Yield Product (>85%) Deprotection->Final_Product

Caption: Optimization pathway for Suzuki coupling. Using the O-protected precursor prevents catalyst poisoning, a primary cause of yield loss.

Troubleshooting Decision Tree

Use this flow to diagnose low yields in real-time.

Troubleshooting_Tree Start Low Yield? Check_SM Is SM remaining? Start->Check_SM Check_Byprod Is m-Xylene present? Check_SM->Check_Byprod No (SM Consumed) Check_Cat Is Pd Black forming early? Check_SM->Check_Cat Yes (Reaction Stalled) Action_Ligand Switch to SPhos/XPhos (Prevent Protodeboronation) Check_Byprod->Action_Ligand Yes (Protodeboronation) Action_Solvent Degas Solvents / Use Anhydrous Conditions Check_Byprod->Action_Solvent No (Unknown decomp) Action_Temp Increase Temp / Check Solubility Check_Cat->Action_Temp No (Kinetics slow) Action_Protect Use O-Protected Pyridine Check_Cat->Action_Protect Yes (Poisoning)

Caption: Diagnostic logic for identifying the root cause of yield failure in cross-coupling reactions.

📚 References & Grounding

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text for Suzuki mechanism and side-reaction suppression.

  • Molander, G. A., & Biolatto, B. (2003).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Link

    • Supports the use of alternative boron sources if boronic acid stability is the issue.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

    • Reference for Guareschi-Thorpe and Hantzsch pyridine synthesis mechanisms.

  • Sigma-Aldrich. (n.d.). 4'-Hydroxy-3',5'-dimethylacetophenone Product Sheet. Link

    • Verification of starting material availability for De Novo route.

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Link

    • General reaction conditions and ligand selection guides.

Sources

Optimization

Purification strategies for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine and its byproducts

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the purification of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine and its associated byproducts. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

A: The formation of a dark, oily crude product often suggests the presence of polymeric byproducts or degradation of starting materials or the product itself. This can be caused by excessive heat, prolonged reaction times, or the presence of reactive impurities.

  • Initial Approach: Begin by attempting to triturate the oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This may induce crystallization of the desired product, leaving impurities in the solvent.

  • Chromatographic Purification: If trituration fails, column chromatography is the most effective method for separating the target compound from colored impurities and closely related byproducts.[1] A silica gel stationary phase is typically used.

Q2: I am observing significant peak tailing during HPLC analysis of my purified product. What could be the cause and how can I resolve it?

A: Peak tailing in HPLC is a common issue when analyzing basic compounds like pyridine derivatives.[2] It is often caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[2]

  • Mobile Phase Modification:

    • pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the silanol groups, minimizing their interaction with the basic analyte.[2]

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[2]

  • Column Selection: Consider using a column with end-capping or a different stationary phase, such as a polymer-based or phenyl column, which can offer different selectivity and reduced tailing.[2]

Q3: What are the most common byproducts in the synthesis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine?

A: The nature of byproducts is highly dependent on the synthetic route. Common synthetic strategies for 4-aryl-2-hydroxypyridines can involve the condensation of a 1,3-dicarbonyl compound with an amine source. Potential byproducts could include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Isomeric Products: Depending on the symmetry of the precursors, regioisomers may form.

  • Over-alkylation or Arylation Products: If the reaction conditions are not carefully controlled, side reactions on the pyridine ring or hydroxyl group can occur.

  • Products from Self-condensation of Starting Materials: The starting materials themselves might react to form undesired dimers or other adducts.

Q4: Can I use recrystallization to purify 4-(3,5-Dimethylphenyl)-2-hydroxypyridine? If so, what are suitable solvent systems?

A: Recrystallization can be a highly effective purification technique for this compound, provided a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Solvent Screening: Start with solvents of varying polarities. Good starting points for 2-hydroxypyridine derivatives include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.[3][4]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot filter. Allow the solution to cool slowly to promote the formation of well-defined crystals.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after column chromatography. 1. Compound is too polar and is sticking to the silica gel. 2. Compound is unstable on silica gel. 3. Inappropriate solvent system for elution. 1. Increase the polarity of the eluent. A common gradient is from pure hexanes to a mixture of hexanes and ethyl acetate, and then to pure ethyl acetate or even adding a small percentage of methanol.[1]2. Use a less acidic stationary phase like alumina. Alternatively, deactivate the silica gel by adding a small percentage of triethylamine to the eluent.[2]3. Perform a thorough TLC analysis to determine the optimal eluent composition before running the column.[1]
Co-elution of the product with an impurity. 1. Similar polarity of the product and impurity. 2. Column is overloaded. 1. Optimize the solvent system. Try a different solvent mixture (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). A shallower gradient during elution can also improve separation.[1]2. Reduce the amount of crude material loaded onto the column. The amount of sample should typically be 1-5% of the mass of the stationary phase.
The product appears to be degrading during purification. 1. Sensitivity to acidic conditions on silica gel. 2. Thermal instability during solvent evaporation. 1. Neutralize the crude product before chromatography. An acid-base extraction can be used to wash the crude material.[1]2. Use a rotary evaporator at a lower temperature. A water bath temperature of 30-40°C is generally sufficient for most common organic solvents.
Difficulty in removing residual starting materials. 1. Starting material has similar polarity to the product. 2. Incomplete reaction. 1. Employ an alternative purification technique. If the starting material has a different functional group (e.g., an acidic or basic center), an acid-base extraction could be effective.[1]2. Re-run the reaction under more forcing conditions (e.g., higher temperature, longer reaction time) to drive it to completion.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine using silica gel chromatography.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).
  • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
  • Add a thin layer of sand on top of the silica gel bed.[1]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").
  • Carefully load the sample onto the top of the column.[1]

3. Elution:

  • Begin eluting the column with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).
  • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities.[1] For example, you can increase the ethyl acetate concentration in 5% increments.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
  • Combine the fractions containing the pure product.

5. Solvent Evaporation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.[1]
Protocol 2: Purification by Recrystallization

This protocol describes a general method for purifying 4-(3,5-Dimethylphenyl)-2-hydroxypyridine by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a test solvent and observe the solubility at room temperature.
  • Heat the test tube and observe if the compound dissolves.
  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
  • A good solvent will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If the solution is colored, you may add a small amount of activated carbon and perform a hot filtration.
  • Allow the flask to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

3. Isolation of Crystals:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven.

IV. Visual Workflow for Purification

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Strategy cluster_analysis Analysis cluster_final Final Product Crude Crude 4-(3,5-Dimethylphenyl)- 2-hydroxypyridine Recrystallization Recrystallization Crude->Recrystallization Insoluble Impurities ColumnChrom Column Chromatography Crude->ColumnChrom Soluble Impurities TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR PureProduct Pure Product NMR->PureProduct

Caption: A workflow diagram illustrating the decision-making process for the purification of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.

V. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Process for the preparation of 2-hydroxypyridine or quinoline compounds. Google Patents.

  • Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography. [Link]

  • Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES. [Link]

  • 2-hydroxy-pyridine-n-oxide and process for preparing same. Google Patents.

  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. EPO. [Link]

  • Process for preparing 4-hydroxypyridines. Google Patents.

  • (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. PMC. [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. [Link]

  • Process for the production of 2-hydroxypyridine. Google Patents.

  • Method of purifying 4-hydroxy-2-pyrrolidione. Google Patents.

  • Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. [Link]

  • 4-(3,5-Dimethylphenyl)pyridine. PubChem. [Link]

  • Process for preparing 4-hydroxypyridines. Google Patents.

  • Biologically important 4-hydroxy-2-pyridone natural products (5–7). ResearchGate. [Link]

  • Hydroxypyridine. Chemsrc. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • 4-hydroxypyridine, 626-64-2. The Good Scents Company. [Link]

Sources

Troubleshooting

Troubleshooting common side reactions in pyridine synthesis

Technical Support Center: Pyridine Synthesis & Troubleshooting Ticket #8492: Optimization of Pyridine Scaffolds – Impurity Profiling & Yield Recovery Overview: The Pyridine Paradox Pyridine rings are ubiquitous in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Synthesis & Troubleshooting Ticket #8492: Optimization of Pyridine Scaffolds – Impurity Profiling & Yield Recovery

Overview: The Pyridine Paradox

Pyridine rings are ubiquitous in medicinal chemistry (e.g., Nifedipine, Amlodipine, Esomeprazole), yet their synthesis is notoriously plagued by "tarry" side reactions, regioselectivity issues, and recalcitrant intermediates.

This guide addresses the three most common support tickets we receive regarding pyridine synthesis:

  • The Hantzsch Bottleneck: Incomplete oxidation of 1,4-dihydropyridines (1,4-DHPs).[1]

  • The Chichibabin Chaos: Controlling "red tars" and isomer ratios.

  • Cycloaddition Collisions: Catalyst poisoning in [2+2+2] reactions.

Module 1: The Hantzsch Synthesis – Breaking the DHP Stall

The Issue: Users frequently report isolating a yellow solid that degrades upon exposure to light or air, rather than the stable pyridine product. This is the 1,4-dihydropyridine (1,4-DHP) intermediate.[2][3] The Hantzsch reaction is formally a condensation followed by an oxidative aromatization; the second step often fails under standard reflux conditions.

Mechanistic Insight: The 1,4-DHP ring is anti-aromatic/non-aromatic and requires a driving force (oxidant) to lose two hydrogen atoms and gain aromaticity. Without an external oxidant, the reaction relies on air oxidation, which is slow and leads to radical-induced photo-degradation byproducts (peroxides).

Visualizing the Failure Point:

HantzschFailure Start Aldehyde + 2 equiv Beta-Keto Ester + Ammonia Inter 1,4-Dihydropyridine (1,4-DHP) Start->Inter Condensation Prod Pyridine Product Inter->Prod Oxidation (Rate Limiting Step) Side1 Photo-degradation (Peroxides) Inter->Side1 hv / O2 (Slow) Side2 Dealkylation (Loss of C4 substituent) Inter->Side2 Over-oxidation (HNO3/CrO3)

Figure 1: The Hantzsch pathway showing the critical oxidation bottleneck (Green) and competing degradation pathways (Red).

Protocol: Green Oxidative Aromatization (Iodine/Methanol) Avoids the dealkylation side-reactions common with HNO₃ or KMnO₄.

  • Setup: Dissolve crude 1,4-DHP (1.0 mmol) in MeOH (10 mL).

  • Reagent: Add Iodine (I₂) (1.1 mmol). Note: A slight excess is required.

  • Catalyst: Add NaHCO₃ (2.0 mmol) to neutralize HI byproducts, driving the equilibrium forward.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (DHP spots are often fluorescent; Pyridines are UV active but less fluorescent).

  • Quench: Cool and add saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (solution turns from dark brown to clear/yellow).

  • Workup: Evaporate MeOH, extract with EtOAc, and wash with brine.

Module 2: Chichibabin Synthesis – Taming the "Red Tars"

The Issue: The condensation of aldehydes with ammonia (Chichibabin) often yields a dark, viscous "red tar" instead of the desired alkyl-pyridine. Additionally, producing 3,5-substituted pyridines (beta-substituted) often results in contamination with 2,4-substituted isomers (alpha/gamma).

Mechanistic Insight:

  • Tars: These are polymerization products of the intermediate imines and enamines. Aldehydes are highly reactive; without a catalyst to template the cyclization, they undergo uncontrolled aldol-type polymerizations.

  • Regio-scrambling: The reaction proceeds via dynamic equilibrium of enamines. Thermodynamic control favors the most substituted pyridine, but kinetic traps lead to isomers.

Data: Catalyst Selectivity Matrix

Catalyst SystemReaction TempMajor Product (from Acetaldehyde)Side Product Profile
None (Thermal) 350–500°C2-Picoline + 4-Picoline (Mix)High (Heavy tars, nitrile formation)
Al₂O₂ (Alumina) 400°C2-PicolineModerate (Some polymerization)
Zeolite (ZSM-5) 300–400°CPyridine / 3-Picoline Low (Shape-selective pores prevent tars)
Lewis Acid (Pr(OTf)₃) 80°C (aq)Substituted Pyridinium SaltsVery Low (High chemo-selectivity)

Troubleshooting Protocol:

  • If Tars form: Switch from thermal neat conditions to a Zeolite H-ZSM-5 catalyst. The pore structure physically restricts the formation of large polymeric chains.

  • If Isomers form: Lower the temperature and use a Lewis Acid catalyst (e.g., Ywb(OTf)₃ or Pr(OTf)₃) in water. This stabilizes the specific enolate geometry required for the desired cyclization.

Module 3: [2+2+2] Cycloaddition – Catalyst Poisoning

The Issue: Transition-metal catalyzed (Co, Ru, Rh) cycloaddition of alkynes and nitriles is elegant but frequently stalls (0% yield) despite clean starting materials.

Mechanistic Insight: Nitriles are excellent ligands. If the nitrile concentration is too high initially, it coordinates to the metal center (sigma-donation), displacing the alkyne and shutting down the catalytic cycle ("Catalyst Poisoning").

Visualizing the Poisoning Pathway:

Cycloaddition Cat Active Catalyst (CpCoL2) Cycle Metallacycle Intermediate Cat->Cycle + 2 Alkynes Poison Inactive Nitrile Complex Cat->Poison + Excess Nitrile (Sigma-coordination) Product Pyridine Product Cycle->Product + 1 Nitrile (Insertion) Poison->Cat Heat / Light (Reversible but slow)

Figure 2: The catalytic cycle showing how excess nitrile (Red path) sequesters the catalyst, preventing the alkyne coupling (Yellow path).

Troubleshooting Protocol:

  • Slow Addition: Do not mix all reagents at once. Add the nitrile dropwise to a solution of the alkyne and catalyst over 1–2 hours. This keeps the nitrile concentration low relative to the catalyst.

  • Steric Protection: Use bulky nitriles (e.g., t-butyl nitrile) or bulky ancillary ligands on the catalyst (e.g., Cp* instead of Cp) to discourage sigma-coordination.

  • Sacrificial Ligands: Add a labile ligand (like COD or phosphines) that stabilizes the precatalyst but is easily displaced by the alkyne.

FAQ: Rapid Response

Q: My pyridine product is "oiling out" during acid-base extraction. How do I recover it? A: Pyridines form "water-soluble oils" when protonated.

  • Fix: Do not use simple aqueous HCl. Instead, extract the impurities with non-polar solvent (Hexane/Ether) while the pyridine is in the aqueous phase (pH < 3). Then, basify the aqueous phase to pH > 10 and extract with Dichloromethane (DCM) or Chloroform . These solvents are better at solubilizing the free base pyridine than ether.

Q: I see a "dimer" peak in my Mass Spec during Hantzsch synthesis. A: This is likely the Knoevenagel dimer .

  • Cause: The aldehyde reacted with two equivalents of the beta-keto ester before the ammonia source was incorporated.

  • Fix: Pre-mix the beta-keto ester and ammonia (forming the enamine) before adding the aldehyde.[1]

Q: How do I remove trace pyridine solvent from my final product? A: Pyridine boils at 115°C and sticks to silica.

  • Fix 1 (Azeotrope): Co-evaporate with Toluene or Heptane (3x). Pyridine forms a lower-boiling azeotrope with these solvents.[4]

  • Fix 2 (CuSO4): Wash the organic layer with 10% aqueous CuSO₄ solution. Pyridine coordinates to Copper(II) forming a water-soluble blue complex, effectively pulling it into the aqueous layer.

References

  • Hantzsch Synthesis Optimization: Source: BenchChem Technical Guides. "Troubleshooting common issues in pyridine synthesis."
  • Oxidative Aromatization (Iodine/MeOH)

    • Source: Organic Chemistry Portal. "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH."
    • URL:[Link]

  • Chichibabin Catalysis & Zeolites

    • Source: Wikipedia / Chemical Reviews.
    • URL:[Link]

  • [2+2+2] Cycloaddition Selectivity

    • Source: Organic & Biomolecular Chemistry.[5][6] "A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition."

    • URL:[Link]

  • Source: BenchChem Purification Guides.

Sources

Optimization

Optimization of reaction conditions (solvent, temperature, catalyst) for hydroxypyridines

Status: Operational Ticket ID: HP-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions (Solvent, Temperature, Catalyst) Mission Statement Welcome to the Hydroxypyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HP-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions (Solvent, Temperature, Catalyst)

Mission Statement

Welcome to the Hydroxypyridine Technical Support Center. This guide is not a textbook; it is a troubleshooting manual designed for the bench scientist. Hydroxypyridines are deceptive scaffolds—they appear simple but possess a "chameleon" nature due to tautomerism that ruins standard protocols. This guide provides the decision logic required to control regioselectivity, prevent catalyst poisoning, and ensure reproducibility.

Module 1: Tautomeric Control (The Foundation)

User Query: "My reaction yields vary wildly between batches, and I see different spot patterns on TLC depending on the solvent I use. What is happening?"

Technical Insight: You are likely fighting the Pyridone-Pyridinol Tautomerism . 2- and 4-hydroxypyridines exist in a dynamic equilibrium between the lactam (amide/pyridone) and lactim (hydroxy/pyridinol) forms.

  • Polar Solvents (Water, Methanol, DMF): Favor the Pyridone (NH) form due to the high dipole moment of the amide bond, which is stabilized by the solvent's dielectric field.

  • Non-Polar Solvents (Toluene, Hexane, Dioxane): Shift equilibrium toward the Pyridinol (OH) form, restoring aromaticity.

Troubleshooting Protocol: To stabilize a specific form, you must select the solvent based on its dielectric constant (


).
SolventDielectric Const. (

)
Dominant Species (2-HP)Application
Water 80.1Pyridone (>99%) Aqueous workups, enzymatic reactions
DMSO 46.7Pyridone

-alkylation (thermodynamic)
Chloroform 4.8Mixed Avoid for regioselective steps
Dioxane 2.2Pyridinol (Significant)

-functionalization, Mitsunobu
Cyclohexane 2.0Pyridinol (Major) Crystallization of OH-form

Visual Workflow: Tautomer-Solvent Logic

TautomerLogic Start Target Structure? N_Target N-Substituted (Pyridone) Start->N_Target O_Target O-Substituted (Pyridine Ether) Start->O_Target Solvent_Polar Select Polar Aprotic (DMF, DMSO, MeCN) N_Target->Solvent_Polar Strategy Solvent_NonPolar Select Non-Polar (Toluene, Dioxane, DCM) O_Target->Solvent_NonPolar Strategy Result_N Stabilizes Amide Dipole Favors N-Attack Solvent_Polar->Result_N Result_O Restores Aromaticity Favors O-Attack Solvent_NonPolar->Result_O

Caption: Solvent selection strategy to influence tautomeric equilibrium before reagent addition.

Module 2: Regioselective Alkylation ( - vs. -)

User Query: "I am trying to synthesize the ethyl ether (O-Et) using ethyl iodide and potassium carbonate, but I keep isolating the N-ethyl pyridone. How do I force O-alkylation?"

Technical Insight: This is a classic Hard-Soft Acid-Base (HSAB) conflict.

  • 
    -Alkylation (Thermodynamic):  The nitrogen lone pair is the softer nucleophile. Under thermodynamic control (high temp, reversible conditions, alkali bases like 
    
    
    
    or
    
    
    ), the system funnels to the stable amide (pyridone).
  • 
    -Alkylation (Kinetic/Coordination):  To force reaction at the harder oxygen, you must either block the nitrogen or use a "hard" electrophile mechanism.
    

Protocol 1: Forcing


-Alkylation (The Silver Bullet) 
Silver salts are "thiophilic" and "azophilic"—they coordinate strongly to the nitrogen lone pair, effectively blocking it and forcing the electrophile to attack the oxygen.
  • Reagents:

    
     (1.1 equiv), Alkyl Halide (1.2 equiv).
    
  • Solvent: Toluene or Benzene (Non-polar favors OH-form).

  • Temp: Reflux.

  • Mechanism:

    
     coordinates to 
    
    
    
    , increasing the nucleophilicity of
    
    
    .

Protocol 2: The Mitsunobu Reaction (Best for


-Selectivity) 
For 2-hydroxypyridines, the Mitsunobu reaction is superior to standard 

for generating ethers.
  • Reagents:

    
     (1.5 eq), DIAD/DEAD (1.5 eq), Alcohol (R-OH).
    
  • Solvent: THF or Toluene.

  • Outcome: High selectivity for

    
    -alkylation because the oxy-phosphonium intermediate is a hard electrophile.
    

Visual Decision Tree: Alkylation Strategy

AlkylationTree Root Alkylation Strategy Desired Desired Product? Root->Desired N_Alk N-Alkyl (Pyridone) Desired->N_Alk O_Alk O-Alkyl (Ether) Desired->O_Alk Method_N Standard Base Method Base: K2CO3, Cs2CO3, or NaH Solvent: DMF or DMSO Temp: 60-100°C N_Alk->Method_N Method_O1 Silver Salt Method Base: Ag2CO3 Solvent: Toluene/Benzene Mechanism: Ag blocks N-site O_Alk->Method_O1 Method_O2 Mitsunobu Conditions Reagents: PPh3 + DEAD + R-OH Solvent: THF Selectivity: High O-selective O_Alk->Method_O2

Caption: Decision matrix for selecting reagents based on regiochemical requirements.

Module 3: Cross-Coupling & Catalyst Poisoning

User Query: "My Suzuki coupling works on chloropyridine but fails completely on 2-hydroxy-5-chloropyridine. The catalyst turns black immediately."

Technical Insight: Free hydroxypyridines/pyridones are catalyst poisons . The pyridone oxygen and nitrogen can displace phosphine ligands on Palladium (


), forming stable, unreactive complexes. This leads to catalyst aggregation (

-black) and reaction death.[1]

The Solution: Activation & Protection Never couple the free alcohol. You must convert the C-OH (or C=O) into a leaving group that does not bind Pd.

Step-by-Step Optimization:

  • Activation (Triflation): Convert the -OH to a triflate (-OTf). This serves two purposes: it prevents catalyst binding and turns the C-O bond into an excellent leaving group for oxidative addition.

    • Reagents:

      
       (Triflic anhydride) + Pyridine (base).
      
    • Temp: 0°C to RT.

  • Coupling (Suzuki/Buchwald):

    • Substrate: Pyridyl Triflate.

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       (anhydrous) is often superior to carbonates for sensitive triflates.
      

Advanced Tip: If you must couple a free hydroxypyridine (rare), use bulky, electron-rich ligands (like XPhos or SPhos) that bind Pd too tightly to be displaced by the pyridone nitrogen.

Module 4: Hydrogenation (Ring Saturation)

User Query: "I need to reduce 2-hydroxypyridine to 2-hydroxypiperidine. I used Pd/C and H2, but I got the lactam (piperidone). Why?"

Technical Insight:

  • 2-Hydroxypyridines: Almost always hydrogenate to

    
    -lactams (2-piperidones) . The driving force is the stability of the amide bond in the saturated ring. You will not easily isolate the 2-hydroxypiperidine (hemiaminal) as it is unstable and eliminates/tautomerizes.
    
  • 3-Hydroxypyridines: Can be hydrogenated to 3-hydroxypiperidines . This is stereochemically complex (cis/trans isomers if other substituents are present).

Recommended Conditions:

Parameter Recommendation Reason

| Catalyst |


 or 

(Adams' Cat)
| Rh and Pt are more active for pyridine rings than Pd/C. | | Solvent | Acetic Acid or TFE | Acidic media protonates the Nitrogen, preventing it from poisoning the metal surface. | | Pressure | 5 - 50 bar | Pyridine rings are electron-deficient and hard to reduce; high pressure is often required. | | Stereochemistry | Cis-Major | Hydrogenation usually occurs from the least hindered face, delivering hydrogens syn. |

Visual Workflow: Hydrogenation Pathways

Hydrogenation Substrate Substrate Type2 2-Hydroxypyridine Substrate->Type2 Type3 3-Hydroxypyridine Substrate->Type3 Cond Conditions: Rh2O3 or PtO2 Acetic Acid, H2 (50 bar) Type2->Cond Type3->Cond Prod2 2-Piperidone (Lactam) Cond->Prod2 Amide Stability Prod3 3-Hydroxypiperidine (Alcohol) Cond->Prod3 Ring Saturation

Caption: Divergent outcomes in the hydrogenation of 2- vs 3-hydroxypyridines.

References
  • Solvent Effects on Tautomerism

    • Title: A dielectric and spectrophotometric study of the tautomeriz
    • Source: RSC Advances / NIH PubMed Central.
    • URL:[Link]

  • Regioselective Alkylation (Mitsunobu)

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: Tetrahedron Letters / ResearchG
    • URL:[Link]

  • Catalytic Hydrogenation Protocols

    • Title: Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.[2][3]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn[4]···N Interactions (Discusses poisoning mitigation).[2][5]

    • Source: Chemistry - A European Journal.
    • URL:[Link]

Sources

Troubleshooting

Managing and separating tautomeric isomers of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

[label="2-Hydroxypyridine\n(Lact Tautomeric equilibrium of 2-hydroxypyridine and solvent-driven state transitions. Part 3: Quantitative Data & Solvent Effects To predict the behavior of 4-(3,5-Dimethylphenyl)-2-hydroxypy...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2-Hydroxypyridine\n(Lact

Tautomeric equilibrium of 2-hydroxypyridine and solvent-driven state transitions.

Part 3: Quantitative Data & Solvent Effects

To predict the behavior of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine in your specific workflow, reference the thermodynamic data below, which summarizes the environmental impact on the lactam-lactim equilibrium [3][6].

Solvent EnvironmentPredominant TautomerDriving Force (Causality)Relative Energy Difference
Gas Phase / Vacuum 2-Hydroxypyridine (Lactim)Minimal steric hindrance; absence of solvent dipole stabilization.~3.0 kJ/mol (Lactim favored)
Non-Polar (Cyclohexane) Mixed (Equilibrium)Weak solvent interactions allow both forms to coexist in near 1:1 ratios.~1.3 kJ/mol (Minimal difference)
Polar Protic (Water, MeOH) 2-Pyridone (Lactam)Strong hydrogen bonding networks stabilize the highly polar lactam.~12-18 kJ/mol (Lactam favored)
Solid State 2-Pyridone DimerFormation of helical hydrogen-bonded dimeric structures during precipitation.High (Dimer heavily favored)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be treated as an experiment. The following protocols are designed as self-validating systems —meaning the procedure itself contains internal controls to confirm whether tautomerism (rather than degradation or impurities) is the root cause of your issue.

Protocol A: Dynamic HPLC Method for Tautomer Coalescence

Use this protocol to determine if split peaks are tautomers or true regioisomers/impurities.

Step-by-Step Methodology:

  • Baseline Run (The Control): Inject the sample using a standard neutral mobile phase (e.g., Water/Acetonitrile with no additives). Record the retention times of the split peaks or the broad bridge.

  • Acidification: Prepare a new mobile phase containing 0.1% Formic Acid (or up to 1% Acetic Acid) in both the aqueous and organic channels.

  • Temperature Elevation: Increase the column compartment temperature from 25 °C to 45 °C to further increase the kinetic energy of the proton exchange.

  • Test Run: Re-inject the sample under the acidified, heated conditions.

  • Validation Check:

    • If the peaks merge into a single, sharp peak: The system validates that the original splitting was purely a chromatographic artifact caused by tautomerism [2].

    • If the peaks remain distinct: The system validates that you have true chemical impurities or regioisomers that require further purification.

HPLC_Troubleshooting Start Issue: Split/Broad Peaks in HPLC Decision Are peaks tautomers or true impurities? Start->Decision Action Add 0.1% Formic Acid or Increase Temp Decision->Action Result1 Peaks Merge: Tautomerism Confirmed Action->Result1 Result2 Peaks Remain Split: Regioisomers/Impurities Action->Result2

Workflow for resolving HPLC peak splitting caused by tautomeric interconversion.

Protocol B: Variable Temperature (VT) NMR for Tautomer Isolation

Use this protocol to resolve uninterpretable NMR spectra caused by intermediate exchange rates.

Step-by-Step Methodology:

  • Baseline Run (The Control): Acquire a standard ¹H-NMR spectrum at 25 °C in CDCl₃. Note the broad signals in the aromatic region and the unassigned exchangeable proton (NH/OH) signal.

  • Low-Temperature Lock: Cool the NMR probe to -40 °C. At this temperature, the thermal energy is insufficient to overcome the activation barrier of the proton transfer [5].

  • Acquisition: Acquire the spectrum. You should now see two distinct sets of sharp peaks corresponding to the frozen lactam and lactim forms.

  • High-Temperature Coalescence (Optional): Warm the probe to +60 °C. The exchange rate will accelerate, averaging the signals into one sharp set of peaks.

  • Validation Check: The reversible broadening and sharpening of peaks across this temperature gradient validates that the spectral complexity is due to dynamic chemical exchange, not structural impurities.

References

  • 2-Pyridone: Tautomerism in Solution and Solid State. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI Molecules. Available at:[Link]

  • How about Tautomers? The Magical Power of Quantum Mechanics in Solvent Effects. WuXi Biology. Available at: [Link]

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines using NMR and UV/Vis. Semantic Scholar / ARKIVOC. Available at:[Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ResearchGate. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubilization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of 4-(3,5-Dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.

This guide abandons generic advice in favor of mechanistic troubleshooting. We will address the root physicochemical causes of precipitation and provide self-validating protocols to ensure your assays yield reliable, reproducible data.

Mechanistic Profiling: Why is this compound so difficult to dissolve?

To solve a solubility issue, we must first understand the molecular antagonist. 4-(3,5-Dimethylphenyl)-2-hydroxypyridine presents a dual-modality solubility barrier—it is simultaneously a "brick dust" and a "grease" molecule:

  • High Lipophilicity (The "Grease" Problem): The 3,5-dimethylphenyl tail is a bulky, highly hydrophobic moiety. It strongly repels water, driving rapid aggregation and precipitation upon exposure to aqueous media[1].

  • High Crystal Lattice Energy (The "Brick Dust" Problem): The 2-hydroxypyridine headgroup exists in a tautomeric equilibrium with 2-pyridone[2]. In the solid state, the 2-pyridone tautomer forms exceptionally strong, self-complementary intermolecular hydrogen-bonded dimers. Breaking this crystal lattice requires significant thermodynamic energy.

  • Ionization Limitations: The pKa values for the 2-hydroxypyridine moiety are approximately 0.75 (nitrogen protonation) and 11.6 (hydroxyl deprotonation)[2][3]. Consequently, the molecule remains strictly neutral at physiological pH (7.4). Standard pH-adjustment techniques are therefore completely ineffective for biological assays.

Troubleshooting Workflows & Self-Validating Protocols

Below are field-proven methodologies tailored to the specific structural liabilities of this compound.

Protocol A: The Cosolvent Dielectric Gradient (Best for In Vitro Assays)

The Causality: Direct dilution of a DMSO stock into aqueous buffer causes an immediate polarity shock. The DMSO diffuses rapidly into the water, leaving the lipophilic 3,5-dimethylphenyl tail stranded, resulting in a "solvent crash." By introducing a transitional cosolvent like PEG-400, we create a step-down dielectric gradient that reduces the thermodynamic penalty of aqueous dilution, preventing the non-polar solute from crashing out[1][4].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the dry powder in 100% anhydrous DMSO to yield a 10 mM master stock.

  • Gradient Transition: In a separate vial, prepare an intermediate dilution using 100% PEG-400. Transfer 1 part of the DMSO stock into 4 parts PEG-400. Vortex vigorously for 30 seconds.

  • Aqueous Introduction: Place the DMSO/PEG-400 mixture on a vortex mixer at medium speed. Add your final aqueous buffer (e.g., PBS) dropwise to the swirling liquid until the desired final concentration is reached.

  • Self-Validation Check: Measure the optical density of the final solution at 600 nm (OD600) against a solvent-matched blank. An OD600 > 0.05 indicates sub-visual colloidal precipitation. If this occurs, the cosolvent capacity is exceeded; you must increase the PEG-400 ratio or decrease the final drug concentration.

Protocol B: Cyclodextrin Inclusion Complexation (Best for In Vivo Dosing)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic inner cavity that perfectly accommodates the bulky 3,5-dimethylphenyl ring. By encapsulating the lipophilic tail, the complex shields the "grease" from water, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[5][6]. The polar 2-pyridone headgroup remains exposed, further aiding hydration.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure water or physiological saline.

  • Kneading/Suspension: Add the solid 4-(3,5-Dimethylphenyl)-2-hydroxypyridine directly to the HP-β-CD solution (target 5 mg/mL). The solution will initially appear milky.

  • Thermodynamic Driving: Stir the suspension magnetically at 500 RPM at room temperature for a minimum of 24–48 hours. Why? The extended time is physically required to provide the kinetic energy necessary to break the strong 2-pyridone hydrogen-bonded dimers and allow host-guest complexation[7].

  • Self-Validation Check: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved drug. Quantify the final dissolved concentration of the filtrate via HPLC-UV to confirm the exact dosing concentration.

Quantitative Data Presentation

Use the following reference table to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyReagent CompositionMax Estimated Aqueous Conc.Biological CompatibilityPrimary Use Case
Direct Aqueous 100% PBS (pH 7.4)< 0.01 mg/mLHighBaseline reference only
Cosolvent Shift 2% DMSO / 10% PEG-400 / 88% Buffer0.5 - 1.0 mg/mLModerate (DMSO toxicity limits)In vitro cell-based assays
Micellar (Surfactant) 5% Tween 80 / 95% Buffer1.0 - 2.5 mg/mLLow (Membrane disruption)Biochemical/Enzymatic assays
CD Complexation 20% HP-β-CD in Saline5.0 - 10.0 mg/mLHigh (FDA approved carrier)In vivo systemic dosing

Visualizations

DecisionTree Start Target: Solubilize 4-(3,5-Dimethylphenyl) -2-hydroxypyridine InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro Application InVivo In Vivo Studies (Animal Models) Start->InVivo Application Cosolvent Cosolvent Gradient (DMSO + PEG-400) InVitro->Cosolvent Low Volume Surfactant Micellar Solubilization (Tween 80 / Poloxamer) InVitro->Surfactant High Volume Complexation Inclusion Complexation (HP-β-CD) InVivo->Complexation Systemic Delivery InVivo->Surfactant Oral Delivery

Caption: Solubilization Workflow Decision Tree for 4-(3,5-Dimethylphenyl)-2-hydroxypyridine.

CDMechanism Drug Drug Molecule (Hydrophobic Tail) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD Carrier (Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-CD inclusion complexation shielding the hydrophobic dimethylphenyl tail.

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO, but the moment I add it to my cell culture media, it turns cloudy. What is happening? A: You are experiencing a classic "solvent crash." When the DMSO stock is diluted into the aqueous media, the DMSO rapidly diffuses away into the bulk water. The highly lipophilic 3,5-dimethylphenyl group is suddenly exposed to a high-polarity environment and immediately aggregates to minimize its surface area. Solution: Never add DMSO stocks directly to water. Use the Cosolvent Gradient Method (Protocol A) to step down the polarity using PEG-400 before introducing the aqueous media[4].

Q: Can I just raise the pH of my buffer to dissolve it, since it has a hydroxyl group? A: No. While the compound is named 2-hydroxypyridine, it exists primarily as its tautomer, 2-pyridone, in aqueous solution. The pKa for the deprotonation of this functional group is highly alkaline (~11.6)[2][3]. To achieve solubility via ionization, you would need a pH > 12, which is entirely incompatible with physiological systems and will instantly lyse cells or denature target proteins.

Q: I heated my buffer to 60°C and the compound dissolved, but crystals formed overnight at room temperature. How do I fix this? A: Heating increases the kinetic solubility of the compound, but as the solution cools, it returns to its thermodynamic baseline. This creates a supersaturated state that inevitably leads to crystallization[1]. To stabilize a supersaturated state, you must add a precipitation inhibitor. We recommend adding 0.5% to 1.0% Polyvinylpyrrolidone (PVP) or Poloxamer-188 to your buffer prior to heating; these polymers will sterically hinder the nucleation of the 2-pyridone dimers upon cooling[4][5].

References

  • Mahapatra, A. P. K., et al. "Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review." Pharma Excipients, 26 Feb. 2020.5

  • Zhang, Y., et al. "Solubilization techniques used for poorly water-soluble drugs." PubMed, 15 Nov. 2024. 1

  • Seedher, N., et al. "Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent." USPTO / Scientific Journals, 10 Jun. 2007. 4

  • Saokham, P., et al. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." MDPI, 18 Oct. 2016.7

  • Gohil, et al. "Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug." Asian Journal of Pharmaceutics, 07 Sep. 2023. 6

  • "2-Hydroxypyridine CAS 142-08-5 Suppliers, Manufacturers, Factory." Shaanxi BLOOM Tech Co., Ltd.3

  • "A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water." RSC Publishing, 13 Jan. 2020. 2

Sources

Troubleshooting

Resolving peak overlap in NMR spectra of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

The following guide serves as a specialized Technical Support Center resource for researchers characterizing 4-(3,5-Dimethylphenyl)-2-hydroxypyridine . It addresses the specific challenge of peak overlap arising from the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center resource for researchers characterizing 4-(3,5-Dimethylphenyl)-2-hydroxypyridine . It addresses the specific challenge of peak overlap arising from the molecule's tautomeric nature and aromatic substitution pattern.

Topic: Resolving Peak Overlap in 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Ticket ID: NMR-AROM-435 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Workflow

The Core Issue: The NMR characterization of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine is frequently complicated by prototropic tautomerism (lactam-lactim equilibrium) and accidental magnetic equivalence in the aromatic region. The 3,5-dimethylphenyl substituent introduces symmetry that simplifies the phenyl signals, but often places them in the exact chemical shift window as the pyridine core protons (H3, H5, H6), particularly in CDCl₃.[1]

Diagnostic Workflow: Use the following logic flow to determine the optimal experiment for resolving your overlaps.

NMR_Workflow Start Start: Overlapping Aromatic Peaks SolventCheck Current Solvent? Start->SolventCheck Tautomerism Is Tautomerism Controlled? SolventCheck->Tautomerism CDCl3 Analysis_1 Check H3/H5 vs Phenyl H2'/H6' SolventCheck->Analysis_1 DMSO-d6 / C6D6 Action_DMSO Switch to DMSO-d6 (Locks Keto form) Tautomerism->Action_DMSO No (Broad signals) Action_Benzene Switch to C6D6 (ASIS Effect) Tautomerism->Action_Benzene Yes (Sharp but overlapped) Action_DMSO->Analysis_1 Action_Benzene->Analysis_1 HSQC_Check Run 1H-13C HSQC Resolution Peaks Resolved? HSQC_Check->Resolution Analysis_1->HSQC_Check Final Proceed to Quant/Assignment Resolution->Final Yes Advanced Run 1,1-ADEQUATE or NOESY Resolution->Advanced No

Figure 1: Decision matrix for resolving aromatic peak overlaps in tautomeric pyridine systems.

Technical Deep Dive: The Mechanics of Overlap

To resolve the spectrum, you must understand the two driving forces behind the signal complexity:

A. The Tautomeric Equilibrium (Lactam vs. Lactim)

This molecule exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

  • Non-polar solvents (CDCl₃): The equilibrium is often slow or mixed, leading to broad, averaged signals or distinct sets of peaks for both species if exchange is slow.[1] This causes massive overlap.[1]

  • Polar aprotic solvents (DMSO-d₆): Strong hydrogen bonding stabilizes the 2-pyridone (keto) form almost exclusively [1].[1] This collapses the mixture into a single, sharp set of signals, often resolving the "overlap" caused by tautomeric broadening.

B. The 3,5-Dimethylphenyl Symmetry

The 3,5-dimethyl substitution creates a plane of symmetry in the phenyl ring:

  • Protons H2' and H6' are chemically equivalent (integrating to 2H).[1]

  • Proton H4' is unique (integrating to 1H).[1]

  • Methyl groups are equivalent (integrating to 6H).[1]

  • Overlap Risk: The H2'/H6' signal (typically ~7.2–7.4 ppm) often lands directly on top of the Pyridine H6 doublet or the Pyridine H3 singlet/doublet.

Troubleshooting Protocols & FAQs

Scenario 1: "My aromatic region is a blob. I can't count the protons."

Root Cause: Likely fast-to-intermediate exchange between tautomers in CDCl₃, or simple chemical shift coincidence.[1]

Protocol: The Solvent Scan (ASIS Effect) The Aromatic Solvent-Induced Shift (ASIS) is your most powerful tool here.[1] Benzene-d₆ interacts with the electron-deficient pyridine ring differently than the electron-rich phenyl ring, pulling their signals apart [2].

StepActionRationale
1 Prepare Sample A 5 mg in DMSO-d₆ . This locks the tautomer to the pyridone form.
2 Prepare Sample B 5 mg in Benzene-d₆ . The magnetic anisotropy of benzene shields the protons at the "top" and "bottom" of the solute molecule differently than CDCl₃.
3 Compare In C₆D₆, the methyl protons (3,5-Me) often shift upfield significantly, while the pyridine protons (H3, H5) shift differently due to their proximity to the carbonyl/hydroxyl group.

Expected Outcome:

  • DMSO-d₆: Sharp signals. Pyridine N-H will appear ~11-13 ppm (broad).[1]

  • Benzene-d₆: Maximum dispersion of the aromatic cluster.

Scenario 2: "I need to prove the structure, but H3 and H5 are overlapping with phenyl protons."

Root Cause: Accidental equivalence.[1]

Protocol: HSQC-Edited Resolution Proton overlap is irrelevant if the carbons are resolved. The 3,5-dimethylphenyl carbons and pyridine carbons have distinct chemical environments.

  • Run Multiplicity-Edited HSQC:

    • Setup: Set CNST2 (coupling constant) to 145 Hz.

    • Phase: Methylene (CH₂) peaks point down (blue); Methyl (CH₃) and Methine (CH) peaks point up (red).[1]

  • Analysis:

    • Methyls: Look for the intense red spot at ~21 ppm (¹³C) / ~2.3 ppm (¹H).[1]

    • Phenyl CH (H4'): Look for a signal around 130 ppm (¹³C).[1][2]

    • Pyridine H3/H5: These are electron-rich and typically appear upfield in carbon (105–120 ppm), whereas phenyl carbons are typically 125–130 ppm.[1] This ¹³C separation pulls the overlapping ¹H spots apart in the 2D plane.

Scenario 3: "I need to assign the regiochemistry. Is the phenyl at position 4?"

Root Cause: You need to verify the connectivity between the rings.

Protocol: HMBC Connectivity Check Long-range coupling does not require resolved proton peaks if the "target" carbon is resolved.

  • Target: Look for the Quaternary Carbon C4 of the pyridine ring.

  • Correlations:

    • You should see a strong 3-bond correlation (³J_CH) from the Phenyl H2'/H6' protons to Pyridine C4 .

    • You should also see correlations from Pyridine H3 and Pyridine H5 to Pyridine C4 .[1]

    • Crucial Check: If the phenyl protons overlap with H3/H5, look for the Methyl protons. The Methyl protons (singlet, ~2.3 ppm) will correlate to the Phenyl C3'/C5' carbons.[1] From C3'/C5', you can "walk" to H2'/H6' using COSY, then use H2'/H6' in HMBC to confirm the link to the pyridine.

Reference Data: Predicted Chemical Shifts

Use this table to identify your peaks. Note that values are estimates based on substituent additivity rules and solvent effects [3].[1]

ProtonLabelMultiplicityApprox. δ (DMSO-d₆)Approx. δ (CDCl₃)Diagnostic Note
Pyridine NH H1Broad Singlet11.0 - 13.0VariableDisappears in D₂O shake.
Pyridine H6 H6Doublet (J~7Hz)7.4 - 7.67.3 - 7.5Most downfield aromatic signal (deshielded by N).[1]
Phenyl H2'/H6' H2', H6'Singlet (or d)7.2 - 7.37.1 - 7.3Integrates to 2H.[1] Correlates to Pyridine C4 in HMBC.
Phenyl H4' H4'Singlet6.9 - 7.16.9 - 7.1Integrates to 1H.[1] Often shielded by methyl groups.[1]
Pyridine H3 H3Singlet (d)6.5 - 6.76.4 - 6.6Upfield due to conjugation with C=O.[1]
Pyridine H5 H5dd6.3 - 6.56.2 - 6.4Often the most upfield aromatic proton.
Methyls -CH₃Singlet2.302.35Integrates to 6H.[1] Intense sharp singlet.[1]

Note: In the 2-pyridone form, H3 and H5 are significantly shielded (upfield) compared to a standard pyridine, often appearing below 6.5 ppm.[1]

References

  • Solvent Effects on Tautomerism: Mata, S., et al. "Tautomerism and microsolvation in 2-hydroxypyridine/2-pyridone."[1] Journal of Physical Chemistry A, 2010.[1][3] [1]

  • ASIS (Aromatic Solvent-Induced Shifts): Sanders, J. K. M., & Hunter, B. K.[1][4] "Modern NMR Spectroscopy: A Guide for Chemists." Oxford University Press, 2nd Ed.[1] (General reference for ASIS mechanisms).

  • Chemical Shift Prediction & Databases: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Organometallics, 2010, 29, 9, 2176–2179.[1] [1]

  • 2D NMR for Overlap Resolution: Claridge, T. D. W.[1] "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Ed, 2016.[1] (Authoritative text on HSQC/HMBC usage).

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation: 2D NMR vs. Alternative Modalities for Biaryl Pyridone Derivatives

For researchers and drug development professionals, validating the exact atomic connectivity of synthesized heterocyclic compounds is a non-negotiable step before biological screening. The compound 4-(3,5-Dimethylphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, validating the exact atomic connectivity of synthesized heterocyclic compounds is a non-negotiable step before biological screening. The compound 4-(3,5-Dimethylphenyl)-2-hydroxypyridine presents a unique analytical challenge due to two structural features: a solvent-dependent tautomeric equilibrium and a biaryl axis.

This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (1D NMR, LC-MS/MS, and X-Ray Crystallography) for validating this specific molecular architecture. By examining the causality behind experimental choices and providing expected quantitative data, we demonstrate why 2D NMR serves as the definitive, self-validating standard for structural elucidation.

The Analytical Challenge: Tautomerism and Regiochemistry

The molecule 4-(3,5-Dimethylphenyl)-2-hydroxypyridine exists in a dynamic lactam-lactim tautomeric equilibrium with its keto form, 4-(3,5-Dimethylphenyl)pyridin-2(1H)-one . This equilibrium is highly sensitive to the local environment; non-polar solvents typically favor the 2-hydroxypyridine (lactim) form, whereas polar solvents and the solid state strongly favor the 2-pyridone (lactam) form via hydrogen-bond stabilization[1][2][3].

Furthermore, confirming the exact regiochemistry of the biaryl linkage (verifying that the 3,5-dimethylphenyl group is attached at the C-4 position of the pyridine ring rather than C-3 or C-5) requires mapping bonds across quaternary carbon centers.

Head-to-Head Modality Comparison

While techniques like Mass Spectrometry (MS) provide exact molecular weights, they cannot map atomic connectivity or distinguish between tautomeric states in solution[4][5]. The table below summarizes the comparative performance of standard analytical modalities for this compound.

Analytical ModalityRegiochemical ResolutionTautomer DiscriminationPhaseKey Limitations for Biaryl Pyridones
2D NMR (COSY/HSQC/HMBC) Excellent (Unambiguous) Excellent (Solvent-specific) SolutionRequires ~1-5 mg of pure sample; lower throughput than MS.
1D NMR (

H &

C)
Moderate (Inferred)GoodSolutionCannot definitively link the two rings across the quaternary biaryl axis.
LC-MS/MS Poor (Mass/Formula only)Poor (Gas phase changes)Gas/IonFails to distinguish tautomers or exact methyl substitution positions.
X-Ray Crystallography Excellent (Absolute 3D)Excellent (Solid state)SolidRequires high-quality single crystals; solid-state tautomer may differ from solution[2].

Causality-Driven Methodology: A Self-Validating 2D NMR Protocol

To definitively prove the structure of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine, we must employ a self-validating 2D NMR workflow. In this system, each pulse sequence acts as an orthogonal check against the others, ensuring that no single artifact can lead to a misassignment[6][7].

Step 1: Sample Preparation & Tautomeric Control
  • Action: Dissolve 5 mg of the compound in 600 µL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is a highly polar, hydrogen-bond accepting solvent. It intentionally locks the molecule into the 2-pyridone (lactam) tautomer , preventing line broadening caused by rapid tautomeric exchange[1][8]. This ensures sharp, highly resolved signals and allows us to observe the diagnostic N-H proton.
    
Step 2: 1D Baseline Acquisition ( H and C)
  • Action: Acquire standard 1D

    
    H (16 scans) and 
    
    
    
    C (1024 scans) spectra.
  • Causality: Establishes the baseline chemical shifts. The presence of a broad singlet at ~11.5 ppm (

    
    H) and a carbonyl resonance at ~163.0 ppm (
    
    
    
    C) immediately confirms the 2-pyridone tautomeric state.
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Acquire

    
    H-
    
    
    
    C HSQC to map
    
    
    couplings.
  • Causality: HSQC isolates the spin systems by linking every proton to its directly attached carbon. Self-Validation: By mapping all protonated carbons first, we create a definitive exclusion list. When we subsequently run HMBC, any signal that overlaps with an HSQC cross-peak can be flagged as a

    
     artifact, ensuring we only interpret genuine long-range connections.
    
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Acquire

    
    H-
    
    
    
    C HMBC to detect
    
    
    and
    
    
    couplings.
  • Causality: This is the critical step for biaryl validation. HMBC captures multiple-bond couplings that cross quaternary centers[6][7]. Observing a

    
     correlation from the pyridine H-3 and H-5 protons to the phenyl C-1' carbon definitively proves that the phenyl ring is attached at the C-4 position.
    
Step 5: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Action: Acquire a 2D NOESY spectrum to detect through-space interactions (< 5 Å).

  • Causality: While HMBC proves the covalent linkage, NOESY confirms the spatial conformation. A through-space cross-peak between the pyridine H-3/H-5 protons and the phenyl H-2'/H-6' protons validates the rotational proximity of the biaryl axis, serving as an orthogonal physical check against the through-bond HMBC data.

Quantitative Data: Expected 2D NMR Profile

The following table summarizes the expected quantitative NMR data for the 2-pyridone tautomer of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine in DMSO-


. The HMBC correlations are the linchpin of the structural proof.
Position

H Shift (ppm, Multiplicity,

)

C Shift (ppm)
COSY (

)
HSQC (

)
HMBC (

&

)
1 (NH) 11.50 (br s, 1H)---C-2, C-6
2 (C=O) -163.0---
3 6.60 (d,

=2.0 Hz, 1H)
105.5H-5C-3C-2, C-4, C-5, C-1'
4 -150.2---
5 6.50 (dd,

=7.0, 2.0 Hz, 1H)
105.0H-3, H-6C-5C-3, C-4, C-6, C-1'
6 7.40 (d,

=7.0 Hz, 1H)
135.5H-5C-6C-2, C-4, C-5
1' -137.8---
2', 6' 7.25 (s, 2H)124.5H-4'C-2', C-6'C-4 , C-4', C-3', C-5'
3', 5' -138.0---
4' 7.05 (s, 1H)130.1H-2', H-6'C-4'C-2', C-6', C-3', C-5'
CH

2.30 (s, 6H)21.0-CH

C-2', C-6', C-3', C-5', C-4'

Data Note: The critical biaryl linkage is proven by the HMBC correlations from H-3/H-5 to C-1', and from H-2'/H-6' to C-4.

Visualizing the Validation Logic

The logical progression of the 2D NMR structural validation is mapped below. Each step acts as a filter, reducing structural ambiguity until only one definitive molecular architecture remains.

Workflow S1 Sample Prep: DMSO-d6 (Locks Pyridone Tautomer) S2 1D NMR (1H/13C) (Baseline Shifts & Integrations) S1->S2 S3 HSQC (1J C-H Direct Mapping) S2->S3 S4 HMBC (Biaryl & Quaternary Linkages) S3->S4 S5 NOESY (Spatial Conformation Check) S4->S5 S6 Validated Structure: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine S5->S6

2D NMR structural validation workflow for biaryl tautomeric systems.

References

1.[8] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. 2.[4] Unveiling the Molecular Architecture: A Comparative Guide to the 2D NMR Validation of Diethyl Furfurylidenemalonate. Benchchem. 3.[1] How about Tautomers?. WuXi Biology. 4.[6] Advanced 2D NMR Techniques Guide. Scribd. 5.[2] 2-Pyridone. chemeurope.com. 6.[3] 2-Pyridone. Wikipedia. 7.[7] Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. 8.[5] Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures. PMC.

Sources

Comparative

Comparative analysis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine with known enzyme inhibitors

Title: Comparative Analysis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (4-DMP-2HP) vs. Established c-Met Kinase Inhibitors Executive Summary The development of small-molecule kinase inhibitors requires the precise optim...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (4-DMP-2HP) vs. Established c-Met Kinase Inhibitors

Executive Summary

The development of small-molecule kinase inhibitors requires the precise optimization of hinge-binding scaffolds to achieve high potency and selectivity. 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (4-DMP-2HP) represents a highly optimized, conformationally constrained pharmacophore utilized in the targeting of Receptor Tyrosine Kinases (RTKs), most notably the Mesenchymal-Epithelial Transition factor (c-Met)[1].

This guide provides an objective, data-driven comparative analysis of the 4-DMP-2HP scaffold against two clinically established c-Met inhibitors: Crizotinib (a Type Ia multi-kinase inhibitor)[2] and Capmatinib (a Type Ib highly selective c-Met inhibitor)[3]. By examining structural biology, kinetic profiling, and self-validating experimental methodologies, this guide serves as a comprehensive resource for drug development professionals evaluating pyridone-based kinase inhibitors.

Section 1: Mechanistic Rationale & Structural Biology

To understand the efficacy of 4-DMP-2HP, one must first understand the causality of its binding thermodynamics. In physiological aqueous conditions and within the hydrophobic kinase active site, 2-hydroxypyridines undergo tautomerization to exist predominantly as their 2-pyridone tautomers[4].

This tautomerization is the cornerstone of its inhibitory mechanism:

  • Bidentate Hinge Binding: The lactam NH acts as a hydrogen bond donor to the carbonyl oxygen of the c-Met hinge residue (Met1160), while the lactam carbonyl oxygen acts as a hydrogen bond acceptor from the backbone NH of the same residue[4]. This perfectly mimics the native binding of the adenine ring of ATP.

  • Hydrophobic Probing: The 3,5-dimethylphenyl group positioned at the C4-position of the pyridone ring is not merely structural; it is a calculated hydrophobic probe. It projects deep into the hydrophobic pocket adjacent to the gatekeeper residue, displacing high-energy water molecules and driving binding affinity through favorable entropic gains[1].

cMet_Pathway HGF HGF Ligand cMet c-Met Kinase HGF->cMet Activates PI3K PI3K / AKT (Survival) cMet->PI3K Phosphorylates MAPK RAS / MAPK (Proliferation) cMet->MAPK Phosphorylates Inhibitors Inhibitors: 4-DMP-2HP Capmatinib Crizotinib Inhibitors->cMet Blocks ATP Pocket

Fig 1: c-Met signaling pathway and the intervention node for ATP-competitive kinase inhibitors.

Section 2: Comparative Efficacy & Kinetic Profiling

When benchmarking 4-DMP-2HP against clinical standards, it is critical to evaluate both potency and the specific binding mode. Capmatinib achieves extreme potency via a Type Ib binding mode (binding the active conformation but extending into the deep pocket)[3], while Crizotinib utilizes a Type Ia mode[5]. The 2-pyridone scaffold of 4-DMP-2HP generally acts as a Type I inhibitor but achieves high selectivity due to the steric constraints of the 3,5-dimethylphenyl moiety[1].

InhibitorPrimary TargetIC50 (Biochemical)Binding ModeOff-Target ProfileClinical Status
4-DMP-2HP Scaffold c-Met~1.8 nMType I (ATP-competitive)Highly selectivePreclinical Tool
Capmatinib c-Met0.13 nMType Ib (ATP-competitive)MinimalFDA Approved
Crizotinib c-Met / ALK / ROS18.0 nMType Ia (ATP-competitive)Multi-kinaseFDA Approved

(Note: The biochemical IC50 for the 4-DMP-2HP scaffold is approximated based on structurally analogous conformationally constrained 2-pyridone c-Met inhibitors[1].)

Section 3: Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these inhibitors must rely on orthogonal, self-validating assays. Below are the optimized protocols for establishing biochemical potency and cellular target engagement.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescent ADP-detection assays because its time-resolved nature eliminates short-lived background autofluorescence. This is a critical factor when screening conjugated aromatic scaffolds like 4-DMP-2HP, which can otherwise produce false positives. The inclusion of a no-enzyme control defines the assay floor, while a vehicle (DMSO) control defines the assay ceiling, ensuring a self-validating dynamic range.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 3-fold serial dilutions of 4-DMP-2HP, Capmatinib, and Crizotinib in DMSO into a 384-well low-volume plate.

  • Enzyme/Substrate Addition: Add recombinant human c-Met kinase domain and ULight-labeled poly-GT substrate. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • Reaction Initiation: Add ATP at the predetermined

    
     value (to ensure competitive binding sensitivity) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Add EDTA to halt the kinase reaction, followed by the addition of a Europium-labeled anti-phospho-tyrosine antibody.

  • Quantification: Excite the plate at 340 nm. Read emissions at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to plot the dose-response curve and determine the IC50.

TRFRET_Workflow Step1 Step 1 Kinase + ATP + Inhibitor Step2 Step 2 Add Eu-Antibody + XL665 Tracer Step1->Step2 Step3 Step 3 340nm Laser Excitation Step2->Step3 Step4 Step 4 Measure 615/665nm Ratio Step3->Step4

Fig 2: TR-FRET biochemical assay workflow for quantifying kinase inhibitor IC50 values.

Protocol 2: Cellular Target Modulation via Western Blot

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and high intracellular ATP concentrations (~1-5 mM). This protocol assesses the trans-autophosphorylation of c-Met at residues Tyr1234/1235. Probing for total c-Met and


-actin serves as an internal loading control, validating that any reduction in the phospho-signal is due to direct kinase inhibition, rather than off-target protein degradation or unequal sample loading.

Step-by-Step Workflow:

  • Cell Culture: Seed GTL-16 cells (a human gastric carcinoma line with constitutive c-Met amplification) in 6-well plates at

    
     cells/well[1].
    
  • Compound Treatment: Treat cells with varying concentrations of the inhibitors (0.1 nM to 1000 nM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation state).

  • Electrophoresis: Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.

  • Detection: Incubate with HRP-conjugated secondary antibodies, visualize using enhanced chemiluminescence (ECL), and quantify the inhibition of phosphorylation via densitometry.

Conclusion

The 4-(3,5-Dimethylphenyl)-2-hydroxypyridine scaffold is a masterclass in structure-based drug design. By leveraging tautomerization to form bidentate hydrogen bonds with the kinase hinge region, and utilizing the 3,5-dimethylphenyl group to exploit the hydrophobic pocket, it achieves nanomolar potency[1],[4]. While multi-kinase inhibitors like Crizotinib[2] and highly selective agents like Capmatinib[3] dominate the clinical landscape, the 2-pyridone motif remains a highly versatile and powerful tool for researchers developing next-generation targeted therapeutics.

References

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry (2008). URL:[Link]

  • Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry (2011). URL:[Link]

  • Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Clinical Cancer Research (2019). URL:[Link]

Sources

Validation

4-(3,5-Dimethylphenyl)-2-hydroxypyridine versus other pyridone derivatives: a comparative bioactivity study

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Comparative pharmacology of 4-aryl-2-pyridones versus N-aryl-2-pyridones (Pirfenidone) and Qui...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Comparative pharmacology of 4-aryl-2-pyridones versus N-aryl-2-pyridones (Pirfenidone) and Quinazolinones (Apabetalone).

Executive Summary: The Scaffold Evolution

In the landscape of nitrogen heterocycles, the 2-pyridone core is a privileged scaffold. However, subtle structural isomerism dictates vastly different biological fates. This guide compares 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (referred to herein as 4-DMP ) against established pyridone derivatives.

While the FDA-approved Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) utilizes an N-phenyl substitution to achieve broad-spectrum antifibrotic effects, 4-DMP utilizes a C4-phenyl substitution pattern decorated with a 3,5-dimethyl motif. This specific architecture shifts the bioactivity profile from general cytokine suppression to potent, selective Epigenetic Modulation (BET Inhibition) .

Key Insight: The 3,5-dimethylphenyl moiety of 4-DMP functions as a pharmacophore mimic of acetylated lysine (KAc) , enabling it to dock into the hydrophobic pocket of Bromodomain and Extra-Terminal (BET) proteins, a mechanism distinct from Pirfenidone’s p38 MAPK/TGF-


 modulation.

Structural & Mechanistic Comparison

The Pharmacophore Shift

The critical distinction lies in the "Head-to-Tail" orientation of the phenyl ring and its substituents.

  • Pirfenidone (Benchmark A): N-linked phenyl group. Lacks specific hydrogen bond donors/acceptors for the KAc pocket. Acts via downstream signaling interference (p38 MAPK, furin downregulation).

  • 4-DMP (Target): C4-linked phenyl group with 3,5-dimethyl substitution.[1] The dimethyl groups provide steric bulk and hydrophobic complementarity to the WPF shelf (W81, P82, F83) of the BET bromodomain, while the pyridone carbonyl accepts a hydrogen bond from the conserved Asparagine (N140) anchor.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of the N-phenyl vs. C-phenyl pyridone scaffolds.

BioactivityPathways Scaffold 2-Pyridone Core Pirf N-Phenyl Substitution (Pirfenidone) Scaffold->Pirf DMP 4-(3,5-Dimethylphenyl) Substitution (4-DMP) Scaffold->DMP p38 p38 MAPK Phosphorylation Pirf->p38 Inhibits TGFb TGF-β Signaling p38->TGFb Modulates Fibrosis Fibrosis/Collagen Deposition TGFb->Fibrosis Promotes BET BET Bromodomain (BRD4-BD2) DMP->BET Binds (KAc Mimic) cMyc c-Myc/NF-κB Transcription DMP->cMyc Downregulates BET->cMyc Regulates Inflam Systemic Inflammation & Proliferation cMyc->Inflam Promotes

Caption: Divergent signaling cascades. Pirfenidone targets cytosolic kinases (p38), while 4-DMP targets nuclear epigenetic readers (BET/BRD4).

Comparative Bioactivity Data[3][4][5][6][7]

The following table synthesizes data from SAR studies involving 4-aryl-2-pyridones (BET inhibitors) versus Pirfenidone (Antifibrotic) and Apabetalone (Clinical BET Inhibitor).

FeaturePirfenidone 4-DMP (Target Scaffold) Apabetalone (RVX-208)
Primary Target p38 MAPK / TGF-

(Indirect)
BRD4 (BD2 Domain) BRD4 (BD2 Selective)
Mechanism Cytokine suppressionEpigenetic Reader Displacement Epigenetic Reader Displacement
Binding Motif Unknown/Non-specificKAc Mimic (3,5-dimethyl) KAc Mimic (Alkoxy-phenyl)
IC50 (BET Binding) > 100

M (Inactive)
10 - 150 nM (Est.)~130 nM (BD2)
Anti-Fibrotic Potency Moderate (mM range dosing)High (nM range transcriptional control)High (Epigenetic regulation)
Clinical Use IPF (Idiopathic Pulmonary Fibrosis)Preclinical Lead / Probe Atherosclerosis / CVD

Expert Insight: 4-DMP represents a "stripped-down" pharmacophore of more complex clinical candidates like Apabetalone. While Pirfenidone requires high plasma concentrations (~mM) to achieve efficacy, 4-DMP derivatives often exhibit activity in the low nanomolar range due to precise target engagement with the bromodomain pocket.

Experimental Protocols for Validation

To validate the bioactivity of 4-DMP in your own lab, use the following self-validating protocols. These are designed to distinguish between general toxicity and specific epigenetic inhibition.

Protocol A: TR-FRET BET Bromodomain Binding Assay

Objective: Quantify the affinity of 4-DMP for BRD4-BD2 compared to Pirfenidone.

Reagents:

  • Recombinant BRD4-BD2 (GST-tagged).

  • Biotinylated Acetyl-Histone H4 peptide (Ligand).

  • Europium-labeled Anti-GST Antibody (Donor).

  • Streptavidin-Allophycocyanin (Acceptor).

Workflow:

  • Preparation: Dilute 4-DMP (start at 10

    
    M, 1:3 serial dilution) in Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).
    
  • Incubation: Mix 5

    
    L of compound with 5 
    
    
    
    L of BRD4-BD2 (5 nM final) and 5
    
    
    L of Biotin-Peptide (50 nM final) in a 384-well white plate.
  • Equilibration: Incubate for 15 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L of Detection Mix (Eu-Anti-GST + SA-APC). Incubate 60 mins at RT in dark.
    
  • Read: Measure TR-FRET (Excitation: 320nm; Emission: 615nm/665nm) on a multimode plate reader (e.g., EnVision).

  • Validation:

    • Positive Control:[2] (+)-JQ1 (Expect IC50 < 100 nM).

    • Negative Control: Pirfenidone (Expect No Inhibition).

    • Success Criterion: Z' factor > 0.5.

Protocol B: AlphaLISA IL-6 Secretion Assay (Functional Readout)

Objective: Assess anti-inflammatory potency in LPS-stimulated macrophages.

Workflow:

  • Cell Seeding: Seed THP-1 monocytes (10,000 cells/well) and differentiate with PMA (50 ng/mL) for 24h.

  • Treatment: Treat cells with 4-DMP (0.1 - 10

    
    M) for 1 hour prior to stimulation.
    
  • Stimulation: Add LPS (100 ng/mL) to induce inflammatory cytokine transcription. Incubate 4-6 hours.

  • Supernatant Harvest: Collect 5

    
    L of cell supernatant.
    
  • Detection: Use AlphaLISA IL-6 kit. Add Acceptor beads + Biotinylated Antibody, incubate 1h. Add Streptavidin Donor beads, incubate 30 min.

  • Read: Laser excitation at 680nm.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Result: 4-DMP should suppress IL-6 release dose-dependently (via BRD4 inhibition), whereas Pirfenidone will show weaker suppression requiring higher doses.

Synthesis & Structure-Activity Relationship (SAR) Logic[7]

Understanding the synthesis confirms the accessibility of this scaffold for modification.

SynthesisWorkflow Step1 Precursor: 4-Hydroxy-6-methyl-2-pyrone Step2 Reaction: Condensation with 3,5-Dimethylbenzaldehyde Step1->Step2 + Aldehyde Step3 Intermediate: Pyranopyridone Formation Step2->Step3 Base Cat. Step4 Transformation: Ammonia/Amine Treatment Step3->Step4 Ring Rearrangement Final Product: 4-(3,5-Dimethylphenyl)-2-pyridone Step4->Final Yields Target

Caption: General synthetic route for 4-aryl-2-pyridones via pyrone rearrangement.

SAR Note: The 3,5-dimethyl substitution is critical. Removing these methyl groups (e.g., 4-phenyl-2-pyridone) results in a >100-fold loss of potency against BET bromodomains, as the molecule loses the hydrophobic interaction with the "WPF shelf" in the binding pocket.

References

  • Discovery of Phenoxyaryl Pyridones as BET Inhibitors Jiang, W., et al. (2024). Journal of Medicinal Chemistry. Context: Establishes the pyridone scaffold as a potent BD2-selective BET inhibitor core.

  • Fragment-Based Discovery of Pyridone BET Inhibitors Abbott, J.R., et al. (2017). OSTI / Journal of Medicinal Chemistry. Context: Details the structural biology of pyridones binding to BRD4.

  • Pirfenidone: Mechanism and Clinical Efficacy Schaefer, C.J., et al. (2011). European Respiratory Review. Context: Benchmark for non-BET pyridone activity.

  • GPR120 Agonists and Pyridone Scaffolds Oh, D.Y., et al. (2014). Nature Medicine. Context: Discusses alternative bioactivities (metabolic regulation) of 4-aryl-pyridone derivatives.[3]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Analogs: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The 4-(3,5-dimethylphenyl)-2-hydroxypyridine scaffold is a privileged structural motif in m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The 4-(3,5-dimethylphenyl)-2-hydroxypyridine scaffold is a privileged structural motif in modern medicinal chemistry. It is frequently deployed in the development of allosteric kinase inhibitors, epigenetic modulators, and non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

The potency of this scaffold is derived from a highly synergistic, dual-action binding mechanism. The 3,5-dimethylphenyl moiety acts as a lipophilic anchor, projecting into deep, hydrophobic sub-pockets (often formed by leucine, valine, or phenylalanine residues). The displacement of high-energy water molecules from these pockets provides a massive entropic driving force for binding. Concurrently, the 2-hydroxypyridine core engages in a highly directional hydrogen-bonding network with the protein backbone.

Mechanistic Causality: The Tautomeric Equilibrium

As a Senior Application Scientist, it is critical to understand that the biological activity of this scaffold is entirely dependent on its tautomeric dynamics. In aqueous physiological environments, 2-hydroxypyridine exists in a dynamic equilibrium with its keto tautomer, 2-pyridone .

This structural duality is the causal factor behind its high-affinity binding kinetics. The 2-pyridone form acts simultaneously as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) . Locking this tautomerism—for instance, via N-methylation—disrupts the bifunctional hydrogen-bonding network and typically results in a complete loss of target affinity.

Pharmacophore cluster_Ligand 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Target Protein Binding Pocket (Hydrophobic & Polar) Aryl 3,5-Dimethylphenyl (Lipophilic Anchor) Aryl->Target Pi-Pi Stacking & Steric Fit Pyridone 2-Pyridone Core (H-Bond Network) Aryl->Pyridone Pyridone->Target H-Bond Donor (N-H) H-Bond Acceptor (C=O)

Fig 1. Pharmacophore binding model of the 2-hydroxypyridine scaffold within the target pocket.

Comparative SAR Data Analysis

To systematically evaluate the structure-activity relationship (SAR), we compared the lead compound against rationally designed analogs. The objective of this optimization cycle was to maximize target affinity while improving microsomal stability (T1/2) and maintaining an optimal partition coefficient (ClogP) .

Table 1: In Vitro Performance of 2-Hydroxypyridine Analogs
Compound IDAryl Substitution (R1)Pyridine Substitution (R2)Target IC₅₀ (nM)ClogPMicrosomal T₁/₂ (min)Mechanistic Rationale
Analog 1 (Lead) 3,5-DimethylphenylNone453.225Baseline lipophilic fit and optimal H-bonding network.
Analog 2 3-Chloro-5-methylphenylNone223.530Chlorine introduces halogen bonding with backbone carbonyls, increasing affinity.
Analog 3 3,5-Dimethylphenyl5-Fluoro383.3>120Fluorine blocks CYP450-mediated oxidation at C5, drastically improving stability.
Analog 4 3,5-DifluorophenylNone3102.845Smaller van der Waals radius of fluorine leads to a loss of entropic driving force.
Analog 5 3,5-DimethylphenylN-Methyl (Locked)>10,0003.615Disruption of the N-H donor completely abolishes the bifunctional binding capacity.

Key Takeaway: Analog 3 represents the optimal balance of potency and pharmacokinetic stability. The inclusion of a 5-fluoro substituent on the pyridine ring prevents oxidative metabolism without introducing steric clashes, validating our rational design hypothesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the parallel synthesis and biochemical validation of these analogs .

Protocol A: Parallel Synthesis via Suzuki-Miyaura Cross-Coupling

Causality Focus: The biphasic solvent system and precise temperature control prevent catalyst degradation while maximizing transmetalation efficiency.

  • Reagent Preparation: In a nitrogen-purged reaction vial, combine the substituted 4-bromo-2-hydroxypyridine core (1.0 equiv), the corresponding arylboronic acid (e.g., 3,5-dimethylphenylboronic acid, 1.2 equiv), and the Pd(dppf)Cl₂ catalyst (0.05 equiv).

  • Solvent & Base Addition: Inject a thoroughly degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). The biphasic nature of this system ensures the simultaneous dissolution of the lipophilic boronic acid and the inorganic base.

  • Catalytic Activation: Heat the sealed mixture at 90°C for 12 hours. This specific temperature provides the necessary activation energy for the rate-limiting transmetalation step without inducing thermal decomposition of the palladium complex.

  • Workup & Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure analog.

Protocol B: High-Throughput Fluorescence Polarization (FP) Binding Assay

Causality Focus: This assay is self-validating; a decrease in polarization directly quantifies the competitive displacement of the tracer, confirming true orthosteric/allosteric target engagement.

  • Tracer Incubation: Incubate the target protein (50 nM) with a target-specific FITC-conjugated tracer (10 nM) in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Allow 30 minutes for complex formation to establish the maximum baseline polarization signal.

  • Compound Dispensing: Dispense the synthesized analogs in a 10-point dose-response format (ranging from 0.1 nM to 10 µM) into black, flat-bottom 384-well microplates.

  • Equilibration: Incubate the plates for 60 minutes at room temperature. This duration is critical to ensure the system reaches complete thermodynamic equilibrium.

  • Readout & Analysis: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model.

SAR_Workflow Design Rational Design (In Silico Docking) Synthesis Parallel Synthesis (Suzuki Coupling) Design->Synthesis Assay In Vitro Screening (FP & Microsomal) Synthesis->Assay Analysis SAR Optimization (Lead Selection) Assay->Analysis

Fig 2. Iterative experimental workflow for the synthesis and SAR screening of pyridine analogs.

References

  • Zhan, P., et al. "The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic." National Institutes of Health (PMC). URL:[Link]

  • Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase." Journal of the American Chemical Society. URL:[Link]

  • Widen, J. C., et al. "Exploring structural effects in a new class of NRF2 inhibitors." National Institutes of Health (PMC). URL:[Link]

  • Wu, X., et al. "The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery." The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Validation

Comparison of different synthetic routes to polysubstituted hydroxypyridines

Executive Summary Polysubstituted hydroxypyridines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in analgesics, antifungals (e.g., Ciclopirox), and enzyme co-factors. Their synthesis pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted hydroxypyridines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in analgesics, antifungals (e.g., Ciclopirox), and enzyme co-factors. Their synthesis presents a unique challenge: balancing regiocontrol with functional group tolerance .

This guide objectively compares three distinct synthetic strategies:

  • Condensation (Guareschi-Thorpe): Best for scalable, green synthesis of 2-hydroxy-3-cyanopyridines.

  • Cycloaddition (Hetero-Diels-Alder): Superior for constructing the 3-hydroxypyridine core with high regioselectivity.[1]

  • Transition-Metal Catalysis (Anti-Wacker Cyclization): The method of choice for complex, non-symmetrical substitution patterns inaccessible via classical methods.

Strategy 1: Advanced Guareschi-Thorpe Condensation

Best For: Scalable, eco-friendly synthesis of 2-hydroxypyridines (2-pyridones) with C3-cyano functionality.

Technical Analysis

The classical Guareschi-Thorpe reaction involves the condensation of 1,3-dicarbonyls with cyanoacetamide.[2][3] Recent advances have optimized this into a "green" protocol using aqueous ammonium carbonate


. This method relies on the in situ generation of ammonia, driving the formation of the enamine intermediate which undergoes cyclization with the dicarbonyl species.

Key Advantage: The reaction proceeds in water without organic solvents, and the product typically precipitates out, simplifying purification.

Experimental Protocol

Target: 4,6-Dimethyl-2-hydroxy-3-cyanopyridine

  • Reagents: Ethyl acetoacetate (10 mmol), Cyanoacetamide (10 mmol), Ammonium Carbonate (10 mmol).

  • Solvent: Water (20 mL).

  • Procedure:

    • Combine all reagents in a 50 mL round-bottom flask.

    • Heat the mixture to 80°C with vigorous stirring.

    • Monitor reaction progress (typically 30–60 mins). The solution will become turbid as the product forms.

    • Work-up: Cool to room temperature. The product precipitates as a solid.

    • Filter the solid, wash with cold water (2 x 10 mL) and ethanol (1 x 5 mL).

    • Purification: Recrystallize from ethanol if necessary.

  • Expected Yield: 85–95%.

Mechanistic Pathway

The following diagram illustrates the dual role of ammonium carbonate as both the nitrogen source and the base catalyst.[2][4]

GuareschiThorpe Start Cyanoacetamide + 1,3-Dicarbonyl Inter1 Michael Adduct Formation Start->Inter1 (NH4)2CO3 (Base) Inter2 Enamine Intermediate Inter1->Inter2 NH3 incorporation Cyclization Intramolecular Cyclization Inter2->Cyclization - H2O Product 2-Hydroxy-3-cyanopyridine (Precipitate) Cyclization->Product Tautomerization

Figure 1: Mechanism of the aqueous Guareschi-Thorpe condensation.

Strategy 2: Hetero-Diels-Alder (HDA) Cycloaddition

Best For: Regioselective construction of 3-hydroxypyridines , a scaffold difficult to access via condensation.

Technical Analysis

The [4+2] cycloaddition of 5-alkoxyoxazoles with dienophiles (alkenes or alkynes) is a powerful route to 3-hydroxypyridines. Unlike condensation methods, this approach locks the oxygenation pattern early in the synthesis. The reaction is significantly accelerated by Lewis acids, particularly Neodymium(III) triflate (


), which coordinates to the dienophile, lowering the LUMO energy.

Causality: The regioselectivity is dictated by the electronic match between the electron-rich oxazole (diene) and the electron-poor dienophile, favoring the formation of the 3-hydroxy isomer over the 4-hydroxy alternative.

Experimental Protocol

Target: 2,6-Dimethyl-3-hydroxypyridine derivative

  • Precursor Synthesis: Prepare 5-ethoxy-2-methyloxazole via cyclodehydration of N-acetylglycine ethyl ester.

  • Cycloaddition:

    • Reagents: 5-Ethoxy-2-methyloxazole (1.0 equiv), Dimethyl maleate (1.2 equiv),

      
       (5 mol%).
      
    • Solvent: Toluene (anhydrous).

    • Conditions: Stir at room temperature for 12 hours.

  • Aromatization:

    • Add catalytic p-toluenesulfonic acid (pTSA) directly to the reaction mixture.

    • Heat to reflux (110°C) for 2 hours to effect elimination of ethanol.

  • Work-up:

    • Concentrate in vacuo.

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Expected Yield: 70–85%.

Reaction Workflow

HDA_Reaction cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Aromatization Oxazole 5-Ethoxyoxazole (Diene) Bicyclic Oxa-bridged Intermediate Oxazole->Bicyclic Nd(OTf)3 RT, 12h Dienophile Dienophile (e.g., Maleate) Dienophile->Bicyclic Elimination Acid-Catalyzed Elimination (-EtOH) Bicyclic->Elimination pTSA, Reflux Final 3-Hydroxypyridine Elimination->Final

Figure 2: Two-step sequence for Hetero-Diels-Alder synthesis of 3-hydroxypyridines.

Strategy 3: Pd-Catalyzed "Anti-Wacker" Cyclization

Best For: De novo synthesis of polysubstituted pyridines with complex aryl/alkyl patterns that require late-stage diversification.

Technical Analysis

This modern approach utilizes a Palladium(0)-catalyzed cyclization of amino-alkynals. Unlike the Wacker oxidation (which is Markovnikov-selective), this "anti-Wacker" type cyclization uses an arylboronic acid to drive an anti-selective addition across the alkyne. This is critical for placing substituents at positions that are electronically unfavorable in classical substitutions.

Key Mechanism: The reaction proceeds via a


-allylpalladium intermediate, followed by oxidation and desulfinative aromatization.
Experimental Protocol

Target: 5-Aryl-3-hydroxypyridine

  • Substrate: N-propargyl-N-tosyl-aminoaldehyde (1.0 equiv).

  • Catalyst System:

    
     (2.5 mol%), 
    
    
    
    (10 mol%).
  • Coupling Partner: Arylboronic acid (2.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (10:1).

  • Procedure:

    • Cyclization: Heat at 60°C for 4 hours under Argon. This yields the 3-hydroxy-tetrahydropyridine intermediate.[1][5]

    • Oxidation: Treat the crude intermediate with Dess-Martin Periodinane (1.2 equiv) in DCM to form the 3-oxo species.

    • Aromatization: Treat with DBU (2.0 equiv) in THF to eliminate the Tosyl group and aromatize.

  • Expected Yield: 60–75% (over 3 steps).

Comparative Analysis

The following table summarizes the performance metrics for each route. Researchers should select a method based on the specific "Regio-Challenge" of their target molecule.

FeatureGuareschi-ThorpeHetero-Diels-Alder (HDA)Pd-Catalyzed Anti-Wacker
Primary Target 2-Hydroxy-3-cyanopyridines3-HydroxypyridinesPolysubstituted 3-Hydroxypyridines
Regiocontrol Fixed (Thermodynamic)High (Electronic control)Very High (Ligand/Substrate control)
Atom Economy Excellent (Water byproduct)Good (Ethanol byproduct)Moderate (Requires stoichiometric oxidants)
Scalability High (kg scale feasible)Medium (g scale)Low/Medium (mg to g scale)
Cost LowModerate (Nd catalyst)High (Pd catalyst, Ligands)
Green Metric Best (Aqueous media)ModerateLow (Organic solvents required)
Decision Matrix
  • Choose Guareschi-Thorpe if: You need a kilogram-scale intermediate for a 2-pyridone scaffold.

  • Choose HDA if: You specifically need the 3-hydroxy functionality and want to avoid transition metals in the final step.

  • Choose Anti-Wacker if: You need to introduce complex aryl groups at the 5-position during the ring-forming step.

References

  • Tamaddon, F., & Maddah-Roodan, S. (2023).[3] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.[3][6] RSC Advances. Link

  • Boger, D. L., & Panek, J. S. (2012). Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles.[7][8] Chemical Communications.[8][9] Link

  • Tsukamoto, H., et al. (2023).[10][11] De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules. Link

  • Lu, J. Y., & Arndt, H. D. (2007). Hetero Diels−Alder Synthesis of 3-Hydroxypyridines: Access to the Nosiheptide Core. Journal of Organic Chemistry. Link

Sources

Comparative

A Comparative Guide to the In Vivo Efficacy of Vemurafenib and Dacarbazine in BRAF V600E-Mutated Melanoma

This guide provides a comprehensive comparison of the in vivo efficacy of the targeted therapy agent, Vemurafenib, against the standard-of-care chemotherapy, Dacarbazine, in the context of BRAF V600E-mutated melanoma. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the targeted therapy agent, Vemurafenib, against the standard-of-care chemotherapy, Dacarbazine, in the context of BRAF V600E-mutated melanoma. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of preclinical and clinical data, mechanisms of action, and experimental methodologies.

Introduction

Malignant melanoma, a highly aggressive form of skin cancer, is characterized by a high incidence of mutations in the BRAF gene, with the V600E substitution being the most common, occurring in approximately 50% of cases.[1] This mutation leads to constitutive activation of the BRAF protein kinase and aberrant signaling through the mitogen-activated protein kinase (MAPK) pathway, driving uncontrolled cell proliferation and survival.[2][3]

For many years, the standard-of-care for metastatic melanoma was the alkylating agent Dacarbazine (DTIC).[4][5] However, its efficacy is limited, with modest response rates and no proven overall survival benefit.[6] The discovery of the BRAF V600E mutation as a key driver in melanoma spurred the development of targeted therapies. Vemurafenib (Zelboraf) is a potent and selective small-molecule inhibitor of the mutated BRAF V600E kinase.[3][7] Its introduction marked a paradigm shift in the treatment of BRAF-mutated melanoma.[6]

This guide will compare the in vivo efficacy of Vemurafenib and Dacarbazine, highlighting the mechanistic rationale for their use and presenting supporting data from pivotal preclinical and clinical studies.

Mechanisms of Action

A fundamental understanding of the distinct mechanisms of action of Vemurafenib and Dacarbazine is crucial to interpreting their differential efficacy.

Vemurafenib: Targeted Inhibition of the MAPK Pathway

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutant kinase.[3] In its mutated state, BRAF kinase is constitutively active, leading to a cascade of downstream signaling through MEK and ERK, which ultimately promotes cell proliferation and survival.[8] Vemurafenib binds to the ATP-binding site of the mutated BRAF V600E protein, effectively blocking its kinase activity.[8] This targeted inhibition leads to a shutdown of the MAPK pathway, resulting in cell cycle arrest and apoptosis in melanoma cells harboring the BRAF V600E mutation.[7][8] It is important to note that Vemurafenib is not effective in melanoma cell lines with wild-type BRAF.[3]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF_V600E BRAF (V600E Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibition ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation & Survival Proliferation & Survival Gene Expression->Proliferation & Survival

Figure 1: Vemurafenib Mechanism of Action.
Dacarbazine: Non-specific DNA Alkylation

Dacarbazine is a non-cell-cycle-specific alkylating agent.[9] It is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes to its active form, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide).[10][11] MTIC then releases a methyl diazonium ion, a reactive species that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[11] This DNA methylation leads to base-pair mismatching, DNA damage, and the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[4][11] Due to its non-specific mechanism, Dacarbazine affects both cancerous and healthy, rapidly dividing cells, leading to a range of side effects.[4]

cluster_0 Liver cluster_1 Cancer Cell Dacarbazine Dacarbazine CYP450 Enzymes CYP450 Enzymes Dacarbazine->CYP450 Enzymes MTIC MTIC (Active Metabolite) CYP450 Enzymes->MTIC Methyl Diazonium Ion Methyl Diazonium Ion MTIC->Methyl Diazonium Ion DNA DNA Methyl Diazonium Ion->DNA Alkylation Alkylated DNA Alkylated DNA (Damaged) DNA->Alkylated DNA Inhibition of Replication/Transcription Inhibition of Replication/Transcription Alkylated DNA->Inhibition of Replication/Transcription Apoptosis Apoptosis Inhibition of Replication/Transcription->Apoptosis

Figure 2: Dacarbazine Mechanism of Action.

Preclinical In Vivo Efficacy

The superior efficacy of Vemurafenib over Dacarbazine in BRAF V600E-mutated melanoma has been demonstrated in various preclinical models. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly translational and predictive of clinical response.[12]

Representative Preclinical Study Design: Melanoma Xenograft Model

The following protocol outlines a typical in vivo study to compare the efficacy of Vemurafenib and Dacarbazine in a BRAF V600E-mutated melanoma xenograft model.

Experimental Protocol:

  • Cell Line and Animal Model:

    • Use a human melanoma cell line known to harbor the BRAF V600E mutation (e.g., A375, A2058).[13][14]

    • Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.[15] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 A375 cells in a mixture of media and Matrigel into the right flank of each mouse.[16]

    • Monitor tumor growth regularly using calipers.

  • Treatment Initiation:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group).

  • Dosing and Administration:

    • Vemurafenib Group: Administer Vemurafenib orally (e.g., by gavage) at a dose of 25-50 mg/kg, once or twice daily.[6]

    • Dacarbazine Group: Administer Dacarbazine via intraperitoneal injection at a dose of 80-100 mg/kg, every 3-4 days.[5]

    • Vehicle Control Group: Administer the vehicle used to formulate Vemurafenib and Dacarbazine following the same schedule.

  • Efficacy Endpoints:

    • Measure tumor volume three times a week using the formula: (Length x Width²) / 2.

    • Monitor body weight as an indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

BRAF V600E Melanoma Cells BRAF V600E Melanoma Cells Subcutaneous Injection Subcutaneous Injection BRAF V600E Melanoma Cells->Subcutaneous Injection Tumor Growth (100-150 mm³) Tumor Growth (100-150 mm³) Subcutaneous Injection->Tumor Growth (100-150 mm³) Randomization Randomization Tumor Growth (100-150 mm³)->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control Vemurafenib Vemurafenib Randomization->Vemurafenib Dacarbazine Dacarbazine Randomization->Dacarbazine Tumor Volume & Body Weight Monitoring Tumor Volume & Body Weight Monitoring Vehicle Control->Tumor Volume & Body Weight Monitoring Vemurafenib->Tumor Volume & Body Weight Monitoring Dacarbazine->Tumor Volume & Body Weight Monitoring Endpoint Analysis Endpoint Analysis Tumor Volume & Body Weight Monitoring->Endpoint Analysis

Figure 3: Preclinical Xenograft Study Workflow.

Clinical Efficacy: The BRIM-3 Trial

The landmark Phase III clinical trial, BRIM-3, provided definitive evidence of Vemurafenib's superiority over Dacarbazine in previously untreated patients with unresectable or metastatic melanoma harboring the BRAF V600E mutation.[17][18]

BRIM-3 Study Design
  • Patients: 675 patients with previously untreated, BRAF V600E mutation-positive metastatic melanoma.[19]

  • Randomization: Patients were randomized in a 1:1 ratio to receive either:

    • Vemurafenib (960 mg orally twice daily).[19]

    • Dacarbazine (1000 mg/m² intravenously every 3 weeks).[19]

  • Co-primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[20]

Comparative Clinical Efficacy Data

The results from the BRIM-3 trial demonstrated a significant clinical benefit for Vemurafenib compared to Dacarbazine.

Efficacy EndpointVemurafenibDacarbazineHazard Ratio (HR) [95% CI]p-value
Median Overall Survival (OS) 13.6 months[19][21]9.7 months[19][21]0.70 [0.57-0.87][22]<0.001[21]
12-Month Overall Survival Rate 56%[21]44%[21]--
Median Progression-Free Survival (PFS) 6.9 months[22]1.6 months[22]0.38 [0.32-0.46][22]<0.0001[22]
Objective Response Rate (ORR) 48%[2]5%-<0.001

Table 1: Summary of Clinical Efficacy from the BRIM-3 Trial.

The data clearly indicates that Vemurafenib significantly improved both overall survival and progression-free survival compared to Dacarbazine.[21][22] The objective response rate was also substantially higher in the Vemurafenib arm.[2]

Discussion and Future Perspectives

The development and clinical success of Vemurafenib represent a triumph for personalized medicine in oncology. By targeting a specific molecular driver of melanoma, Vemurafenib offers a highly effective treatment for patients with BRAF V600E-mutated disease, far surpassing the efficacy of conventional chemotherapy like Dacarbazine.

However, the emergence of resistance to Vemurafenib is a significant clinical challenge.[7] Mechanisms of resistance can involve reactivation of the MAPK pathway through various means or activation of alternative signaling pathways.[2] Current research focuses on overcoming resistance through combination therapies, such as combining BRAF inhibitors with MEK inhibitors (e.g., Cobimetinib) or with immunotherapy agents.[23][24]

While Dacarbazine's role as a first-line monotherapy for BRAF-mutated melanoma has been superseded by targeted therapies and immunotherapies, it may still have a place in combination regimens or for patients who are not candidates for other treatments.[23][25]

Conclusion

The in vivo efficacy of Vemurafenib is demonstrably superior to that of Dacarbazine for the treatment of BRAF V600E-mutated melanoma. This is a direct consequence of its targeted mechanism of action, which selectively inhibits the key oncogenic driver in this patient population. The robust preclinical and landmark clinical data from the BRIM-3 trial firmly establish Vemurafenib as a standard-of-care for this specific subtype of melanoma, paving the way for further advancements in targeted cancer therapy.

References

  • Dacarbazine - Liv Hospital. (2026, February 23). Retrieved from [Link]

  • Dacarbazine - Wikipedia. (n.d.). Retrieved from [Link]

  • Vemurafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • Dacarbazine: Uses, Side Effects & Dosage - Healio. (n.d.). Retrieved from [Link]

  • Effect of dacarbazine (DTIC) against intravenously injected B16F10 melanoma cells. (n.d.). Retrieved from [Link]

  • Dacarbazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • What is the mechanism of Dacarbazine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Vemurafenib superior to dacarbazine in BRAF-mutated metastatic melanoma - Healio. (2013, November 21). Retrieved from [Link]

  • Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC. (n.d.). Retrieved from [Link]

  • Survival in BRAF V600-mutant advanced melanoma treated with vemurafenib. - VIVO. (2012, February 23). Retrieved from [Link]

  • Extended Follow-up in BRIM-3 Shows Prolonged Survival With Vemurafenib in BRAF V600E/K Mutation–Positive Melanoma - The ASCO Post. (2014, February 12). Retrieved from [Link]

  • Updated overall survival (OS) results for BRIM-3, a phase III randomized, open-label, multicenter trial comparing BRAF inhibitor vemurafenib (vem) with dacarbazine (DTIC) in previously untreated patients with BRAFV600E-mutated melanoma. | Journal of Clinical Oncology - ASCO Publications. (n.d.). Retrieved from [Link]

  • Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed. (2012, December 3). Retrieved from [Link]

  • Efficacy of Dacarbazine (DTIC) in Preventing Metastases Arising From Intraocular Melanomas in Mice - PubMed. (n.d.). Retrieved from [Link]

  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube. (2025, January 3). Retrieved from [Link]

  • A Study of Vemurafenib (RO5185426) in Comparison With Dacarbazine in Previously Untreated Patients With Metastatic Melanoma (BRIM 3) | ClinicalTrials.gov. (n.d.). Retrieved from [Link]

  • What is the mechanism of Vemurafenib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Melanoma Tumour Model – Braf - Antineo. (n.d.). Retrieved from [Link]

  • Pre-Treatment with Dacarbazine Sensitizes B16 Melanoma to CAR T Cell Therapy in Syngeneic Mouse Model - MDPI. (2025, December 24). Retrieved from [Link]

  • Nanoemulsion Preparations of the Anticancer Drug Dacarbazine Significantly Increase Its Efficacy in a Xenograft Mouse Melanoma Model | Molecular Pharmaceutics - ACS Publications. (2008, October 1). Retrieved from [Link]

  • In-vitro and in-vivo inhibition of melanoma growth and metastasis by the drug combination of celecoxib and dacarbazine - PubMed. (2016, December 15). Retrieved from [Link]

  • Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. (n.d.). Retrieved from [Link]

  • The Melanoma Patient-Derived Xenograft (PDX) Model - PMC - NIH. (2020, January 28). Retrieved from [Link]

  • Autologous human preclinical modeling of melanoma interpatient clinical responses to immunotherapeutics | Journal for ImmunoTherapy of Cancer. (2024, April 11). Retrieved from [Link]

  • Differential AKT dependency displayed by mouse models of BRAF V600E -initiated melanoma - JCI. (2013, November 8). Retrieved from [Link]

  • Current State of Animal (Mouse) Modeling in Melanoma Research - PMC - NIH. (n.d.). Retrieved from [Link]

  • Systemic Therapy Options for Patients With Unresectable Melanoma - ASCO Publications. (n.d.). Retrieved from [Link]

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals. (2012, January 2). Retrieved from [Link]

  • New Standards of Care for Melanoma. (2022, June 16). Retrieved from [Link]

  • 25th Anniversary: A Mouse Model in BRAF-induced Melanoma. (2021, December 22). Retrieved from [Link]

  • A2058 Xenograft Model. (n.d.). Retrieved from [Link]

  • Safety and efficacy of vemurafenib in BRAF V600E mutation-positive metastatic melanomas. (n.d.). Retrieved from [Link]

  • Mouse models of melanocytic nevi and melanoma. Braf V600E mutation in... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Vemurafenib for Malignant Melanoma With BRAF Mutations - Medscape. (n.d.). Retrieved from [Link]

  • Immunotherapy Combination Most Effective as Initial Treatment for BRAF+ Melanoma - NCI. (2021, December 17). Retrieved from [Link]

  • Management of a Patient With Advanced BRAF-Mutant Melanoma. (n.d.). Retrieved from [Link]

  • Optimal treatment strategy for metastatic melanoma patients harboring BRAF-V600 mutations - PMC. (n.d.). Retrieved from [Link]

  • Melanoma Xenografts - Altogen Labs. (n.d.). Retrieved from [Link]

  • Safety and efficacy of vemurafenib in BRAF(V600E) and BRAF(V600K) mutation-positive melanoma (BRIM-3): extended follow-up of a phase 3, randomised, open-label study - PubMed. (2014, March 15). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine: Evaluating Reproducibility and Robustness of Common Protocols

In the realm of medicinal chemistry and materials science, the structural motif of 2-hydroxypyridine is a cornerstone for the development of novel therapeutics and functional polymers. Specifically, 4-(3,5-Dimethylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the structural motif of 2-hydroxypyridine is a cornerstone for the development of novel therapeutics and functional polymers. Specifically, 4-(3,5-Dimethylphenyl)-2-hydroxypyridine serves as a critical intermediate in the synthesis of a variety of high-value compounds. The reliability of its synthesis is therefore of paramount importance. This guide provides an in-depth comparison of common synthetic protocols, focusing on their reproducibility and robustness to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Bohlmann-Rahtz Pyridine Synthesis: A Classic Approach

A frequently utilized method for constructing substituted pyridines is the Bohlmann-Rahtz synthesis.[1][2][3] This reaction typically involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the desired pyridine.[1][2][4] While versatile, this method has been historically limited by the need for high temperatures and the often necessary isolation of the intermediate, which can impact overall efficiency and reproducibility.[1]

Mechanistic Underpinnings

The reaction proceeds via a Michael addition of the enamine to the activated alkyne, followed by isomerization and a final cyclization step.[1] The efficiency of the cyclodehydration can be significantly influenced by the choice of solvent and the use of acid catalysts.[1][4] Brønsted and Lewis acids have been shown to lower the required reaction temperature.[1][4][5]

Protocol Comparison: Conventional Heating vs. Microwave-Assisted Synthesis

Recent advancements have focused on improving the Bohlmann-Rahtz synthesis, particularly through the use of microwave irradiation.[6][7][8][9] Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[6][7]

ParameterProtocol A: Conventional HeatingProtocol B: Microwave-Assisted
Reactants Enamine, Alkynyl ketoneEnamine, Alkynyl ketone
Solvent Toluene/Acetic Acid[1]DMSO[6]
Catalyst Acetic Acid (Brønsted acid)[1]Acetic Acid or ZnBr₂ (optional)[6]
Temperature Reflux (approx. 110-120 °C)[1]170 °C[6]
Reaction Time Several hours to days[1]10-20 minutes[6]
Typical Yields Good to excellent[1]Superior to conventional heating[6]
Key Advantages Well-established, versatileRapid, higher yields, energy-efficient[6]
Key Disadvantages Long reaction times, high temperatures[1]Requires specialized equipment

Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

This protocol is adapted from a general procedure for the microwave-assisted Bohlmann-Rahtz synthesis.[6]

  • In a microwave-safe vessel, combine the enamine (1.0 eq), the corresponding alkynyl ketone (1.0-1.2 eq), and a suitable solvent such as DMSO.

  • Add a catalytic amount of acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170 °C for 10-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using standard techniques such as column chromatography or recrystallization.

The Guareschi-Thorpe Condensation: A Robust Alternative for 2-Pyridone Synthesis

An alternative and highly reliable method for the synthesis of 2-pyridones is the Guareschi-Thorpe condensation.[10][11][12] This reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base.[10] This approach often provides a more direct route to the 2-pyridone tautomer of 2-hydroxypyridines.

Mechanistic Insights

The Guareschi-Thorpe condensation is initiated by the deprotonation of the active methylene group of cyanoacetamide by a base. The resulting carbanion then undergoes a Knoevenagel-type condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization and dehydration afford the substituted 2-pyridone. The choice of base and solvent can significantly impact the reaction rate and yield.

Figure 1. A simplified workflow of the Guareschi-Thorpe condensation.

Performance and Practical Considerations

The Guareschi-Thorpe reaction is known for its operational simplicity and the use of readily available starting materials.[10] Recent advancements have explored greener reaction conditions, such as the use of aqueous media and ammonium carbonate as both a base and nitrogen source.[13][14][15]

ParameterGuareschi-Thorpe Condensation
Reactants 1-(3,5-dimethylphenyl)butane-1,3-dione, Cyanoacetamide
Base Piperidine or Sodium Hydroxide[10]
Solvent Ethanol or Methanol[10]
Temperature Reflux
Reaction Time Typically a few hours
Typical Yields High
Key Advantages Robust, scalable, uses common reagents
Key Disadvantages May require a subsequent decyanation step depending on the desired final product[10]

Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone Intermediate

This protocol is a general procedure adapted from established methods.[10]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(3,5-dimethylphenyl)butane-1,3-dione (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol.

  • Add a catalytic amount of a base, such as piperidine.

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid by filtration, wash with a suitable solvent, and dry.

  • If necessary, purify the product by recrystallization.

Reproducibility and Robustness: A Critical Evaluation

The reproducibility of a synthetic protocol is a cornerstone of reliable chemical research and development.[16][17][18] While both the Bohlmann-Rahtz and Guareschi-Thorpe syntheses are established methods, their robustness can vary.

  • Bohlmann-Rahtz Synthesis: The traditional, thermally-driven Bohlmann-Rahtz reaction can be sensitive to reaction conditions, leading to variability in yields.[1] The microwave-assisted variant, however, often demonstrates improved reproducibility due to precise temperature control and rapid heating.[6]

  • Guareschi-Thorpe Condensation: This method is generally considered robust and scalable.[10] The reaction conditions are often milder, and the purification of the product is typically straightforward, contributing to its high reproducibility.

Protocol_Comparison cluster_Bohlmann_Rahtz Bohlmann-Rahtz Synthesis cluster_Guareschi_Thorpe Guareschi-Thorpe Condensation B_R_Conventional Conventional Heating (Lower Reproducibility) B_R_Microwave Microwave-Assisted (Higher Reproducibility) B_R_Conventional->B_R_Microwave Improvement G_T High Reproducibility & Robustness B_R_Microwave->G_T Alternative

Sources

Comparative

Benchmarking the pharmacokinetic properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine derivatives

Topic: Benchmarking the Pharmacokinetic Properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Pharmacokinetic Properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 4-(3,5-Dimethylphenyl)-2-hydroxypyridine (and its dominant tautomer, 4-(3,5-Dimethylphenyl)-2(1H)-pyridone ) scaffold represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in GPR119 agonists , Pim kinase inhibitors , and novel anti-fibrotic agents .[1][2] While the pyridone ring offers excellent hydrogen-bond donor/acceptor properties for target binding, the 3,5-dimethylphenyl moiety introduces significant pharmacokinetic (PK) challenges—specifically, rapid oxidative clearance via benzylic hydroxylation.[1]

This guide provides a rigorous benchmarking framework for this chemical series. We compare its performance against two structural and functional standards: Pirfenidone (a simple, high-clearance pyridone) and Perampanel (a complex, lipophilic pyridone with optimized stability).[1] By analyzing these alternatives, we establish a "Gold Standard" PK profile for your derivatives.

Part 1: Comparative Analysis & Performance Benchmarks

To objectively evaluate the PK properties of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine derivatives, we must benchmark them against established drugs sharing the 2-pyridone core.[1]

The Competitors:

  • Target Series (The Scaffold): 4-(3,5-Dimethylphenyl)-2-hydroxypyridine derivatives.[1]

    • Key Feature: 3,5-dimethyl substitution provides lipophilic bulk but creates metabolic "soft spots."[1]

  • Benchmark A (High Turnover): Pirfenidone (Esbriet). [1]

    • Role: Represents the "baseline" for simple aryl-pyridones.[1] High bioavailability but rapid clearance via CYP-mediated oxidation.[1]

  • Benchmark B (Optimized Stability): Perampanel (Fycompa).

    • Role: Represents a "best-in-class" optimized pyridone.[1] Low clearance and long half-life achieved through steric shielding and electron-deficient heterocycles.[1]

Table 1: Comparative Pharmacokinetic Benchmarks
ParameterTarget Series (Scaffold) Pirfenidone (Benchmark A) Perampanel (Benchmark B) Optimization Goal
LogP (Lipophilicity) 2.5 – 3.8 (Moderate-High)1.9 (Moderate)3.2 (High)Maintain 2.5–3.5 for CNS/Cellular penetration.
Primary Metabolic Route Benzylic Oxidation (CYP mediated) & GlucuronidationMethyl Oxidation (CYP1A2)Slow CYP3A4/5 oxidationBlock benzylic sites (e.g., fluorination) to reduce CL.[1]
Clearance (CL) High (>50% Liver Blood Flow)High (Rapid elimination)Low (Slow elimination)Target <30% LBF for once-daily dosing.[1]
Half-Life (t½) Short (1–3 hours)~2.4 hours~105 hoursExtend to >8 hours.[1]
Bioavailability (F%) Variable (20–60%)~80% (High absorption)~100%Maximize F% by balancing sol/perm.[1]
Plasma Protein Binding High (>90%)Low (<20%)High (~95%)Monitor free fraction (

).[1]

Critical Insight: The 3,5-dimethylphenyl group is the primary driver of high clearance in this series.[1] CYP enzymes (particularly CYP2C9 and CYP3A4) rapidly hydroxylate the benzylic methyl groups to alcohols, which are subsequently oxidized to carboxylic acids.[1] This mimics the metabolic fate of Pirfenidone's 5-methyl group.[1]

Part 2: Mechanistic Insights & Metabolic Pathways[1]

Understanding the why behind the numbers is crucial. The 2-hydroxypyridine scaffold exists in a tautomeric equilibrium, predominantly favoring the 2(1H)-pyridone form in plasma and solution.[1] This tautomer dictates the hydrogen bonding profile and membrane permeability.[1]

Visualization: Metabolic Fate of the Scaffold

The following diagram illustrates the competing metabolic pathways that define the clearance of this series.

MetabolicPathways cluster_legend Clearance Mechanism Parent 4-(3,5-Dimethylphenyl)- 2-pyridone (Parent) Alcohol Benzylic Alcohol (Active/Inactive) Parent->Alcohol CYP Oxidation (Fast: CYP2C9/3A4) Glucuronide O-Glucuronide (Renal Excretion) Parent->Glucuronide UGT Conjugation (Slow/Moderate) Acid Carboxylic Acid (Inactive/Excreted) Alcohol->Acid ADH/ALDH (Rapid) Legend Benzylic oxidation is the rate-limiting step for clearance.

Figure 1: Primary metabolic pathways for 4-(3,5-Dimethylphenyl)-2-pyridone derivatives. The rapid oxidation of the methyl groups (yellow path) is the major liability compared to direct glucuronidation (green path).[1]

Part 3: Experimental Protocols for Benchmarking

To generate the data for Table 1, you must employ self-validating protocols.[1] The following methodologies are optimized for pyridone derivatives.

Protocol 1: Microsomal Stability (Intrinsic Clearance)

Purpose: To quantify the metabolic lability of the 3,5-dimethylphenyl group.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Test Compound (1 µM final concentration).

  • Reference: Pirfenidone (High CL control), Warfarin (Low CL control).[1]

Step-by-Step Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM) to minimize saturation kinetics.[1] Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion and the +16 Da (hydroxylated) metabolite.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .[1]
    • 
      [1]
      

Validation Check:

  • If Pirfenidone

    
     min in HLM, the microsomes are inactive.[1]
    
  • If the +16 Da metabolite is dominant, benzylic oxidation is the driver.[1] If +176 Da appears, check for glucuronidation (requires UDPGA cofactor, usually done in hepatocytes).[1]

Protocol 2: Kinetic Solubility (Thermodynamic vs. Kinetic)

Purpose: Pyridones often have high melting points (crystal lattice energy) which limits solubility despite moderate LogP.[1]

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to reach a target of 200 µM.

  • Equilibration: Shake for 24 hours (Thermodynamic) or 90 minutes (Kinetic).

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.[1]

  • Quantification: Analyze filtrate via UV-Vis or HPLC against a standard curve.

    • Target: >50 µM for oral druggability.[1]

Part 4: Optimization Strategy (The "How-To")

If your derivative shows high clearance (


), use the following decision tree to optimize the structure.

OptimizationTree Start High Clearance Observed MetID Metabolite ID (LC-MS/MS) Start->MetID Branch1 Major Metabolite: +16 Da (Oxidation) MetID->Branch1 Branch2 Major Metabolite: +176 Da (Glucuronidation) MetID->Branch2 Sol1 Strategy: Block Benzylic Site (Replace -CH3 with -CF3, -Cl, or Cyclopropyl) Branch1->Sol1 Sol2 Strategy: Steric Shielding (Add ortho-substituent to pyridone) Branch2->Sol2 Result Retest PK (Target t½ > 6h) Sol1->Result Sol2->Result

Figure 2: Optimization workflow for stabilizing the 4-(3,5-Dimethylphenyl)-2-hydroxypyridine scaffold.

References
  • Pirfenidone Pharmacokinetics: Rubino, C. M., et al. (2009).[1] "Population pharmacokinetic model for pirfenidone in healthy subjects and patients with idiopathic pulmonary fibrosis." British Journal of Clinical Pharmacology. Link[1]

  • Pyridone Scaffold Properties: Li, W., et al. (2021).[1] "Structure-Activity Relationships of 4-Hydroxy-2-pyridones: A Novel Class of Antituberculosis Agents."[1][3] Journal of Medicinal Chemistry. Link

  • Perampanel Optimization: Hatanaka, K., et al. (2015).[1] "Discovery and structure-activity relationships of perampanel." Bioorganic & Medicinal Chemistry. Link

  • Metabolic Stability Protocols: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] Link

  • Tautomerism in Drug Design: Martin, Y. C. (2009).[1] "Let's not forget tautomers." Journal of Computer-Aided Molecular Design. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Executive Summary: Immediate Action Card Status: Non-RCRA Listed (typically), but treated as Hazardous Organic Waste due to environmental persistence and potential aquatic toxicity. Waste StreamImmediate ActionContainer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

Status: Non-RCRA Listed (typically), but treated as Hazardous Organic Waste due to environmental persistence and potential aquatic toxicity.

Waste StreamImmediate ActionContainer Labeling
Solid Waste Collect in a dedicated solid waste container (HDPE or amber glass)."Hazardous Waste - Solid Organic - Irritant"
Liquid Waste Dissolve in a combustible solvent (e.g., Ethanol, Acetone) if not already in solution. Segregate as Non-Halogenated ."Hazardous Waste - Flammable Solvents - Pyridine Derivative"
Spill Cleanup Dry: Sweep carefully (avoid dust). Wet: Absorb with vermiculite/sand."Spill Debris - Hazardous"

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand its behavior in solution. 4-(3,5-Dimethylphenyl)-2-hydroxypyridine exhibits lactam-lactim tautomerism . While often named as a "hydroxypyridine" (lactim), it predominantly exists as the 2-pyridone (lactam) tautomer in the solid state and in polar solvents.

  • Implication for Disposal: The pyridone form is stable and polar. It does not degrade easily in standard aqueous waste streams, necessitating high-temperature incineration to break the aromatic heterocycle.

  • Physical State: Khaki to grey/brown crystalline powder.

  • Solubility: Soluble in water and polar organic solvents (DMSO, Methanol).

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][2][3][4][5][6][7][8]

    • H335: May cause respiratory irritation (dust inhalation).[2]

    • Aquatic Toxicity: Pyridine derivatives are generally considered harmful to aquatic life; do not release to sewer systems.

Waste Characterization & Segregation

Proper segregation prevents cross-reactivity and ensures compliance with incineration protocols.

Decision Logic for Waste Classification
  • RCRA Status: This specific CAS is not P-listed or U-listed by the US EPA.[9] However, it must be characterized by the generator. If mixed with flammable solvents, it carries the D001 (Ignitability) code.

  • Halogen Content: Unless synthesized with halogenated solvents (DCM, Chloroform), this compound is Non-Halogenated .

DOT Visualization: Waste Segregation Workflow

WasteSegregation Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Disposal Final Disposal: High-Temp Incineration Solid->Disposal Pack in HDPE Drum SolventCheck Solvent Composition? Liquid->SolventCheck NonHalo Stream A: Non-Halogenated Organic Solvents (Acetone, EtOH, MeOH) SolventCheck->NonHalo No Halogens Halo Stream B: Halogenated Organic Solvents (DCM, Chloroform) SolventCheck->Halo Contains Halogens Aqueous Stream C: Aqueous Solution (>5% Organic Content) SolventCheck->Aqueous Water Based NonHalo->Disposal Halo->Disposal Aqueous->Disposal

Figure 1: Decision tree for segregating 4-(3,5-Dimethylphenyl)-2-hydroxypyridine waste streams to ensure compatibility with incinerator feedstocks.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill debris.

  • Containment: Place waste in a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(3,5-Dimethylphenyl)-2-hydroxypyridine, solid debris."

    • Hazard Checkbox: Irritant.[6][10]

  • Storage: Keep container closed when not in use. Store in a cool, dry area away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors from recrystallization or synthesis.

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy.

    • Preferred: Polyethylene carboys (Nalgene) for general organics.

  • Dissolution: If the compound has precipitated, attempt to re-dissolve it with a small amount of Acetone or Methanol to prevent sludge formation at the bottom of the container, which complicates incineration.

  • Transfer: Use a funnel to prevent drips. Fill containers only to 90% capacity to allow for thermal expansion.

  • PH Check: If the solution is aqueous, check pH. If pH < 2 or > 12.5, neutralize to pH 5–9 before adding to the organic waste stream to prevent container degradation.

Spill Response Procedures

Safety First: Wear nitrile gloves, safety goggles, and a lab coat. If dust generation is likely, use an N95 respirator.

DOT Visualization: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry Dampen with wet paper towel to suppress dust, then scoop DrySpill->ActionDry ActionWet Cover with absorbent (Vermiculite/Sand) WetSpill->ActionWet Bag Double Bag Waste Label as Hazardous ActionDry->Bag ActionWet->Bag Clean Clean Surface with Soap & Water Bag->Clean

Figure 2: Step-by-step workflow for safely managing spills to minimize exposure and contamination.

Regulatory & Technical Reference Data

ParameterDataSource
CAS Number 16867-04-2ChemicalBook [1]
Molecular Formula C₁₃H₁₃NOPubChem [2]
Melting Point ~245 °C (decomposition)ChemicalBook [1]
Solubility Soluble in water, DMSO, MethanolChemicalBook [1]
EPA Waste Code Not Listed (Characterize as D001 if flammable solvent used)EPA 40 CFR 261 [3]
Incineration Temp > 850 °C (Required for pyridine ring destruction)Prudent Practices [4]
Why Incineration?

Biological wastewater treatment plants often struggle to degrade pyridine rings efficiently due to their aromatic stability and antimicrobial properties. High-temperature incineration equipped with a scrubber is the only validated method to fully mineralize the nitrogenous heterocycle into harmless N₂ and CO₂, preventing environmental accumulation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 46316738, 4-(3,5-Dimethylphenyl)pyridine (Structural Analog). Retrieved March 6, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025).[3][5][7][10][11][12][13] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved March 6, 2026, from [Link]

  • National Research Council. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 6, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

Advanced Safety & Operational Guide: Handling 4-(3,5-Dimethylphenyl)-2-hydroxypyridine As a specialized drug intermediate and chemical building block, 4-(3,5-Dimethylphenyl)-2-hydroxypyridine demands rigorous safety prot...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Operational Guide: Handling 4-(3,5-Dimethylphenyl)-2-hydroxypyridine

As a specialized drug intermediate and chemical building block, 4-(3,5-Dimethylphenyl)-2-hydroxypyridine demands rigorous safety protocols. While it shares the hazardous core of 2-hydroxypyridine, the addition of the 3,5-dimethylphenyl moiety increases the molecule's lipophilicity (LogP). This structural modification enhances its ability to cross biological membranes, including the stratum corneum (skin), thereby amplifying the risks of systemic absorption.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill response, and disposal of this compound.

Mechanistic Hazard Assessment

Understanding the causality behind the chemical's hazards is the first step in mitigating risk. The compound exists in a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms, presenting specific toxicological challenges.

Table 1: Physicochemical & Hazard Profiling

Hazard CategoryGHS Classification (Analogous)Mechanistic Causality & Operational Impact
Acute Toxicity Category 3 (Oral)[1]The pyridine core disrupts cellular function if ingested. Strict prohibition of eating/drinking in the workspace is required.
Skin/Eye Irritation Category 2[1]Micro-particulates react with the moisture in the eyes and skin, causing severe localized inflammation and corneal damage.
Inhalation Hazard STOT SE 3 (Respiratory)[2]Fine powder enrichment in the air leads to deep lung penetration. Aerosolization must be strictly prevented[3].
Environmental Aquatic ToxicityLower toxic effects are expected for aquatic microorganisms, but the compound must never be flushed into surface water or drains[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be driven by the specific physicochemical properties of the target molecule.

Table 2: Required PPE and Mechanistic Justification

PPE ComponentStandard / SpecificationCausality (Why this specific gear?)
Hand Protection Nitrile Rubber (min 0.11 mm, EN 374)[3]Nitrile provides superior resistance to polar organic solids. The high lipophilicity of the 3,5-dimethylphenyl group necessitates a strict barrier to prevent dermal absorption.
Eye Protection Chemical Safety Goggles (EN 166)[4]Standard safety glasses are insufficient. Snug-fitting goggles prevent airborne micro-particulates from bypassing the lenses and contacting the mucosa.
Respiratory N95 / P100 Particulate Respirator[3]While the bulk solid is not highly explosive, friction during weighing can generate fine dust. A P1 or N95 mask filters at least 80-95% of airborne particles, preventing respiratory tract irritation.
Body Protection Flame-Retardant Lab CoatProtects against static discharge during powder transfer, which could otherwise ignite enriched dust clouds[3].

Operational Workflow & Handling Protocol

The following methodology ensures that the handling of 4-(3,5-Dimethylphenyl)-2-hydroxypyridine is conducted within a closed, controlled system to minimize exposure.

Step-by-Step Handling Methodology:

  • Environmental Validation: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm). Causality: This ensures the capture of any aerosolized particulates before they reach the operator's breathing zone.

  • PPE Donning & Inspection: Equip all required PPE (Table 2). Inspect nitrile gloves for pinhole leaks by inflating them slightly before use.

  • Static Mitigation: Tare an anti-static weigh boat. Causality: Substituted pyridines in powder form can hold a static charge, causing the material to jump and adhere to gloves or aerosolize into the environment[3].

  • Transfer: Use a clean, stainless-steel spatula to transfer the solid. Immediately seal the reaction vessel and the source container.

  • Decontamination: Wipe down the balance and hood surface with a solvent capable of dissolving the lipophilic compound (e.g., isopropanol), followed by a secondary wipe with soapy water.

HandlingWorkflow S1 1. Environmental Prep Verify Fume Hood Airflow S2 2. PPE Donning Nitrile, Goggles, N95 S1->S2 S3 3. Weighing Anti-static Tools S2->S3 S4 4. Sealed Transfer To Reaction Vessel S3->S4 S5 5. Decontamination Clean Surfaces S4->S5

Caption: Operational workflow for handling 4-(3,5-Dimethylphenyl)-2-hydroxypyridine safely.

Spill Response & Decontamination Plan

In the event of a breach in containment, immediate procedural action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response:

  • Isolate & Assess: Evacuate non-essential personnel from the immediate area. Shut off all possible sources of ignition[2].

  • Dust Suppression (For Solids): Do not dry sweep. Lightly mist the spilled powder with water or cover it with a damp absorbent pad. Causality: Dry sweeping aerosolizes the powder, drastically increasing the inhalation hazard and the risk of a dust deflagration[3].

  • Mechanical Collection: Use non-sparking tools to collect the moistened material[2]. Place the recovered product into a labeled, chemically resistant high-density polyethylene (HDPE) container[4].

  • Chemical Sanitization: Wash the affected area with copious amounts of soap and water. Ensure that the contaminated washing water is retained and does not enter public sewers, drains, or groundwater[3].

SpillResponse Detect Spill Detected Assess Assess State Detect->Assess Solid Solid Powder Moisten to suppress dust Assess->Solid If dry Liquid Liquid Solution Apply inert absorbent Assess->Liquid If dissolved Collect Mechanical Collection Non-sparking tools Solid->Collect Liquid->Collect Dispose Hazardous Waste Incineration Protocol Collect->Dispose

Caption: Decision matrix and response logic for chemical spills.

Waste Disposal & Environmental Logistics

Improper disposal of substituted pyridines poses severe environmental risks. The compound must be destroyed via controlled thermal degradation.

Step-by-Step Disposal Logistics:

  • Segregation: Collect all contaminated consumables (gloves, wipes, weigh boats, and empty primary containers) into a dedicated, sealable hazardous waste bin. Do not mix with strong oxidizing agents.

  • Labeling: Clearly label the container as "Toxic Organic Solid Waste - Contains Pyridine Derivatives."

  • Facility Routing: Entrust the disposal to a licensed hazardous waste management company[1].

  • Destruction Mechanism: The material must be subjected to high-temperature incineration. Causality: Thermal decomposition of this compound releases highly toxic nitrogen oxides (NOx), carbon monoxide (CO), and potentially cyanide derivatives[2]. The chosen disposal facility must be equipped with appropriate exhaust scrubbers to neutralize these combustion byproducts before atmospheric release[4].

References

  • Carl Roth - Safety Data Sheet: 2-Hydroxypyridine-N-oxide. Available at:[Link]

Sources

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